(+)-Alantolactone
Description
Alantolactone has been reported in Inula grandis, Inula japonica, and other organisms with data available.
allergenic sesquiterpene lactone; crystalline mixture of alantolactones from group of sesquiterpenes; structure
Properties
IUPAC Name |
(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3/t9-,11+,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOYOCNNSUAQNS-AGNJHWRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@]2(C1=C[C@H]3[C@@H](C2)OC(=O)C3=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877864 | |
| Record name | ALANTOLACTONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546-43-0, 1407-14-3 | |
| Record name | (+)-Alantolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alantolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alantolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ALANTOLACTONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Helenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [3aR-(3aα,5β,8aβ,9aα)]-3a,5,6,7,8,8a,9,9a-octahydro-5,8a-dimethyl-3-methylenenaphtho[2,3-b]furan-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALANTOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7GSN5Q1M6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of (+)-Alantolactone from Inula helenium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and purification of (+)-alantolactone from the roots of Inula helenium. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Discovery and Historical Context
Inula helenium, commonly known as elecampane, has a long history of medicinal use dating back to ancient Greek and Roman times.[1] Its roots have been traditionally used for various ailments, particularly respiratory and digestive disorders. The scientific investigation of its chemical constituents began in the 19th century. A notable early discovery from Inula helenium was the polysaccharide inulin, isolated in 1804 by the German scientist Valentin Rose.[2]
The key bioactive compounds responsible for many of the plant's therapeutic effects were later identified as a mixture of sesquiterpene lactones, primarily this compound and its isomer, (+)-isoalantolactone. These compounds are major constituents of the plant's roots.[3] The elucidation of the chemical structure of alantolactone was a significant step in understanding its biological activity.[4] Today, this compound is a subject of extensive research for its potential pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Isolation and Purification of this compound
The isolation of this compound from Inula helenium roots involves extraction, fractionation, and purification steps. Several methods have been developed and optimized to improve the yield and purity of the final product.
Extraction Methodologies
A variety of extraction techniques have been employed to obtain crude extracts rich in alantolactone and isoalantolactone from the dried and powdered roots of Inula helenium.
-
Maceration: This is a traditional method involving the soaking of the plant material in a solvent at room temperature for an extended period (e.g., 24 hours).
-
Microwave-Assisted Extraction (MAE): A more modern and efficient technique that uses microwave energy to heat the solvent and plant material, reducing extraction time and solvent consumption.
-
Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and extraction efficiency.
The choice of solvent is critical, with ethanol of varying concentrations being commonly used. Studies have shown that the concentration of ethanol significantly affects the extraction yield of alantolactone and isoalantolactone.
Quantitative Data on Extraction Yields
The following table summarizes the yields of alantolactone and isoalantolactone obtained using different extraction methods.
| Extraction Method | Plant Material | Solvent | Extraction Time | Temperature | Yield of Alantolactone (mg/g) | Yield of Isoalantolactone (mg/g) | Reference |
| Microwave-Assisted Extraction (MAE) | 1 g (140 mesh) | 15 mL of 80% Ethanol | 120 s | 50°C | 31.83 ± 2.08 | 21.25 ± 1.37 | |
| Ultrasound-Assisted Extraction (UAE) | - | 70% Ethanol | 30 min | Room Temp | Higher or equal to maceration | Higher or equal to maceration | |
| Maceration | 0.5 g | 10 mL of 70% Ethanol | 24 h | Room Temp | - | - |
Purification Techniques
Following extraction, the crude extract is subjected to purification to isolate this compound. Common techniques include:
-
Solvent-Solvent Partitioning: The crude extract is often partitioned between an organic solvent (like n-hexane) and an aqueous phase to separate compounds based on their polarity.
-
Chromatography:
-
Thin-Layer Chromatography (TLC): Preparative TLC is used for small-scale isolation.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating alantolactone and isoalantolactone.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is widely used for both analytical quantification and preparative isolation of alantolactone.
-
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and quantification of this compound from Inula helenium.
References
An In-depth Technical Guide to the Natural Sources and Biosynthesis of (+)-Alantolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Alantolactone, a eudesmanolide-type sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A comprehensive understanding of its natural origins and biosynthetic pathway is crucial for its sustainable sourcing and potential biotechnological production. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailing its quantitative distribution in various plant species. Furthermore, it elucidates the current understanding of its biosynthetic pathway, outlining the key enzymatic steps from primary metabolites to the final complex structure. Detailed experimental protocols for the extraction, isolation, and quantification of this compound are also provided to facilitate further research and development.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Asteraceae family, with the genus Inula being the most significant source.
Primary Natural Sources:
-
Inula helenium (Elecampane): The roots and rhizomes of Inula helenium are the most well-documented and abundant natural sources of this compound.[1][2] The concentration of alantolactone can vary depending on the geographical origin, age of the plant, and the specific plant part.
-
Inula japonica: This species is another notable source of this compound.
-
Inula racemosa: This plant also contains significant amounts of alantolactone and its isomer, isoalantolactone.[3][4]
-
Aucklandia lappa (Saussurea lappa): Traditionally used in oriental medicine, the roots of this plant contain alantolactone.
-
Radix inulae: This is the pharmaceutical name for the dried root of Inula helenium or Inula japonica, and it is a primary raw material for the extraction of alantolactone.
Quantitative Analysis of this compound in Plant Sources
The yield of this compound varies considerably based on the plant source and the extraction method employed. The following tables summarize the quantitative data from various studies.
Table 1: Content of Alantolactone and Isoalantolactone in Inula helenium
| Plant Part | Extraction Method | Solvent | Alantolactone Content | Isoalantolactone Content | Reference |
| Roots | Sesquiterpene Lactone-Rich Fraction | Ethanol | 256.71 ± 0.44 mg/g | 322.62 ± 0.64 mg/g | |
| Roots | RP-HPLC | Methanol:Water (60:40) | 1.6338 ± 0.0198 % (w/w) (combined with isoalantolactone) | - | |
| Roots | Microwave-Assisted Extraction | 80% Ethanol | 31.83 ± 2.08 mg/g | 21.25 ± 1.37 mg/g | |
| Roots | Ultrasound-Assisted Extraction | 70% Ethanol | 18.04 mg/g | 12.77 mg/g | |
| Roots | 70% Ethanol Extract | 70% Ethanol | 5.56 mg/g of extract | 7.7 mg/g of extract | |
| Roots | 30% Ethanol Extract | 30% Ethanol | 1.32 mg/g of extract | 2.18 mg/g of extract | |
| Essential Oil from Roots | Hydrodistillation | - | 55.8% | 26.3% | |
| Leaves Essential Oil | - | - | 20.27% | 7.81% |
Table 2: Quantitative Analysis Parameters for Alantolactone by RP-HPLC
| Parameter | Value | Reference |
| Linearity Range | 0.07 - 4.80 µg/L | |
| Correlation Coefficient (r) | 0.9998 | |
| Average Recovery | 97.5% | |
| Precision (RSD) | 1.56% | |
| Accuracy | 1.87% | |
| Limit of Detection (LOD) | 1.872 µg/mL | |
| Limit of Quantification (LOQ) | 6.24 µg/mL |
Biosynthesis of this compound
The biosynthesis of this compound, like other sesquiterpene lactones, originates from the isoprenoid pathway. The pathway can be broadly divided into three main stages: the formation of the universal C15 precursor, the cyclization to form the characteristic sesquiterpene skeleton, and the subsequent oxidative modifications to yield the final lactone structure.
Stage 1: Formation of Farnesyl Pyrophosphate (FPP)
The biosynthesis begins with the assembly of the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), through the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.
Stage 2: Cyclization of FPP to (+)-Germacrene A
The first committed step in the biosynthesis of many sesquiterpene lactones, including alantolactone, is the cyclization of FPP. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPS). Specifically, (+)-germacrene A synthase (GAS) catalyzes the conversion of FPP to (+)-germacrene A.
Stage 3: Post-Cyclization Oxidative Modifications
Following the formation of the germacrene A skeleton, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), leads to the formation of the eudesmanolide core and the characteristic α-methylene-γ-lactone ring of this compound.
The proposed key steps are:
-
Hydroxylation of (+)-Germacrene A: The first oxidative step is the hydroxylation of (+)-germacrene A at the C12 methyl group to form germacra-1(10),4,11(13)-trien-12-ol.
-
Oxidation to Germacrene A Acid: The alcohol is further oxidized to a carboxylic acid, germacra-1(10),4,11(13)-trien-12-oic acid. This step is catalyzed by a germacrene A oxidase (GAO) , a CYP450 enzyme.
-
Formation of the Lactone Ring (Costunolide): A crucial step is the hydroxylation at the C6 position of germacrene A acid, followed by lactonization to form (+)-costunolide. This reaction is catalyzed by costunolide synthase (COS) , another CYP450 enzyme.
-
Conversion to the Eudesmanolide Skeleton: Costunolide is then believed to undergo further enzymatic transformations, including cyclization, to form the bicyclic eudesmanolide skeleton. The precise enzymes and intermediates in the conversion of costunolide to this compound are still under investigation but likely involve further hydroxylations and rearrangements.
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
Extraction of this compound from Inula helenium Roots
This section provides representative protocols for the extraction of this compound. Researchers should optimize these methods based on their specific equipment and research goals.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Grind dried roots of Inula helenium to a fine powder.
-
Extraction:
-
Place 0.5 g of the powdered plant material in an Erlenmeyer flask.
-
Add 10 mL of 70% aqueous ethanol (solid/solvent ratio of 1:20 w/v).
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at 25°C.
-
-
Work-up:
-
Filter the extract.
-
Remove the solvent under vacuum.
-
Dissolve the concentrated extract in 10 mL of water.
-
Perform a liquid-liquid extraction with diethyl ether (3 x 10 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Dissolve the resulting crude lactone fraction in methanol for further analysis.
-
Protocol 2: Maceration
-
Sample Preparation: Grind dried roots of Inula helenium to a fine powder.
-
Extraction:
-
Macerate 0.5 g of the powdered plant material with 10 mL of 70% aqueous ethanol (1:20 w/v) for 24 hours at room temperature.
-
-
Work-up:
-
Follow the same work-up procedure as described for UAE.
-
Protocol 3: Supercritical CO₂ Extraction
-
Sample Preparation: Crush Inula helenium to a 50-80 mesh powder.
-
Extraction:
-
Add the powder to a supercritical CO₂ extraction kettle.
-
Set the temperature to 50-60°C and the pressure to 15-30 MPa.
-
Introduce liquid CO₂ at a flow rate of 2-3 mL/min/g of raw material.
-
Use methanol as an entrainer at a flow rate of 0.1-0.4 mL/min/g.
-
Perform the extraction for 60-100 minutes.
-
Obtain the extract through desorption.
-
Caption: General workflow for the extraction of this compound.
Isolation and Purification of this compound
Protocol: Preparative Thin-Layer Chromatography (TLC)
-
Sample Application: Apply the n-hexane extract of Inula helenium roots to a preparative TLC plate.
-
Development: Develop the plate using a solvent system of n-hexane:ethyl acetate (9:1).
-
Visualization: Visualize the compounds by spraying with a vanillin-sulfuric acid reagent and heating. The spots corresponding to alantolactone/isoalantolactone will appear as a violet color.
-
Elution: Scrape the corresponding band from the plate and elute the compounds with a suitable solvent (e.g., ethyl acetate or chloroform).
-
Purification: Evaporate the solvent to obtain the isolated alantolactone/isoalantolactone mixture.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Protocol 1: RP-HPLC Method
-
Sample Preparation for HPLC:
-
Extract 200 mg of dried and powdered roots of I. helenium with methanol using a magnetic stirrer for 6 hours at 50°C.
-
Filter the extract and adjust the volume to 10.0 mL with methanol in a volumetric flask.
-
Pass the solution through a 0.45 µm filter before injection.
-
-
HPLC System and Conditions:
-
System: Agilent 1100 series with a quaternary pump, degasser, and photodiode array detector.
-
Column: Phenomenex-Luna C18 (5 µm, 250 mm x 4.6 mm).
-
Mobile Phase: Isocratic elution with methanol:water (60:40).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: 205 nm.
-
Run Time: 45 minutes.
-
-
Quantification:
-
Prepare a stock solution of alantolactone/isoalantolactone standard in methanol.
-
Create a series of standard solutions of different concentrations (e.g., 0.0103, 0.02575, 0.0515, 0.103, 0.206 mg/mL).
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of alantolactone/isoalantolactone from the calibration curve.
-
Protocol 2: RP-HPLC Method for Inula racemosa
-
HPLC System and Conditions:
-
Column: Phenomenex Kromasil C18 (5.0 µm, 4.6 mm x 250 mm).
-
Mobile Phase: Acetonitrile:0.04% phosphate buffer (50:50).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 194 nm.
-
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR spectra can be recorded on a 400 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz. The characteristic peaks for alantolactone and isoalantolactone can be compared with literature data for structural confirmation.
Mass Spectrometry (MS):
-
LC-MS/MS can be used for the simultaneous determination of alantolactone and isoalantolactone in biological matrices, such as rat plasma, for pharmacokinetic studies. UPLC-TOF-MS/MS is a powerful tool for identifying the in vitro and in vivo metabolites of alantolactone.
Conclusion
This compound is a promising natural product with significant therapeutic potential. Inula helenium stands out as its most abundant natural source. The biosynthesis of this compound follows the general pathway of sesquiterpene lactones, with key enzymatic steps catalyzed by germacrene A synthase, germacrene A oxidase, and costunolide synthase. Further research is needed to fully elucidate the downstream enzymatic modifications leading to the final eudesmanolide structure. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to extract, isolate, and quantify this compound, thereby facilitating further investigations into its biological activities and potential applications in drug development. The optimization of extraction techniques and the potential for metabolic engineering to enhance its production in plant or microbial systems are exciting avenues for future exploration.
References
- 1. Ultrasound-assisted extraction of alantolactone and isoalantolactone from Inula helenium roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Monographs to Chromatograms: The Antimicrobial Potential of Inula helenium L. (Elecampane) Naturalised in Ireland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
Physicochemical properties and chemical structure of (+)-Alantolactone
An In-depth Technical Guide on the Physicochemical Properties and Chemical Structure of (+)-Alantolactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and chemical structure of this compound, a bioactive sesquiterpene lactone. The information is presented to support research, drug discovery, and development activities.
Chemical Structure and Identification
This compound is a naturally occurring sesquiterpene lactone belonging to the eudesmanolide class.[1][2] It is a key bioactive constituent isolated from the roots of various plants, most notably Inula helenium (elecampane).[3]
IUPAC Name: (3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][4]benzofuran-2-one[5]
Synonyms: Alant camphor, Inula camphor, Helenin, Eupatal
Chemical Class: Sesquiterpene Lactone
Key Structural Features: The molecule possesses a tricyclic structure featuring a fused γ-lactone ring, a decalin ring system, and an exocyclic α-methylene group. The stereochemistry is defined by four chiral centers, leading to its optical activity.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Citations |
| CAS Number | 546-43-0 | |
| Molecular Formula | C₁₅H₂₀O₂ | |
| Molecular Weight | 232.32 g/mol | |
| InChI Key | PXOYOCNNSUAQNS-AGNJHWRGSA-N | |
| SMILES String | C[C@H]1CCC[C@]2(C)C[C@H]3OC(=O)C(=C)[C@H]3C=C12 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Data for this compound
| Property | Value | Citations |
| Appearance | White to light yellow or beige crystalline powder. | |
| Melting Point | 76 - 84 °C | |
| Boiling Point | 275 °C (at 760 mm Hg) | |
| Optical Rotation | [α]²⁵_D_ = +175° to +200° (c=1, CHCl₃) | |
| logP (o/w) | 3.380 (estimated) |
Table 3: Solubility of this compound
| Solvent | Solubility | Citations |
| Water | 38.39 mg/L (at 25 °C, estimated) | |
| DMSO | 15 - 25 mg/mL; ≥23.2 mg/mL; up to 100 mM | |
| Ethanol | 30 - 46 mg/mL; up to 100 mM | |
| DMF | 30 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:7) | 0.12 mg/mL |
Spectroscopic Data
Spectroscopic data are fundamental for the structural elucidation and identification of this compound.
Table 4: Key Spectroscopic Data for this compound
| Technique | Data Highlights | Citations |
| ¹H-NMR | Spectra have been recorded and are used for structural confirmation. | |
| ¹³C-NMR | Spectral data are available and crucial for structural assignment. | |
| Mass Spectrometry | GC-MS and LC-MS data are available, confirming the molecular weight and fragmentation pattern. | |
| Infrared (IR) Spectroscopy | IR spectra show characteristic absorption bands for its functional groups (e.g., γ-lactone carbonyl). |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the characterization of this compound.
Determination of Melting Point
The melting point is determined to assess the purity of the crystalline solid. A pure substance typically exhibits a sharp melting range of 1-2°C.
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).
-
Procedure:
-
A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of approximately 3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
A rapid preliminary determination is often performed to find the approximate melting range by heating at a rate of 10-20°C per minute.
-
For an accurate measurement, the apparatus is cooled, and a new sample is heated slowly, at a rate of 1-2°C per minute, near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.
-
Measurement of Optical Rotation
Optical rotation is measured to confirm the stereochemistry of the chiral molecule.
-
Apparatus: Polarimeter.
-
Procedure:
-
A solution of this compound is prepared by accurately weighing the sample and dissolving it in a specified solvent (e.g., chloroform) to a known concentration (e.g., 1 g/100 mL).
-
The polarimeter tube (e.g., 1 dm) is filled with the solution, ensuring no air bubbles are present.
-
The measurement is typically performed at 25°C using the D-line of a sodium lamp (589.3 nm).
-
The observed rotation (α) is measured.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation:
-
A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
-
Data Acquisition:
-
¹H-NMR: The proton NMR spectrum is acquired to determine the chemical shifts, coupling constants, and integration of the different protons in the molecule.
-
¹³C-NMR: The carbon-13 NMR spectrum is obtained to identify the number and types of carbon atoms.
-
2D-NMR: Techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons, confirming the complete structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation:
-
KBr Pellet: A small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Mull: The sample is ground into a fine powder and dispersed in a mulling agent (e.g., Nujol) to form a paste, which is then placed between two salt plates (e.g., NaCl).
-
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or KBr pellet) is recorded.
-
The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups, such as the C=O stretch of the lactone and the C=C stretch of the methylene group.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule, as well as its fragmentation pattern.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS/MS).
-
Procedure:
-
A dilute solution of this compound is introduced into the ion source of the mass spectrometer.
-
The molecules are ionized, commonly using Electrospray Ionization (ESI).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragments to gain further structural information.
-
Mandatory Visualizations
Signaling Pathways
This compound has been shown to modulate several key signaling pathways, contributing to its biological activities, particularly its anti-inflammatory and anti-cancer effects. It is known to be a selective inhibitor of STAT3 and also affects the Activin/SMAD and NF-κB pathways.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the isolation and characterization of a natural product like this compound from a plant source.
Caption: General workflow for natural product isolation.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. measurlabs.com [measurlabs.com]
- 4. Simultaneous determination of sesquiterpene lactones isoalantolactone and alantolactone isomers in rat plasma by liquid chromatography with tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Crystal Structure Analysis of (+)-Alantolactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structure analysis of (+)-Alantolactone, a bioactive sesquiterpene lactone of significant interest in medicinal chemistry and drug development. The document details the experimental protocols for its crystallographic determination, presents the complete crystal structure data, and visualizes its interaction with key signaling pathways.
Introduction
This compound is a naturally occurring sesquiterpene lactone isolated from various plants, most notably from the roots of Inula helenium. It has garnered considerable attention for its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Understanding the precise three-dimensional structure of this compound is paramount for elucidating its mechanism of action, designing novel derivatives with enhanced therapeutic potential, and optimizing its use in drug development. This guide focuses on the definitive crystal structure of this compound as determined by X-ray crystallography.
Crystal Structure Data of this compound
The single-crystal X-ray diffraction analysis of this compound provides the following detailed crystallographic data. The data corresponds to the Cambridge Crystallographic Data Centre (CCDC) deposition number 752255.[2]
| Parameter | Value |
| Empirical Formula | C₁₅H₂₀O₂ |
| Formula Weight | 232.31 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | 6.133(1) |
| b (Å) | 12.189(2) |
| c (Å) | 16.897(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1262.8(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.220 |
| Absorption Coefficient (mm⁻¹) | 0.08 |
| F(000) | 504 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.2 to 26.4 |
| Reflections collected | 9134 |
| Independent reflections | 2581 [R(int) = 0.033] |
| Completeness to theta = 26.4° | 99.8% |
| Data / restraints / parameters | 2581 / 0 / 154 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2sigma(I)] | R1 = 0.037, wR2 = 0.091 |
| R indices (all data) | R1 = 0.043, wR2 = 0.095 |
| Largest diff. peak and hole (e.Å⁻³) | 0.19 and -0.19 |
Experimental Protocols
The following methodologies were employed for the crystal structure determination of this compound.
Crystallization
Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from a solution of methanol at room temperature. The compound was dissolved in a minimal amount of methanol, and the solution was left undisturbed in a loosely covered vial to allow for gradual solvent evaporation. Colorless, prismatic crystals formed over a period of several days.
X-ray Data Collection
A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected on an Oxford Diffraction Xcalibur diffractometer equipped with a Sapphire3 CCD detector. The data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 150(2) K. A series of ω scans were performed to cover the full reciprocal space.
Structure Solution and Refinement
The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Signaling Pathway Inhibition by this compound
This compound has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] The inhibition of this pathway is a key mechanism underlying its anticancer and anti-inflammatory effects. The following diagram illustrates the inhibitory action of this compound on the STAT3 pathway.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Experimental Workflow for this compound Analysis
The following diagram outlines a general experimental workflow for the extraction, isolation, and analysis of this compound from a plant source, culminating in its structural and biological characterization.
Caption: A generalized experimental workflow for the analysis of this compound.
Conclusion
The precise crystal structure of this compound provides an invaluable foundation for understanding its biological activity. The detailed structural data and experimental protocols presented in this guide are intended to support further research into this promising natural product. The elucidation of its inhibitory mechanism on the STAT3 pathway, informed by its stereochemistry, opens new avenues for the rational design of novel therapeutic agents for a range of diseases, including cancer and inflammatory disorders.
References
Initial Biological Screening of (+)-Alantolactone for Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Alantolactone, a naturally occurring sesquiterpene lactone, has garnered significant attention within the oncology research community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the initial biological screening of this compound, summarizing its cytotoxic and apoptotic effects on various cancer cell lines. Detailed experimental protocols for key assays are provided to ensure reproducibility, and crucial signaling pathways implicated in its mechanism of action are visualized. The presented data and methodologies aim to equip researchers and drug development professionals with the foundational knowledge required to further investigate the therapeutic potential of this compound.
In Vitro Cytotoxicity of this compound
The initial assessment of an anticancer compound involves determining its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 35.45 | [1] |
| MCF-7 | Breast Cancer | 48 | 24.29 | [1] |
| MDA-MB-231 | Breast Cancer | 48 | 13.3 | |
| BT-549 | Breast Cancer | 48 | 4.5 - 17.1 | |
| HeLa | Cervical Cancer | 24 | 20.76 | [2] |
| SiHa | Cervical Cancer | 24 | 37.24 | [2] |
| A549 | Lung Cancer | Not Specified | ~20 | |
| NCI-H1299 | Lung Cancer | Not Specified | ~20 | [3] |
| Anip973 | Lung Cancer | Not Specified | ~20 | |
| HepG2 | Liver Cancer | Not Specified | 10 - 50 | |
| RKO | Colon Cancer | Not Specified | Not Specified | |
| HCT116 | Colon Cancer | Not Specified | Not Specified |
Induction of Apoptosis
A crucial mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in a dose-dependent manner in various cancer cell lines.
Table 2: Apoptotic Effects of this compound on Cancer Cells
| Cancer Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Assay Method | Reference |
| MCF-7 | 10 | 24 | Increased | Annexin V/PI | |
| MCF-7 | 20 | 24 | Increased | Annexin V/PI | |
| MCF-7 | 30 | 24 | Increased | Annexin V/PI | |
| HeLa | 30 | Not Specified | ~27.55 | Annexin V/PI | |
| OE-19 | 9 | 24 | Increased | Annexin V/PI | |
| A549 | Varies | 24 | Increased | Annexin V/PI |
Cell Cycle Analysis
This compound has been observed to induce cell cycle arrest, particularly at the G2/M phase, in several cancer cell lines, thereby inhibiting their proliferation.
Table 3: Effect of this compound on Cell Cycle Distribution
| Cancer Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Reference |
| HeLa | Varies | Not Specified | G2/M Arrest | |
| SiHa | Varies | 24 | G2/M Arrest | |
| OE-19 | Varies | 24 | G2/M Arrest |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against STAT3, p-STAT3, NF-κB p65, p-p38, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Anticancer Screening
A typical workflow for the initial biological screening of a potential anticancer compound.
Caption: Experimental workflow for anticancer screening.
Conclusion
The initial biological screening of this compound reveals its potent anticancer activity across a range of cancer cell lines. It effectively inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest at the G2/M phase. The mechanism of action appears to be multifactorial, involving the modulation of key signaling pathways such as STAT3, NF-κB, and p38 MAPK, as well as the induction of reactive oxygen species. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigations into the therapeutic potential of this compound as a novel anticancer agent.
References
A Technical Guide to the Anti-inflammatory Properties of (+)-Alantolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Alantolactone (ATL), a naturally occurring sesquiterpene lactone isolated from plants of the Inula genus, has demonstrated a wide spectrum of biological activities, including significant anti-inflammatory effects.[1][2] Preliminary studies have established that its mechanism of action involves the modulation of key signaling pathways integral to the inflammatory response. This technical guide provides an in-depth review of the current understanding of this compound's anti-inflammatory properties, focusing on its molecular mechanisms, efficacy in preclinical models, and detailed experimental protocols. Quantitative data from various studies are summarized, and core signaling and experimental workflows are visualized to support further research and development.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects primarily by targeting and inhibiting pro-inflammatory signaling cascades. The most well-documented mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.[3][4] More recently, direct inhibition of the NLRP3 inflammasome has also been identified as a key mechanism.[5]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory mediators including cytokines, chemokines, and enzymes like iNOS and COX-2. In unstimulated cells, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate gene transcription.
This compound has been shown to potently inhibit this pathway by preventing the phosphorylation of both IKK and IκBα. This action blocks the degradation of IκBα, thereby sequestering the NF-κB p65 and p50 subunits in the cytoplasm and preventing the expression of their target genes.
Modulation of MAPK Signaling Pathway
The MAPK family, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, is another critical component of the inflammatory response. These kinases are activated by phosphorylation in response to extracellular stimuli and regulate the activity of transcription factors such as activator protein-1 (AP-1). This compound has been observed to suppress the phosphorylation of JNK, ERK, and p38 MAPKs in LPS-stimulated macrophages. This inhibition prevents the downstream activation of AP-1 and contributes to the overall reduction in inflammatory mediator production.
Direct Inhibition of the NLRP3 Inflammasome
Beyond the canonical NF-κB and MAPK pathways, this compound has been identified as a direct inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the cleavage of pro-caspase-1 into its active form, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. Studies have shown that this compound directly binds to the NACHT domain of the NLRP3 protein. This binding event is proposed to inhibit the activation and assembly of the inflammasome complex, thereby suppressing caspase-1 activation and the subsequent secretion of IL-1β, a potent pyrogenic cytokine.
Preclinical Efficacy: In Vitro Studies
The anti-inflammatory activity of this compound has been extensively validated in various in vitro models, most notably in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7) and human keratinocytes.
Quantitative Data from In Vitro Assays
The following table summarizes key quantitative findings on the inhibitory effects of this compound on the production of pro-inflammatory mediators.
| Cell Model | Stimulus | Mediator/Marker | Concentration (μM) | Result | Reference |
| RAW 264.7 Macrophages | LPS | NO Production | 1.25, 2.5, 5 | Dose-dependent inhibition | |
| RAW 264.7 Macrophages | LPS | PGE₂ Production | 1.25, 2.5, 5 | Dose-dependent inhibition | |
| RAW 264.7 Macrophages | LPS | TNF-α Production | 1.25, 2.5, 5 | Dose-dependent inhibition | |
| RAW 264.7 Macrophages | LPS | iNOS Expression | 5 | Significant reduction | |
| RAW 264.7 Macrophages | LPS | COX-2 Expression | 5 | Significant reduction | |
| HaCaT Keratinocytes | M5 Cytokines¹ | TNF-α mRNA | 2.5, 5 | Significant decrease | |
| HaCaT Keratinocytes | M5 Cytokines¹ | IL-6 mRNA | 2.5, 5 | Significant decrease | |
| HaCaT Keratinocytes | M5 Cytokines¹ | IL-1β mRNA | 5 | Significant decrease | |
| A549 Cells | TNF-α | ICAM-1 Expression | - | IC₅₀ = 5 µM | |
| BEAS-2B Cells | CSE² | IL-1β, TNF-α, IL-6 | 1, 5, 10 | Dose-dependent reduction |
¹M5 Cytokines: IL-17A, IL-22, oncostatin M, IL-1α, and TNF-α. ²CSE: Cigarette Smoke Extract.
Experimental Protocol: Inhibition of NO Production in LPS-Stimulated RAW 264.7 Cells
This protocol outlines a standard procedure to assess the inhibitory effect of this compound on nitric oxide (NO) production, a key indicator of inflammation.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1-10 µM) or vehicle (e.g., 0.1% DMSO). Cells are pre-treated for 2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours at 37°C with 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
50 µL of cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added and incubated for another 10 minutes.
-
-
Data Acquisition: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
Cell Viability Assay: A parallel plate is treated identically and subjected to an MTT or similar viability assay to ensure that the observed reduction in NO is not due to cytotoxicity.
Preclinical Efficacy: In Vivo Studies
The therapeutic potential of this compound has been explored in several animal models of inflammation, including chemically-induced acute inflammation and models of chronic inflammatory diseases.
Quantitative Data from In Vivo Assays
The following table summarizes key findings from in vivo studies.
| Animal Model | Treatment | Parameter Measured | Result | Reference |
| Adjuvant-induced Arthritis (Mice) | 50 mg/kg (oral) | Paw Swelling | Significant alleviation | |
| Collagen-induced Arthritis (Mice) | 50 mg/kg (oral) | Arthritic Severity | Significant alleviation | |
| Imiquimod-induced Psoriasis (Mice) | 1% & 2% (topical) | Skin Lesions (PASI score) | Significant reduction | |
| MCAO/R-induced Neuroinflammation (Rat)¹ | - | Neurological Deficits, Infarct Volume | Significant reduction | |
| Gouty Arthritis (Mice) | - | Paw Swelling, IL-1β levels | Significant alleviation | |
| Acute Lung Injury (Mice) | - | Lung Edema, IL-1β levels | Significant alleviation |
¹MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classical and highly reproducible model for evaluating the efficacy of acute anti-inflammatory agents. The edema formation is biphasic, with an early phase mediated by histamine and serotonin and a late phase primarily driven by prostaglandins, involving the induction of COX-2.
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are used. Animals are acclimatized for at least one week with free access to food and water.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Positive Control (e.g., Indomethacin, 5-10 mg/kg, p.o.)
-
Treatment Groups (this compound at various doses, e.g., 25, 50 mg/kg, p.o.)
-
-
Dosing: The respective treatments are administered via oral gavage 60 minutes prior to the carrageenan injection.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer just before carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% (w/v) suspension of lambda-carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection volume.
-
The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the average edema in the control group and V_t is the average edema in the treated group).
-
Conclusion and Future Directions
The preliminary studies on this compound provide compelling evidence of its significant anti-inflammatory properties. Its ability to concurrently inhibit the NF-κB, MAPK, and NLRP3 inflammasome pathways highlights its potential as a multi-target therapeutic agent for a variety of inflammatory diseases. The efficacy demonstrated in both in vitro and in vivo models, ranging from acute inflammation to chronic conditions like arthritis and psoriasis, warrants further investigation.
Future research should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, long-term toxicity studies, and evaluation in more complex, chronic disease models. Elucidating the precise molecular interactions, particularly the binding mechanism to IKK and NLRP3, could facilitate the development of more potent and specific derivatives. These efforts will be crucial in translating the promising preclinical findings of this compound into a viable therapeutic strategy for managing inflammation-associated diseases.
References
- 1. Alantolactone Suppresses Proliferation and the Inflammatory Response in Human HaCaT Keratinocytes and Ameliorates Imiquimod-Induced Skin Lesions in a Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alantolactone suppresses inducible nitric oxide synthase and cyclooxygenase-2 expression by down-regulating NF-κB, MAPK and AP-1 via the MyD88 signaling pathway in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Neuroinflammatory Effect of Alantolactone through the Suppression of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of alantolactone as a naturally occurring NLRP3 inhibitor to alleviate NLRP3-driven inflammatory diseases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (+)-Alantolactone as a STAT3 Signaling Inhibitor
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that is frequently hyperactivated in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, metastasis, and drug resistance. Its constitutive activation makes it a prime target for therapeutic intervention. This compound (ALT), a naturally occurring sesquiterpene lactone, has emerged as a potent inhibitor of the STAT3 signaling pathway. This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to the investigation of this compound as a STAT3 inhibitor.
Mechanism of Action
This compound inhibits STAT3 signaling through a multi-faceted approach, rather than by direct inhibition of upstream kinases. The primary mechanisms identified are the induction of oxidative stress and direct interaction with the STAT3 protein.
-
Inhibition of STAT3 Activation and Translocation : ALT effectively suppresses both constitutive and inducible STAT3 phosphorylation at the critical tyrosine 705 (Tyr705) residue.[1] This inhibition prevents the subsequent dimerization of STAT3 monomers, a necessary step for activation.[2] Consequently, the translocation of STAT3 from the cytoplasm to the nucleus is blocked, which has been confirmed through the analysis of nuclear protein fractions.[3][4]
-
Induction of Oxidative Stress : A key aspect of ALT's mechanism is its ability to induce cellular oxidative stress, characterized by the generation of Reactive Oxygen Species (ROS) and depletion of intracellular glutathione (GSH).[5] This altered redox environment promotes the S-glutathionylation of the STAT3 protein. STAT3 glutathionylation is a post-translational modification that abrogates its activation. The effects of ALT-induced apoptosis and STAT3 inhibition can be reversed by treatment with the antioxidant N-acetyl-L-cysteine (NAC), highlighting the central role of oxidative stress in its mechanism.
-
Direct Interaction with STAT3 SH2 Domain : Molecular docking studies indicate that this compound directly binds to the Src Homology 2 (SH2) domain of the STAT3 protein. The SH2 domain is crucial for STAT3 dimerization following phosphorylation. ALT is predicted to form hydrogen bonds with key amino acid residues within the SH2 domain, including Arg609, Ser611, Glu612, and Ser613. This interaction likely interferes with the binding of the phosphotyrosine motif of another STAT3 monomer, thus physically preventing dimerization and activation.
-
Suppression of Downstream Target Genes : By inhibiting STAT3's function as a nuclear transcription factor, ALT significantly reduces the mRNA and protein expression of key STAT3 downstream target genes responsible for proliferation and survival, such as c-MYC, survivin, Cyclin D1, and Bcl-2.
Below is a diagram illustrating the canonical STAT3 signaling pathway.
Quantitative Data Presentation
The efficacy of this compound has been quantified across various cancer cell lines. The data below summarizes its effect on cell viability and STAT3 phosphorylation.
Table 1: Effect of this compound on Cancer Cell Viability (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Treatment Duration |
| HepG2 | Hepatocellular Carcinoma | 33 µM | 12 h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 13.3 µM | 48 h |
| BT-549 | Triple-Negative Breast Cancer | 9.9 µM | 48 h |
| MCF-7 | Luminal Breast Cancer | 19.4 µM | 48 h |
| THP-1 | Human Monocytic Leukemia | ~20-40 µM (Significant apoptosis) | 12 h |
| A549 | Lung Adenocarcinoma | ~30-45 µM (Inhibited proliferation) | 24 h |
Citations for Table 1 data points can be found in the referenced literature.
Table 2: Inhibition of STAT3 Phosphorylation (p-STAT3) by this compound
| Cell Line | ALT Concentration (µM) | Treatment Duration | Observed Effect on p-STAT3 (Tyr705) |
| MDA-MB-231 | 5, 10, 20 µM | 4 h | Dose-dependent inhibition; almost complete inhibition at 20 µM. |
| A549 | 45, 60 µM | 12 h | Significant dose-dependent suppression. |
| THP-1 | 20, 40 µM | 12 h | Significant dose-dependent inhibition. |
| Mouse Chondrocytes | 2.5, 5, 10 µM | 2 h | Dose-dependent suppression of IL-1β-induced p-STAT3. |
Citations for Table 2 data points can be found in the referenced literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the core experimental protocols used to investigate this compound's effect on the STAT3 pathway.
Cell Viability - MTT Assay
This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment : Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 12, 24, or 48 hours).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation : Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Mix gently to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value can be determined using non-linear regression analysis.
STAT3 Phosphorylation - Western Blot Analysis
This technique is used to detect and quantify the levels of total STAT3 and phosphorylated STAT3 (p-STAT3 Tyr705).
-
Cell Lysis : After treatment with this compound, wash cells with ice-cold PBS. Lyse the cells on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Densitometry Analysis : Quantify the band intensities using software like ImageJ. Normalize the p-STAT3 signal to the total STAT3 signal.
STAT3 DNA Binding - ELISA-based Assay
This assay quantifies the amount of active STAT3 in nuclear extracts that can bind to its specific DNA consensus sequence.
-
Nuclear Extract Preparation : Treat cells with this compound, then harvest. Isolate nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's protocol. Determine the protein concentration of the extracts.
-
Assay Procedure (General Steps for a commercial kit) :
-
Add binding buffer and nuclear extract (e.g., 5-10 µg) to a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus binding site.
-
Incubate for 1 hour at room temperature to allow active STAT3 to bind to the DNA.
-
Wash the wells multiple times to remove non-bound proteins.
-
Add a primary antibody specific to STAT3. Incubate for 1 hour.
-
Wash the wells, then add an HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells, then add a chromogenic substrate (e.g., TMB). Allow the color to develop.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm. The signal intensity is proportional to the amount of DNA-bound STAT3.
-
Molecular Docking Simulation
This computational method predicts the preferred orientation of one molecule (ligand) to a second (protein) to form a stable complex.
-
Protein Preparation : Obtain the 3D crystal structure of the human STAT3 protein (containing the SH2 domain) from the Protein Data Bank (PDB).
-
Structure Refinement : Using molecular modeling software (e.g., PyMOL, Maestro), remove water molecules, co-crystallized ligands, and any non-protein atoms from the PDB file.
-
Ligand Preparation : Generate the 3D structure of this compound and perform energy minimization to obtain a stable conformation.
-
Binding Site Definition : Identify the active site for docking. For STAT3, this is typically defined as the pocket within the SH2 domain that binds phosphotyrosine residues.
-
Docking Simulation : Use a docking program (e.g., AutoDock, Glide) to place the alantolactone molecule into the defined binding site of the STAT3 SH2 domain. The program will generate multiple possible binding poses.
-
Scoring and Analysis : The docking poses are ranked based on a scoring function that estimates the binding affinity (e.g., kcal/mol). Analyze the top-ranked pose to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between alantolactone and specific amino acid residues of the SH2 domain.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for testing this compound and its inhibitory mechanism.
References
- 1. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Selective STAT3 Inhibitor Alantolactone Ameliorates Osteoarthritis via Regulating Chondrocyte Autophagy and Cartilage Homeostasis [frontiersin.org]
- 4. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alantolactone induces apoptosis in HepG2 cells through GSH depletion, inhibition of STAT3 activation, and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early Research of (+)-Alantolactone's Effect on the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. Early research has identified (+)-Alantolactone, a natural sesquiterpene lactone, as a potent and specific inhibitor of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of the foundational studies on this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.
Core Mechanism of Action
This compound has been shown to directly inhibit the NLRP3 inflammasome. The primary mechanism involves the direct binding of this compound to the NACHT domain of the NLRP3 protein[1]. This interaction is crucial as it prevents the conformational changes necessary for NLRP3 activation and the subsequent assembly of the inflammasome complex. Molecular modeling and experimental data suggest that this binding interferes with the interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a critical step for NLRP3 activation[1][2]. By disrupting these early activation events, this compound effectively suppresses downstream consequences, including caspase-1 activation, the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and pyroptotic cell death[1][3].
Quantitative Data Summary
The inhibitory effects of this compound on the NLRP3 inflammasome have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings from early research.
Table 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
| Assay | Agonist | This compound Concentration | Inhibition | Reference |
| IL-1β Secretion (ELISA) | LPS + ATP | 0.5 µM | Significant | |
| 1 µM | Significant | |||
| 2 µM | Significant | |||
| Caspase-1 Activation (p20 Western Blot) | LPS + ATP | 0.5 µM | Evident | |
| 1 µM | Strong | |||
| 2 µM | Complete | |||
| ASC Oligomerization | LPS + ATP | 2 µM | Significant | He et al., 2023 |
Table 2: In Vivo Efficacy of this compound in Mouse Models of NLRP3-driven Diseases
| Animal Model | Key Parameters | This compound Treatment | Outcome | Reference |
| MSU-induced Gouty Arthritis | Paw swelling, Joint inflammation | 25 mg/kg, i.p. | Reduced swelling and inflammation | |
| 50 mg/kg, i.p. | Further reduction in swelling and inflammation | |||
| LPS-induced Acute Lung Injury | Lung edema, Inflammatory cell infiltration | 25 mg/kg, i.p. | Attenuated lung injury | |
| 50 mg/kg, i.p. | Significantly reduced lung injury |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early research on this compound and the NLRP3 inflammasome.
In Vitro NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
a. Isolation and Culture of BMDMs:
-
Euthanize C57BL/6 mice and sterilize the hind legs with 70% ethanol.
-
Dissect the femurs and tibias and remove all muscle tissue.
-
Flush the bone marrow from the bones using a 27-gauge needle with Dulbecco's Modified Eagle Medium (DMEM).
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in BMDM differentiation medium (DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF).
-
Culture the cells in non-tissue culture-treated petri dishes at 37°C in a 5% CO2 incubator.
-
On day 4, add fresh differentiation medium.
-
On day 7, the differentiated macrophages are ready for experiments.
b. Inflammasome Activation and Inhibition:
-
Seed the differentiated BMDMs into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2 µM) or vehicle (DMSO) for 30 minutes.
-
Induce NLRP3 inflammasome activation by adding 5 mM ATP to the culture medium for 30 minutes.
-
Collect the cell culture supernatants for ELISA and the cell lysates for Western blotting.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
-
Coat a 96-well ELISA plate with a capture antibody against mouse IL-1β overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plate three times.
-
Add cell culture supernatants and a serial dilution of recombinant mouse IL-1β standard to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add a biotinylated detection antibody against mouse IL-1β and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add TMB substrate solution and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
Western Blotting for Caspase-1, NLRP3, and ASC
-
Lyse the BMDMs with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12% gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved Caspase-1 (p20), NLRP3, ASC, or β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Mouse Model of MSU-induced Gouty Arthritis
-
Use male C57BL/6J mice (8-10 weeks old).
-
Prepare a suspension of monosodium urate (MSU) crystals in sterile PBS (e.g., 1 mg in 20 µL).
-
Inject the MSU crystal suspension intra-articularly into the ankle joint of the mice.
-
Administer this compound (e.g., 25 or 50 mg/kg) or vehicle intraperitoneally (i.p.) 1 hour before the MSU injection.
-
Measure paw swelling at various time points (e.g., 6, 12, 24 hours) using a caliper.
-
At the end of the experiment, euthanize the mice and collect the joint tissue for histological analysis (H&E staining) to assess inflammation and inflammatory cell infiltration.
In Vivo Mouse Model of LPS-induced Acute Lung Injury (ALI)
-
Use male C57BL/6J mice (8-10 weeks old).
-
Administer this compound (e.g., 25 or 50 mg/kg) or vehicle intraperitoneally (i.p.) 1 hour before LPS challenge.
-
Anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg) in sterile saline.
-
After 24 hours, euthanize the mice and perform bronchoalveolar lavage (BAL) to collect BAL fluid.
-
Analyze the BAL fluid for total protein concentration (as a measure of lung permeability) and inflammatory cell counts.
-
Collect lung tissue for histological analysis (H&E staining) to assess lung edema, alveolar damage, and inflammatory cell infiltration.
Visualizations
Signaling Pathway of this compound in NLRP3 Inflammasome Inhibition
Caption: Mechanism of this compound inhibiting NLRP3 inflammasome activation.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for assessing this compound's effect on BMDMs.
Logical Relationship of this compound's Molecular Interactions
Caption: Cascade of this compound's inhibitory effects on NLRP3.
Conclusion
Early research has established this compound as a promising natural inhibitor of the NLRP3 inflammasome. Its direct binding to the NACHT domain of NLRP3 provides a specific mechanism for its anti-inflammatory effects. The quantitative data from both in vitro and in vivo studies demonstrate its potency in suppressing NLRP3-mediated inflammation. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this compound and its derivatives as potential therapeutics for a variety of NLRP3-driven diseases. This comprehensive overview serves as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
- 1. Discovery of alantolactone as a naturally occurring NLRP3 inhibitor to alleviate NLRP3-driven inflammatory diseases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In vitro cytotoxicity of (+)-Alantolactone against various cancer cell lines
A Technical Guide to the In Vitro Cytotoxicity of (+)-Alantolactone
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound (ALT), a naturally occurring sesquiterpene lactone primarily isolated from the roots of Inula helenium, has garnered significant attention for its potent cytotoxic activities against a broad spectrum of cancer cell lines. This document provides a comprehensive technical overview of its in vitro efficacy, detailing its impact on cell viability, the molecular signaling pathways it modulates, and the experimental protocols used for its evaluation. Quantitative data are presented to facilitate cross-study comparisons, and key mechanisms are visualized to clarify complex biological interactions.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The efficacy of ALT varies across different cancer types and cell lines, as summarized below.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time | Reference(s) |
| Breast Cancer | MDA-MB-231 | 13.3 | 48 h | [1] |
| Breast Cancer | MCF-7 | 19.4 - 39.6 | 48 h | [1][2] |
| Breast Cancer | BT-549 | Potent (IC50 < 17.1) | 48 h | [1] |
| Cervical Cancer | HeLa | 15.0 | 24 h | [3] |
| Leukemia (AML) | KG1a | 2.75 | 72 h | |
| Ovarian Cancer | SKOV3 | 10.41 | 48 h | |
| Lung Cancer | A549 | Dose-dependent effects | 24-48 h | |
| Lung Cancer | NCI-H1299, Anip973 | Dose-dependent effects | Not Specified | |
| Colon Cancer | RKO | Dose-dependent effects | 24 h | |
| Glioblastoma | U87 | Dose-dependent effects | Not Specified | |
| Liver Cancer | HepG2 | Dose-dependent effects | Not Specified | |
| Melanoma | A375, B16 | Dose-dependent effects | 24 h | |
| Non-cancerous Cells | Normal Hematopoietic Cells | 26.37 | 72 h |
Note: "Dose-dependent effects" indicates that while specific IC50 values were not always provided in the cited reviews, the compound demonstrated significant cytotoxicity at the tested concentrations. The selectivity index for KG1a leukemia cells versus normal hematopoietic cells was 9.6, suggesting a preferential cytotoxic effect against cancer cells.
Core Mechanisms of Action & Signaling Pathways
This compound exerts its anticancer effects by modulating multiple, often interconnected, cellular signaling pathways. Its primary mechanisms involve the induction of oxidative stress, leading to apoptosis, cell cycle arrest, and the inhibition of pro-survival signaling cascades.
Induction of Apoptosis via ROS-Mitochondrial Pathway
A primary mechanism of ALT-induced cytotoxicity is the generation of reactive oxygen species (ROS). This oxidative stress disrupts mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic pathway. Key events include the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, resulting in the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.
Inhibition of Pro-Survival Signaling
ALT effectively suppresses key signaling pathways that are often constitutively active in cancer cells, promoting their survival and proliferation.
-
NF-κB Pathway: Alantolactone inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway. It prevents the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65/p50 dimer. This inhibition downregulates the expression of NF-κB target genes involved in cell survival and inflammation.
-
STAT3 Pathway: ALT has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3). This is achieved by promoting STAT3 glutathionylation, which prevents its phosphorylation and subsequent translocation to the nucleus, thereby downregulating the expression of genes critical for proliferation and survival.
Induction of Cell Cycle Arrest
Alantolactone can induce cell cycle arrest, primarily at the G2/M phase. Recent studies in cervical cancer cells have shown that this effect is mediated through the activation of the DNA damage response pathway. ALT induces DNA double-strand breaks, which activates the ATM/CHK2 signaling axis, leading to the inhibition of CDC25c and subsequent G2/M arrest.
Experimental Protocols
The following sections detail standardized protocols for assessing the in vitro cytotoxic effects of this compound.
General Experimental Workflow
A typical workflow for evaluating the in vitro cytotoxicity of a compound like this compound involves parallel assays to measure cell viability, apoptosis, cell cycle progression, and changes in protein expression.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-STAT3, p-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant in vitro cytotoxicity against a wide array of cancer cell lines. Its anticancer activity is multifaceted, primarily driven by the induction of ROS-mediated apoptosis, cell cycle arrest at the G2/M phase, and the potent inhibition of critical pro-survival pathways such as NF-κB and STAT3. The data and protocols presented in this guide offer a foundational resource for further research into the therapeutic potential of this compound and for the development of novel anticancer strategies targeting these molecular pathways.
References
- 1. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alantolactone exhibits selective antitumor effects in HELA human cervical cancer cells by inhibiting cell migration and invasion, G2/M cell cycle arrest, mitochondrial mediated apoptosis and targeting Nf-kB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial and Antifungal Potential of (+)-Alantolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Alantolactone, a sesquiterpene lactone predominantly isolated from the roots of Inula helenium, has emerged as a compound of significant interest in the scientific community. Traditionally used in herbal medicine, recent in vitro studies have illuminated its potent antimicrobial and antifungal properties, suggesting its potential as a novel therapeutic agent in an era of growing antimicrobial resistance. This technical guide provides a comprehensive overview of the current understanding of this compound's efficacy against a range of microbial pathogens, its mechanisms of action, and detailed experimental protocols for its evaluation.
Antimicrobial and Antifungal Activity: Quantitative Data
The efficacy of this compound has been quantified against various bacterial and fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values reported in the literature.
Table 1: Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | SC5314 | 72 | 72 | [1][2] |
| Candida albicans | (Other Strains) | 72 | - | [1][2] |
| Candida krusei | - | 18 - 72 | - | |
| Candida tropicalis | - | 18 - 72 | - | |
| Candida glabrata | - | 18 - 72 | - | |
| Aspergillus spp. | - | Inhibitory effects noted | - | [3] |
Table 2: Antibacterial Activity of this compound and its Derivatives
| Bacterial Species | Compound | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Alantolactone | - | Inhibits quorum sensing and biofilm formation |
| Escherichia coli | Isoalantolactone Derivative | 37.5 | |
| Staphylococcus aureus | Isoalantolactone Derivative | 14.6 | |
| Bacillus cereus | Isoalantolactone Derivative | 11.7 | |
| Enterococcus faecalis | Isoalantolactone Derivative | 463.3 | |
| Actinomyces viscosus | Isoalantolactone Derivative | 96.5 |
Mechanisms of Action
This compound exerts its antimicrobial and antifungal effects through a multi-targeted approach, primarily involving the disruption of cellular integrity and function.
Disruption of Fungal Cell Membranes
One of the primary mechanisms is the compromising of the fungal cell membrane's integrity. This leads to increased permeability, allowing the influx of substances that are normally excluded and the efflux of essential intracellular components, ultimately leading to cell death.
Induction of Reactive Oxygen Species (ROS)
This compound has been shown to induce the production of reactive oxygen species (ROS) within fungal cells. An excess of ROS leads to oxidative stress, causing damage to vital cellular components such as proteins, lipids, and DNA, and triggering apoptotic pathways.
Inhibition of Biofilm Formation
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular matrix, rendering them notoriously resistant to antimicrobial agents. This compound has demonstrated the ability to inhibit biofilm formation in both fungi and bacteria. In Pseudomonas aeruginosa, this is achieved through the quenching of quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm development.
Putative Signaling Pathway Involvement
While the direct signaling pathways involved in the antimicrobial action of this compound are still under investigation, its known anti-inflammatory and anticancer effects are mediated through the inhibition of pathways such as NF-κB and MAPK. It is plausible that these pathways, which are crucial for cellular stress responses and survival, are also implicated in its antimicrobial and antifungal activities.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antimicrobial and antifungal properties of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
Sterile diluent (e.g., DMSO)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Add the microbial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.
Fungal Biofilm Inhibition and Disruption Assay (XTT Reduction Assay)
The XTT assay is a colorimetric method used to assess the metabolic activity of cells, which correlates with the number of viable cells in a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Candida albicans strain
-
RPMI-1640 medium
-
This compound
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Plate reader
Procedure: For Biofilm Inhibition:
-
Prepare a standardized suspension of C. albicans (1 x 10^6 cells/mL) in RPMI-1640.
-
Add the fungal suspension to the wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at 37°C for 24-48 hours to allow biofilm formation. For Biofilm Disruption:
-
Allow C. albicans biofilms to form in the 96-well plate for 24 hours as described above.
-
After incubation, gently wash the wells with PBS to remove non-adherent cells.
-
Add fresh medium containing varying concentrations of this compound to the pre-formed biofilms.
-
Incubate for a further 24 hours. XTT Assay:
-
After the respective incubation periods, wash the biofilms with PBS.
-
Prepare the XTT-menadione solution (e.g., 0.5 mg/mL XTT in PBS with 1 µM menadione).
-
Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 1-3 hours.
-
Measure the absorbance at 490 nm using a plate reader. A decrease in absorbance indicates a reduction in metabolic activity and thus, biofilm inhibition or disruption.
Intracellular ROS Production Assay (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Fungal cells
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (in DMSO)
-
This compound
-
Fluorometer or fluorescence microscope
Procedure:
-
Harvest fungal cells and wash them with PBS.
-
Resuspend the cells in PBS to a desired density.
-
Load the cells with DCFH-DA (e.g., 10 µM) and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess probe.
-
Treat the cells with different concentrations of this compound.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS.
Fungal Cell Membrane Permeability Assay (Propidium Iodide Uptake)
Propidium iodide (PI) is a fluorescent dye that cannot penetrate the membrane of live cells. It is commonly used to identify cells with compromised membranes.
Materials:
-
Fungal cells
-
PBS
-
Propidium iodide (PI) stock solution
-
This compound
-
Flow cytometer or fluorescence microscope
Procedure:
-
Harvest and wash fungal cells with PBS.
-
Resuspend the cells in PBS.
-
Treat the cells with various concentrations of this compound for a specific duration.
-
Add PI to the cell suspension (e.g., to a final concentration of 2 µg/mL).
-
Incubate for a short period in the dark.
-
Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the population of PI-positive cells indicates increased membrane permeability.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action and experimental workflows.
Caption: Proposed antimicrobial and antifungal mechanisms of this compound.
Caption: Experimental workflow for MIC determination.
References
Methodological & Application
Application Notes and Protocols for Determining (+)-Alantolactone Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Alantolactone, a sesquiterpene lactone primarily extracted from the roots of Inula helenium, has garnered significant attention in oncological research for its potent cytotoxic effects against a variety of cancer cell lines.[1][2] This natural compound has been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer models.[3][4][5] The mechanism of action of this compound is multifaceted, involving the modulation of several key signaling pathways, including NF-κB, MAPKs, and STAT3, which are crucial for cancer cell survival and proliferation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and proliferation. The assay quantitatively measures the metabolic activity of living cells, which reflects their viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of these crystals, which are subsequently solubilized, is directly proportional to the number of viable cells. This application note provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cells.
Data Presentation: Summary of this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cytotoxic compound. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HL-60 | Acute Myeloid Leukemia | 1.25 - 5 | 72 | |
| HL-60/ADR | Doxorubicin-resistant Acute Myeloid Leukemia | 1.25 - 5 | 72 | |
| KG1a | Acute Myeloid Leukemia | 5 - 10 | 72 | |
| K562 | Chronic Myelogenous Leukemia | 5 - 10 | 72 | |
| K562/A02 | Doxorubicin-resistant Chronic Myelogenous Leukemia | 5 - 10 | 72 | |
| THP-1 | Acute Monocytic Leukemia | 5 - 10 | 72 | |
| MK-1 | Human Gastric Cancer | Not specified | Not specified | |
| HeLa | Human Cervical Cancer | Not specified | Not specified | |
| B16F10 | Murine Melanoma | Not specified | Not specified | |
| HepG2 | Human Liver Cancer | Not specified | Not specified | |
| HCT-8 | Human Colon Cancer | Not specified | Not specified | |
| HCT-116 | Human Colon Cancer | Not specified | Not specified | |
| RKO | Human Colon Cancer | Not specified | Not specified | |
| MCF-7 | Human Breast Cancer | Not specified | Not specified | |
| SK-MES-1 | Human Lung Squamous Carcinoma | Not specified | Not specified | |
| 143B | Human Osteosarcoma | Not specified | Not specified |
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥ 98%)
-
Cancer cell lines of interest (e.g., adherent or suspension cells)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired)
-
Inverted microscope
Preparation of Solutions
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO. Store aliquots at -20°C. Further dilutions should be made in complete cell culture medium to the desired final concentrations immediately before use. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex until fully dissolved. Sterilize the solution by passing it through a 0.22 µm filter. Store the MTT solution protected from light at 4°C for frequent use or at -20°C for long-term storage.
-
Solubilization Solution: Use 100% DMSO or a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.
MTT Assay Protocol for Adherent Cells
-
Cell Seeding: Harvest adherent cells using trypsinization and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment with this compound: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., serial dilutions from a high concentration). Include a vehicle control group (medium with the same concentration of DMSO as the highest drug concentration) and a blank control group (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Addition of MTT Reagent: After the incubation period, carefully remove the culture medium from each well. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple precipitate.
-
Solubilization of Formazan Crystals: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of DMSO or the SDS-HCl solubilization solution to each well.
-
Absorbance Measurement: Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
MTT Assay Protocol for Suspension Cells
-
Cell Seeding: Perform a cell count and seed the suspension cells into a 96-well plate at an optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Treatment with this compound: Add 100 µL of medium containing various concentrations of this compound. Include vehicle and blank controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Addition of MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.
-
Solubilization of Formazan Crystals: Carefully aspirate the supernatant without disturbing the cell pellet. Add 100-150 µL of DMSO or the SDS-HCl solubilization solution to each well.
-
Absorbance Measurement: Resuspend the pellet and ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm.
Data Analysis
-
Calculate Cell Viability: The percentage of cell viability can be calculated using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine IC50: The IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, can be determined by plotting a dose-response curve (percentage of cell viability versus drug concentration) using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Signaling Pathways Modulated by this compound
Caption: Simplified signaling pathways modulated by this compound leading to cytotoxicity.
References
- 1. Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alantolactone Induced Apoptosis and DNA Damage of Cervical Cancer through ATM/CHK2 Signaling Pathway [jstage.jst.go.jp]
- 4. Alantolactone inhibits proliferation, metastasis and promotes apoptosis of human osteosarcoma cells by suppressing Wnt/β-catenin and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by (+)-Alantolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Alantolactone, a sesquiterpene lactone primarily isolated from the roots of Inula helenium, has garnered significant attention in oncological research for its potent anticancer properties.[1][2] This natural compound has been demonstrated to impede the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis.[1][2] Flow cytometry, particularly utilizing Annexin V and Propidium Iodide (PI) co-staining, stands as a cornerstone technique for the quantitative analysis of apoptosis. This method allows for the precise differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells, providing invaluable insights into the dose- and time-dependent effects of therapeutic candidates like this compound. These application notes provide a comprehensive overview and detailed protocols for assessing this compound-induced apoptosis using flow cytometry.
Mechanism of Action: this compound-Induced Apoptosis
This compound triggers apoptosis in cancer cells through a multifaceted mechanism, primarily centered on the induction of oxidative stress and the activation of intrinsic and extrinsic apoptotic pathways.
A key initiating event is the generation of reactive oxygen species (ROS).[3] This surge in intracellular ROS disrupts the mitochondrial membrane potential, a critical step in the mitochondrial-mediated apoptotic pathway. The altered mitochondrial permeability leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.
This event activates a cascade of caspases, which are the executive enzymes of apoptosis. Notably, this compound treatment has been shown to activate caspase-9, the initiator caspase of the intrinsic pathway, and caspase-3, a key executioner caspase. The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Furthermore, this compound influences the expression of the Bcl-2 family of proteins, which are crucial regulators of the mitochondrial apoptotic pathway. It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.
Evidence also suggests the involvement of the extrinsic, or death receptor, pathway in some cell types. The activation of caspase-8, a key initiator of this pathway, has been observed following this compound treatment.
Several signaling pathways are modulated by this compound to exert its pro-apoptotic effects. These include the p38 Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
Summary of this compound-Induced Apoptosis in Various Cancer Cell Lines
The pro-apoptotic effects of this compound have been documented across a range of cancer cell lines. The following tables summarize the quantitative data obtained from flow cytometry analysis after treatment with this compound.
Table 1: Apoptosis in MCF-7 Human Breast Cancer Cells (24-hour treatment)
| This compound Concentration (µM) | Total Apoptotic Cells (%) |
| 0 (Control) | ~5% |
| 10 | ~15% |
| 20 | ~25% |
| 30 | ~40% |
Data is approximate and compiled from graphical representations in the cited literature.
Table 2: Apoptosis in HepG2 Human Hepatoma Cells (40 µM treatment)
| Treatment Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 3 | ~10% | ~2% | ~12% |
| 6 | ~15% | ~5% | ~20% |
| 12 | ~18% | ~12% | ~30% |
Data is approximate and compiled from graphical representations in the cited literature.
Table 3: Apoptosis in HCT116 Human Colorectal Carcinoma Cells (24-hour treatment with Isoalantolactone)
| Isoalantolactone Concentration (µM) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.60 ± 0.20 |
| 4 | 13.66 ± 0.53 |
| 8 | 26.92 ± 0.44 |
| 12 | 39.33 ± 0.45 |
Note: This data is for Isoalantolactone, a closely related isomer of Alantolactone, and may provide an indication of the potential effects of Alantolactone in this cell line.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol outlines the general procedure for treating cancer cells with this compound to induce apoptosis for subsequent flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2, RKO, SW480)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to prepare a stock solution)
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well or 12-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-70% confluency).
-
Cell Adherence: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for proper adherence.
-
Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 30, 40 µM). Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration).
-
Cell Treatment: Remove the existing medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting:
-
Adherent Cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin.
-
Combine the detached cells with the previously collected culture medium.
-
-
Suspension Cells:
-
Collect the cells directly from the culture flask or plate.
-
-
-
Cell Pelleting: Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Proceed to Annexin V/PI Staining: The cell pellet is now ready for staining as described in Protocol 2.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for staining cells with Annexin V-FITC and PI for the quantification of apoptosis by flow cytometry.
Materials:
-
Harvested and washed cell pellets (from Protocol 1)
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
10X Binding Buffer
-
-
FACS tubes (or 96-well plate suitable for flow cytometry)
-
Flow cytometer
Procedure:
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.
-
Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube.
-
Add 5 µL of PI to the cell suspension.
-
Gently vortex the tube.
-
-
Incubation: Incubate the stained cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up proper fluorescence compensation.
-
Gating:
-
Quadrant 1 (Q1 - Annexin V-/PI+): Necrotic cells
-
Quadrant 2 (Q2 - Annexin V+/PI+): Late apoptotic cells
-
Quadrant 3 (Q3 - Annexin V-/PI-): Live cells
-
Quadrant 4 (Q4 - Annexin V+/PI-): Early apoptotic cells
-
-
Data Acquisition: Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
References
- 1. brieflands.com [brieflands.com]
- 2. Isoalantolactone induces the apoptosis of oxaliplatin-resistant human colorectal cancer cells mediated by ROS generation and activation of JNK and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alantolactone suppresses the metastatic phenotype and induces the apoptosis of glioblastoma cells by targeting LIMK kinase activity and activating the cofilin/G-actin signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of NF-κB Pathway Modulation by (+)-Alantolactone
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Alantolactone, a natural sesquiterpene lactone, has demonstrated significant anti-inflammatory and anticancer properties.[1][2] A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3][4] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. In unstimulated cells, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate target gene expression. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent activation. This application note provides a detailed protocol for analyzing the effects of this compound on the NF-κB pathway using Western blotting.
Signaling Pathway Diagram:
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Use a suitable cell line known to have an active NF-κB pathway, such as RAW 264.7 macrophages, HeLa, or Jurkat cells.
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Lipopolysaccharide (LPS) (1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (20 ng/mL), for 15-30 minutes to observe phosphorylation events or for 1-2 hours to observe p65 translocation. Include an untreated control and a stimulated-only control.
-
Preparation of Cytoplasmic and Nuclear Extracts
This protocol is essential for analyzing the translocation of NF-κB p65 from the cytoplasm to the nucleus.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold cytoplasmic extraction buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, and protease/phosphatase inhibitors) to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 15 seconds and incubate on ice for 10 minutes.
-
-
Cytoplasmic Fraction Isolation:
-
Centrifuge the lysate at 3,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.
-
-
Nuclear Fraction Isolation:
-
Resuspend the remaining pellet in 100 µL of ice-cold nuclear extraction buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease/phosphatase inhibitors).
-
Vortex on the highest setting for 30 minutes at 4°C (e.g., using a vortexer in a cold room).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA protein assay kit.
-
Western Blot Protocol
-
Sample Preparation:
-
Mix 20-40 µg of protein from each extract with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
A wet transfer system is typically run at 100V for 1-2 hours or overnight at 20V in a cold room.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phosphorylated proteins, BSA is generally recommended.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Data Presentation
Table 1: Recommended Antibodies and Dilutions for Western Blot Analysis
| Target Protein | Cellular Fraction | Function/Marker | Molecular Weight (kDa) | Recommended Dilution |
| p65 (RelA) | Cytoplasmic, Nuclear | NF-κB Subunit | ~65 | 1:1000 |
| Phospho-IκBα (Ser32) | Cytoplasmic | Inhibited IκBα | ~39 | 1:1000 |
| IκBα | Cytoplasmic | NF-κB Inhibitor | ~39 | 1:1000 |
| β-Actin | Cytoplasmic | Loading Control | ~42 | 1:5000 |
| GAPDH | Cytoplasmic | Loading Control | ~37 | 1:5000 |
| Lamin B1 | Nuclear | Loading Control | ~66 | 1:2000 |
| PCNA | Nuclear | Loading Control | ~36 | 1:2000 |
Note: Optimal antibody dilutions should be determined empirically for each specific antibody and experimental condition. The dilutions provided are a general starting point.
Experimental Workflow
Caption: A streamlined workflow for Western blot analysis of the NF-κB pathway.
Expected Results: Upon treatment with this compound followed by stimulation, a dose-dependent decrease in the phosphorylation of IκBα in the cytoplasmic fraction is expected. Consequently, there should be a reduction in the amount of p65 translocated to the nuclear fraction compared to the stimulated-only control. The total levels of IκBα and p65 should remain relatively unchanged across treatments. The loading controls (β-actin/GAPDH for the cytoplasm and Lamin B1/PCNA for the nucleus) should show consistent band intensity across all lanes, confirming equal protein loading. These results would collectively indicate that this compound inhibits NF-κB activation by preventing the degradation of IκBα and the subsequent nuclear translocation of p65.
References
- 1. Frontiers | Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alantolactone Suppresses Proliferation and the Inflammatory Response in Human HaCaT Keratinocytes and Ameliorates Imiquimod-Induced Skin Lesions in a Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Experimental Design for (+)-Alantolactone in Mouse Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Alantolactone (ATL), a natural sesquiterpene lactone isolated from plants such as Inula helenium, has demonstrated significant anti-cancer properties in a variety of preclinical models.[1][2][3] Its mechanisms of action are multifaceted, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key cancer-related signaling pathways, including STAT3, NF-κB, and MAPK.[4][5] These promising characteristics make ATL a compelling candidate for further investigation as a potential therapeutic agent.
This document provides detailed application notes and standardized protocols for designing and executing in vivo studies using this compound in mouse cancer models. The aim is to equip researchers with the necessary information to conduct robust, reproducible, and ethically sound experiments to evaluate the anti-tumor efficacy of ATL.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound across various mouse cancer models as reported in the literature. These tables are intended to serve as a guide for dose selection and expected outcomes.
Table 1: Efficacy of this compound in Xenograft Mouse Models
| Cancer Type | Cell Line | Mouse Strain | Dose and Route of Administration | Treatment Schedule | Key Outcomes | Reference(s) |
| Glioblastoma | U87 | Nude Mice | 10 mg/kg & 20 mg/kg, Intraperitoneal (i.p.) | Daily for 15 days | Tumor inhibition rates of 47.73% (10 mg/kg) and 70.45% (20 mg/kg) | |
| Glioblastoma | U251 | Nude Mice | 10 mg/kg & 20 mg/kg, Intraperitoneal (i.p.) | Daily for 15 days | Dose-dependent inhibition of tumor growth | |
| Triple-Negative Breast Cancer | MDA-MB-231 | Nude Mice | 15 mg/kg & 30 mg/kg, Intraperitoneal (i.p.) | Daily for 20 days | Significant reduction in tumor volume at both doses | |
| Triple-Negative Breast Cancer | MDA-MB-231 | Athymic Nude Mice | 2.5 mg/kg, Intraperitoneal (i.p.) | Daily for 14 days | Average tumor volume was 2.17 times lower than control | |
| Colon Cancer | HCT-116 | BALB/c Nude Mice | 50 mg/kg | Not Specified | Significantly decreased tumor volume and weight | |
| Osteosarcoma | 143B | Nude Mice | 5 mg/kg, 15 mg/kg, 25 mg/kg, Intragastric | Every 2 days for 21 days | Dose-dependent inhibition of tumor growth and lung metastasis | |
| Tongue Cancer (YAP1-dependent) | tgMob1DKO mice | C57BL/6 | 20 mg/kg, Intraperitoneal (i.p.) | Daily for 13-17 days | Reduced tumor growth | |
| Esophageal Adenocarcinoma | OE19 | Nude Mice | 6 mg/kg & 15 mg/kg | Not Specified | Significant reduction in tumor volume and weight |
Experimental Protocols
This section provides detailed, step-by-step protocols for conducting in vivo studies with this compound.
Preparation of this compound for In Vivo Administration
A critical step in in vivo studies is the proper solubilization and formulation of the therapeutic agent.
Materials:
-
This compound (ATL) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile propylene glycol
-
Sterile microcentrifuge tubes and syringes
Protocol:
-
Vehicle Selection: Based on published studies, common vehicles for ATL include:
-
DMSO/PEG300/Tween 80/Saline Mixture: A stock solution of ATL can be prepared in DMSO and then diluted. A final injection solution might consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
PBS with Propylene Glycol: ATL can be dissolved in a vehicle of PBS containing 33% propylene glycol.
-
DMSO: For some applications, ATL can be dissolved in 100% DMSO for administration.
-
-
Preparation Steps (Example using DMSO/PEG300/Tween 80/Saline): a. Weigh the required amount of ATL powder in a sterile tube. b. Add the required volume of DMSO to dissolve the ATL completely. Sonication may be required to aid dissolution. c. In a separate sterile tube, prepare the final vehicle by mixing the appropriate volumes of PEG300, Tween 80, and saline. d. Add the ATL/DMSO stock solution to the final vehicle to achieve the desired final concentration. e. Vortex gently to ensure a homogenous solution. The final solution should be clear. f. Prepare fresh on each day of administration.
Subcutaneous Xenograft Mouse Model Protocol
This protocol describes the establishment of a subcutaneous tumor model, a widely used method for evaluating the efficacy of anti-cancer agents.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, U87, HCT-116)
-
Appropriate cell culture medium (e.g., DMEM, RPMI)
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Trypsin-EDTA
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, but recommended to improve tumor take rate)
-
6-8 week old immunodeficient mice (e.g., Nude, NSG)
-
23-25 gauge needles and 1 mL syringes
-
Anesthetic (e.g., Ketamine/Xylazine cocktail, or Isoflurane)
-
Electric shaver or depilatory cream
-
Calipers
Procedure:
-
Cell Culture: a. Culture cancer cells in their recommended medium until they reach 80-90% confluency in the logarithmic growth phase. b. Passage cells at least twice after thawing from liquid nitrogen before implantation.
-
Cell Preparation for Injection: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Harvest the cells using Trypsin-EDTA and neutralize with medium containing FBS. c. Centrifuge the cell suspension (e.g., at 350 x g for 5 minutes). d. Discard the supernatant and wash the cell pellet 2-3 times with sterile, cold PBS or HBSS to remove any remaining serum. e. Resuspend the cells in a known volume of cold PBS or HBSS and perform a cell count (e.g., using a hemocytometer and Trypan Blue for viability). f. Centrifuge the cells again and resuspend the pellet in the final injection vehicle (PBS/HBSS with or without Matrigel) to achieve the desired cell concentration (e.g., 1 x 10⁷ to 5 x 10⁷ cells/mL). A common injection volume is 100-200 µL. g. If using Matrigel, mix the cell suspension with Matrigel at a 1:1 ratio on ice. Keep the mixture on ice at all times to prevent solidification.
-
Tumor Cell Inoculation: a. Anesthetize the mouse using an approved method. b. Shave the injection site, typically the right flank, to allow for clear observation and measurement of the tumor. c. Gently lift the skin and insert the needle into the subcutaneous space. Be careful not to inject into the muscle or intraperitoneally. d. Slowly inject the 100-200 µL cell suspension. A small bleb should be visible under the skin. e. Withdraw the needle slowly to prevent leakage of the cell suspension.
-
Post-Injection Monitoring: a. Return the mouse to a clean cage and monitor for recovery from anesthesia. b. Monitor the animals at least three times per week for tumor development. c. Once tumors become palpable, begin regular measurements.
Tumor Growth Monitoring and Efficacy Assessment
Procedure:
-
Tumor Measurement: a. Using a digital caliper, measure the length (L, longest diameter) and width (W, shortest diameter) of the tumor 2-3 times per week. b. Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .
-
Treatment Initiation: a. Once tumors reach a predetermined size (e.g., 50-150 mm³), randomize the mice into treatment and control groups. b. Begin administration of this compound or vehicle control according to the planned dose and schedule (see Table 1).
-
Data Collection: a. Continue to measure tumor volume and body weight for each mouse 2-3 times per week. b. At the end of the study, euthanize the mice, and carefully excise the tumors. c. Measure the final tumor weight and volume. d. Calculate the Tumor Growth Inhibition (TGI) rate if applicable.
Humane Endpoints
All animal experiments must be conducted with strict adherence to ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Humane endpoints are critical to minimize animal suffering.
Criteria for Euthanasia:
-
Tumor Size: The tumor diameter should not exceed 1.5 cm in mice, or the total tumor burden should not exceed 10% of the animal's body weight.
-
Body Weight Loss: A rapid weight loss of 15% or a sustained loss of 20% compared to baseline. Note that tumor weight can mask overall body weight loss.
-
Tumor Ulceration: Necrosis or ulceration of the tumor that persists for more than 48 hours.
-
Clinical Signs: Impaired mobility, inability to eat or drink, respiratory distress, lethargy, or other signs of significant pain or distress.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
Key Signaling Pathways Modulated by this compound
ATL exerts its anticancer effects by targeting several critical signaling cascades within cancer cells. The diagrams below illustrate the primary mechanisms of action.
A. Inhibition of STAT3 Signaling Pathway
This compound has been shown to selectively suppress both constitutive and inducible STAT3 activation, a key pathway for cancer cell proliferation, survival, and metastasis.
B. Modulation of NF-κB and Apoptosis Pathways
ATL can suppress the pro-survival NF-κB pathway while simultaneously inducing apoptosis through the generation of ROS and modulation of Bcl-2 family proteins.
References
- 1. Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer [frontiersin.org]
- 3. Antitumor activity of alantolactone in lung cancer cell lines NCI-H1299 and Anip973 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alantolactone Suppresses Proliferation and the Inflammatory Response in Human HaCaT Keratinocytes and Ameliorates Imiquimod-Induced Skin Lesions in a Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Effective In Vivo Dose of (+)-Alantolactone in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Alantolactone, a natural sesquiterpene lactone isolated from the roots of plants such as Inula helenium, has demonstrated significant therapeutic potential across a range of preclinical models.[1][2] Its anti-inflammatory, anti-cancer, and anti-fibrotic activities are attributed to its ability to modulate key cellular signaling pathways. This document provides a comprehensive overview of the effective in vivo doses of this compound in mice, based on published literature. It includes detailed application notes, experimental protocols for various disease models, and a summary of the key signaling pathways involved. The information is intended to guide researchers in designing and conducting their own in vivo studies with this promising compound.
Data Presentation: Effective In Vivo Doses of this compound in Mice
The following tables summarize the effective doses of this compound used in various mouse models. The data is categorized by disease type to facilitate comparison and study design.
Table 1: Anti-Cancer Efficacy of this compound
| Cancer Type | Mouse Model | Administration Route | Dosage | Treatment Schedule | Key Findings | Reference |
| Glioblastoma | Xenograft (nude mice) | Intraperitoneal (i.p.) | 6, 15 mg/kg | Daily for 2 weeks | Dose-dependent inhibition of tumor growth. | [3][4] |
| Triple-Negative Breast Cancer | Xenograft (athymic nude mice) | Intraperitoneal (i.p.) | 2.5 mg/kg | Daily for 14 days | Significant reduction in average tumor volume. | [5] |
| Colon Cancer | Xenograft (Balb/c mice) | Not specified | Not specified | Not specified | Inhibited tumor cell activities. | |
| Cervical Cancer | Xenograft (nude mice) | Not specified | Not specified | Not specified | Substantial inhibition of tumor growth and reduction in tumor volume. | |
| Osteosarcoma | Xenograft | Not specified | Not specified | Not specified | Restrained tumor growth and metastasis. | |
| Pancreatic Cancer (Isoalantolactone) | Xenograft (BALB/c nude mice) | Intraperitoneal (i.p.) | 0.5 mg/kg | Once a week for 5 weeks | Significantly reduced tumor sizes. |
Table 2: Anti-Inflammatory Efficacy of this compound
| Disease Model | Mouse Model | Administration Route | Dosage | Treatment Schedule | Key Findings | Reference |
| Psoriasis-like skin lesions | BALB/c mice | Topical/Not specified | Not specified | Not specified | Alleviated severity of skin lesions and decreased inflammatory cytokine mRNA expression. | |
| Collagen-Induced Arthritis | CIA mouse model | Not specified | Not specified | Not specified | Alleviated arthritic symptoms and suppressed inflammatory cytokines. | |
| NLRP3-driven inflammation (Acute Lung Injury, Gouty Arthritis) | C57BL/6J mice | Not specified | Not specified | Not specified | Significantly alleviated inflammatory conditions. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the in vivo administration of this compound in mice.
Protocol 1: Administration of this compound in a Glioblastoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a glioblastoma xenograft mouse model.
Materials:
-
This compound powder
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline
-
Glioblastoma cells (e.g., U87, U373)
-
Athymic nude mice (6-8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation: Culture glioblastoma cells under standard conditions. Subcutaneously inject 1 x 10^6 cells in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume every other day using calipers (Volume = 0.5 x length x width²).
-
Animal Grouping: Randomize mice into treatment and control groups (n=5-10 per group).
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. On the day of injection, dilute the stock solution with the remaining vehicle components to the final desired concentrations (e.g., 6 mg/kg and 15 mg/kg). The final DMSO concentration should be kept low to avoid toxicity.
-
Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily for 14 consecutive days. The injection volume should be approximately 100-200 µL.
-
Monitoring: Monitor the body weight and general health of the mice daily.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.
-
Analysis: Analyze tumor tissues for relevant biomarkers via Western blot or immunohistochemistry to investigate the mechanism of action.
Protocol 2: Induction and Treatment of Psoriasis-Like Skin Inflammation
Objective: To assess the therapeutic effect of this compound on imiquimod (IMQ)-induced psoriasis-like skin lesions in mice.
Materials:
-
This compound
-
Imiquimod cream (5%)
-
Female BALB/c mice (7-8 weeks old)
-
Topical vehicle (e.g., cream base)
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Induction of Psoriasis: Shave the back skin of the mice. Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 6-7 consecutive days.
-
Treatment Groups: Divide mice into groups: Control (no treatment), IMQ + Vehicle, and IMQ + this compound.
-
Drug Preparation: Prepare a topical formulation of this compound at the desired concentration.
-
Topical Application: Two hours after IMQ application, topically administer the this compound formulation or vehicle to the inflamed skin.
-
Scoring of Skin Inflammation: Daily, score the severity of erythema, scaling, and thickness of the back skin on a scale from 0 to 4. The cumulative score serves as the Psoriasis Area and Severity Index (PASI).
-
Sample Collection: At the end of the experiment, euthanize the mice and collect skin tissue samples.
-
Analysis: Process skin samples for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration. Measure the mRNA expression of inflammatory cytokines (e.g., TNF-α, IL-6, IL-17A, IL-23) in the skin tissue using qRT-PCR.
Signaling Pathways and Visualizations
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate these pathways.
Caption: Key anti-cancer signaling pathways modulated by this compound.
Caption: Anti-inflammatory signaling pathways targeted by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Conclusion
This compound has demonstrated consistent efficacy in various mouse models of cancer and inflammation at doses ranging from 0.5 to 15 mg/kg. The choice of dose, administration route, and treatment schedule should be carefully considered based on the specific disease model and experimental objectives. The provided protocols and pathway diagrams offer a foundational resource for researchers to further explore the therapeutic potential of this natural compound. It is important to note that while these protocols are based on published studies, optimization may be necessary for specific experimental conditions. Furthermore, pharmacokinetic and toxicological studies are crucial for the clinical translation of this compound.
References
- 1. Frontiers | Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer [frontiersin.org]
- 2. Isoalantolactone inhibits pancreatic cancer proliferation by regulation of PI3K and Wnt signal pathway | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Alantolactone suppresses the metastatic phenotype and induces the apoptosis of glioblastoma cells by targeting LIMK kinase activity and activating the cofilin/G-actin signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alantolactone | STAT3 Inhibitor | Apoptosis | TargetMol [targetmol.com]
Application Notes: Preparation and Use of (+)-Alantolactone for In Vitro Cell Culture Experiments
Introduction
(+)-Alantolactone, a sesquiterpene lactone isolated from the roots of Inula helenium, has garnered significant interest in oncological research due to its demonstrated anti-inflammatory, anti-proliferative, and pro-apoptotic activities across a variety of cancer cell lines.[1][2][3] This document provides detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments to ensure reproducibility and accuracy in research settings.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₂ | [1] |
| Molecular Weight | 232.32 g/mol | [1] |
| Appearance | White to beige powder/crystalline solid | |
| Purity | ≥98% (HPLC) |
Solubility
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. It is crucial to select an appropriate solvent to prepare a concentrated stock solution that can be further diluted in cell culture media to the desired working concentration. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥23.2 mg/mL (approx. 100 mM) | |
| Ethanol | 46 mg/mL (approx. 198 mM) |
Storage and Stability
Proper storage of this compound is critical to maintain its biological activity.
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | ≥ 3 years | |
| In Solvent (e.g., DMSO) | -80°C | ≥ 1 year | |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 232.32 g/mol )
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Warm the DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.
-
Weigh this compound: Accurately weigh out 2.32 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the Compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or sonication may be used to aid dissolution if necessary.
-
Aliquot: Dispense the 10 mM stock solution into single-use, sterile cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
2. General Protocol for Treating Cultured Cells with this compound
This protocol provides a general workflow for treating adherent or suspension cells with this compound and assessing its effects on cell viability using an MTT assay.
Materials:
-
Cultured cancer cells in appropriate growth medium
-
10 mM this compound stock solution in DMSO
-
Sterile, cell culture-treated microplates (e.g., 96-well)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
For suspension cells, seed the cells in a 96-well plate at an optimal density on the day of the experiment.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 75, 100, 150 µM).
-
Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5%.
-
-
Cell Treatment:
-
Remove the old medium from the wells (for adherent cells).
-
Add 100 µL of the prepared working solutions of this compound to the respective wells.
-
Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the experimental groups.
-
Include an "untreated control" group with fresh medium only.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay for Cell Viability:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
-
Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Effective Concentrations in Various Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | IC₅₀ (µM) | Treatment Duration (hours) | Reference |
| PC-3 | Prostate Cancer | 3.063 | 24 | |
| PC-3 | Prostate Cancer | 1.666 | 48 | |
| PC-3 | Prostate Cancer | 1.557 | 72 | |
| U87, U373, LN229 | Glioblastoma | 33, 35, 36 | 12 | |
| NCI-H1299, Anip973 | Lung Cancer | ~10-20 (significant effects observed) | Not specified |
Visualizations
Experimental Workflow
Caption: Workflow for Alantolactone Stock Preparation and Cell Viability Assay.
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
Methods for solubilizing (+)-Alantolactone for in vitro and in vivo studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the solubilization of (+)-Alantolactone, a sesquiterpene lactone with demonstrated anti-inflammatory, antimicrobial, and anticancer properties, for both in vitro and in vivo research applications.
Introduction
This compound is a lipophilic compound with low aqueous solubility, a characteristic that presents a challenge for its study in biological systems.[1] Proper solubilization is critical for achieving accurate and reproducible results in both cell-based assays and animal models. These notes provide tested methods for dissolving and preparing this compound for experimental use.
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. This data is essential for preparing stock solutions and final experimental concentrations.
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥23.2 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL (clear solution) | |
| Dimethyl Sulfoxide (DMSO) | 46 mg/mL (198.0 mM) | [4] |
| Ethanol | ~30 mg/mL | |
| Ethanol | 46 mg/mL (198 mM) | |
| Dimethyl Formamide (DMF) | ~30 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:7) | ~0.12 mg/mL | |
| Water | Insoluble |
Note: The variability in reported DMSO solubility may be due to differences in the purity of this compound, the source and handling of DMSO (as moisture can reduce solubility), and the methods used for determination. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Studies
For most in vitro applications, a concentrated stock solution of this compound is prepared in an organic solvent, which is then diluted to the final working concentration in the aqueous cell culture medium.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
-
Optional: Sonicator
Protocol:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously until the solid is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, sonication or gentle warming (to 37°C) can be applied to facilitate the process.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. It is recommended to store in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Studies
Protocol:
-
Thaw the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mix the working solution thoroughly by gentle inversion or pipetting before adding to the cells.
Preparation of Formulations for In Vivo Studies
Due to its poor aqueous solubility, specialized formulations are required for the administration of this compound in animal models. Below are two commonly used protocols.
This is a straightforward formulation for intraperitoneal (i.p.) or oral (p.o.) administration.
Materials:
-
This compound stock solution in DMSO (e.g., 46 mg/mL)
-
Corn oil
-
Sterile tubes
-
Pipettes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 3.1.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the required volume of corn oil. For example, to prepare a 1 mL working solution, add 50 µL of a 46 mg/mL DMSO stock solution to 950 µL of corn oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
This formulation should be prepared fresh and used immediately for optimal results.
This formulation uses a combination of solvents to improve the solubility and bioavailability of this compound.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Pipettes
-
Vortex mixer
Protocol:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
In a separate sterile tube, add the DMSO stock solution.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex again until the solution is clear.
-
Finally, add saline to reach the final desired volume and vortex thoroughly.
-
A typical final composition for this formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
This formulation should be prepared fresh and used immediately. Sonication can be used to aid dissolution if necessary.
Visualization of Key Concepts
Experimental Workflow for Solubilization
Caption: Workflow for preparing this compound solutions.
Simplified Signaling Pathway Affected by this compound
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, often leading to the induction of apoptosis and inhibition of inflammatory responses.
Caption: Key signaling pathways modulated by this compound.
References
Application of (+)-Alantolactone in Psoriasis-Like Mouse Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-Alantolactone, a natural sesquiterpene lactone, in preclinical psoriasis research. The protocols and data are derived from studies utilizing an imiquimod (IMQ)-induced psoriasis-like mouse model, a widely accepted model that mimics key features of human psoriasis.
Mechanism of Action
Psoriasis is an immune-mediated inflammatory disease characterized by keratinocyte hyperproliferation and excessive inflammation. This compound has been shown to alleviate psoriatic skin lesions by targeting key inflammatory signaling pathways.[1] The primary mechanisms include:
-
Inhibition of STAT3 Phosphorylation: Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial mediator in the pathogenesis of psoriasis.[2] this compound significantly decreases the phosphorylation of STAT3, thereby inhibiting its activation.[2][3]
-
Suppression of NF-κB Activation: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[3] this compound prevents the nuclear translocation of the NF-κB p65 subunit, effectively shutting down this pro-inflammatory pathway.
By inhibiting both the STAT3 and NF-κB pathways, this compound reduces the expression of numerous pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, IL-8, IL-17A, and IL-23, which are all implicated in psoriasis.
Application 1: In Vitro Efficacy Assessment
Objective
To evaluate the anti-proliferative and anti-inflammatory effects of this compound on a human keratinocyte model that mimics psoriatic conditions.
Experimental Model
Human HaCaT keratinocytes are stimulated with a cocktail of five cytokines (M5: IL-17A, IL-22, oncostatin M, IL-1α, and TNF-α) to induce a psoriasis-like phenotype of hyperproliferation and inflammation.
Data Summary: In Vitro Effects
| Parameter | Treatment Group | Concentration (µM) | Outcome | Reference |
| Cell Proliferation | M5-Stimulated HaCaT | 2.5 | Significant inhibition of hyperproliferation at 72h | |
| M5-Stimulated HaCaT | 5.0 | Significant inhibition of hyperproliferation at 72h | ||
| Inflammatory Cytokines | M5-Stimulated HaCaT | 1.25, 2.5, 5.0 | Dose-dependent decrease in mRNA levels of TNF-α, IL-6, IL-1β, and IL-8 | |
| Signaling Pathways | M5-Stimulated HaCaT | 1.25, 2.5, 5.0 | Dose-dependent inhibition of STAT3 phosphorylation | |
| M5-Stimulated HaCaT | 1.25, 2.5, 5.0 | Dose-dependent inhibition of NF-κB p65 nuclear translocation |
Application 2: In Vivo Efficacy Assessment in a Psoriasis-Like Mouse Model
Objective
To determine the therapeutic efficacy of topical this compound cream in reducing the severity of skin lesions in an imiquimod (IMQ)-induced psoriasis-like mouse model.
Experimental Model
A widely used preclinical model where daily application of imiquimod (IMQ) cream on the shaved back of mice induces a robust inflammatory response that closely resembles human psoriasis, including skin thickening (acanthosis), scaling, and immune cell infiltration.
Data Summary: In Vivo Effects
| Parameter | Treatment Group | Dosage | Outcome | Reference |
| Skin Lesion Severity | IMQ-Induced Mice | 1% Cream | Significant reduction in erythema, scaling, and epidermal thickness | |
| IMQ-Induced Mice | 2% Cream | Significant reduction in erythema, scaling, and epidermal thickness | ||
| Immune Cell Infiltration | IMQ-Induced Mice | 1% & 2% Cream | Reduced infiltration of Gr1+ neutrophils and CD3+ T-cells in the dermis | |
| Inflammatory Cytokines (Skin Tissue) | IMQ-Induced Mice | 1% & 2% Cream | Significant decrease in mRNA levels of TNF-α, IL-6, IL-1β, IL-8, IL-17A, and IL-23 | |
| Signaling Pathways (Skin Tissue) | IMQ-Induced Mice | 1% & 2% Cream | Significantly decreased STAT3 phosphorylation and NF-κB activation |
Detailed Experimental Protocols
Protocol 1: Imiquimod (IMQ)-Induced Psoriasis-Like Mouse Model
-
Animals: Use female BALB/c mice, 7–8 weeks old. House them in a specific pathogen-free environment with a 12h light/dark cycle and free access to food and water.
-
Induction: A day before the experiment begins, shave the dorsal back skin of the mice.
-
Grouping: Randomly divide mice into experimental groups (n=5 per group): Blank (no treatment), IMQ + Vehicle, IMQ + 1% this compound, and IMQ + 2% this compound.
-
IMQ Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) to the shaved back of all mice except the blank group.
-
Treatment Application: Six hours after the IMQ application, topically administer 100 mg of the corresponding vehicle or this compound cream to the same area.
-
Duration: Continue this procedure for 6 consecutive days.
-
Monitoring: Record the body weight and score the severity of skin inflammation daily based on the Psoriasis Area and Severity Index (PASI), evaluating erythema (redness) and scaling.
-
Endpoint: On day 7, sacrifice the mice and excise the dorsal skin tissue for histological, gene expression, and protein analysis.
Protocol 2: Preparation of this compound Topical Cream
-
Vehicle Preparation: The vehicle cream consists of anhydrous lanolin and Vaseline mixed at a ratio of 1:20.
-
Formulation: To prepare the medicated cream, gently heat the vehicle cream to 55°C.
-
Mixing: Add powdered this compound to the heated vehicle to achieve the final desired concentrations of 10 mg/mL (1%) or 20 mg/mL (2%).
-
Homogenization: Stir the mixture thoroughly until the this compound is completely and uniformly dispersed. Allow the cream to cool to room temperature before application.
Protocol 3: Measurement of NF-κB p65 Activity
-
Sample Preparation: For in vitro studies, pre-treat HaCaT cells with this compound (1.25, 2.5, and 5 µM) for 2 hours, followed by stimulation with M5 cytokines for 6 hours. For in vivo studies, use skin tissue collected on day 7.
-
Nuclear Extraction: Isolate cytosolic and nuclear extracts from cells or homogenized skin tissue using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents).
-
Activity Assay: Measure the DNA-binding activity of the NF-κB p65 subunit in the nuclear extracts using a transcription factor assay kit (e.g., TransAM™ NF-κB p65 kit).
-
Detection: Analyze the results using a microplate reader at an absorbance of 450 nm (with a reference wavelength of 655 nm). The optical density is proportional to the amount of active NF-κB p65.
References
- 1. researchgate.net [researchgate.net]
- 2. Alantolactone-loaded chitosan/hyaluronic acid nanoparticles suppress psoriasis by deactivating STAT3 pathway and restricting immune cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alantolactone Suppresses Proliferation and the Inflammatory Response in Human HaCaT Keratinocytes and Ameliorates Imiquimod-Induced Skin Lesions in a Psoriasis-Like Mouse Model [mdpi.com]
Application Notes and Protocols: The Use of (+)-Alantolactone in Glioblastoma Multiforme (GBM) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is the most aggressive and common primary brain tumor in adults, with a notoriously poor prognosis.[1][2] The relentless proliferation, invasion, and resistance to conventional therapies necessitate the exploration of novel therapeutic agents. (+)-Alantolactone (ATL), a natural sesquiterpene lactone isolated from the roots of Inula helenium, has emerged as a promising candidate due to its potent antitumor activities.[1][3] This document provides a comprehensive overview of the application of this compound in GBM cell lines, detailing its mechanisms of action, quantitative effects, and standardized experimental protocols.
Mechanism of Action
This compound exerts its anti-glioblastoma effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting critical signaling pathways that drive tumor progression.[4]
Induction of Apoptosis: ATL triggers programmed cell death in GBM cells through the intrinsic mitochondrial pathway. This is characterized by:
-
Glutathione (GSH) Depletion and Reactive Oxygen Species (ROS) Generation: ATL leads to a significant decrease in intracellular GSH, a key antioxidant, resulting in an accumulation of ROS. This oxidative stress is a primary trigger for apoptosis.
-
Mitochondrial Dysfunction: The increase in ROS leads to the dissipation of the mitochondrial membrane potential, oxidation of cardiolipin, and subsequent release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c release activates a cascade of caspases, including caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and execution of apoptosis.
Inhibition of Key Signaling Pathways:
-
NF-κB Pathway: ATL has been shown to inhibit the IKKβ kinase activity, which is crucial for the activation of the NF-κB signaling pathway. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes, such as the pro-inflammatory enzyme COX-2, which is involved in tumor progression.
-
STAT3 Pathway: ATL can suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively activated in many cancers, including GBM, and plays a key role in cell survival and proliferation. The inhibition of STAT3 activation by ATL contributes to its pro-apoptotic effects.
-
LIMK/Cofilin Pathway: ATL targets and inhibits LIMK enzyme activity, leading to the activation of cofilin. This disrupts the actin cytoskeleton dynamics, thereby inhibiting GBM cell migration and invasion.
-
YAP Signaling: Recent studies indicate that ATL can also suppress the Yes-associated protein (YAP) signaling pathway, which is involved in cancer stem cell-like properties, by repressing the EGFR/MOB1/LATS1 signaling cascade.
Cell Cycle Arrest: ATL can induce cell cycle arrest in GBM cells, further contributing to its anti-proliferative effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various GBM cell lines as reported in the literature.
Table 1: IC50 Values of this compound in GBM Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| U87 | 48 | 20.24 ± 2.11 | |
| U251 | 48 | 16.33 ± 1.93 | |
| U118 | 48 | 29.16 ± 2.84 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in GBM Cell Lines
| Cell Line | Concentration (µM) | Treatment Time (h) | Apoptosis (%) | Cell Cycle Arrest | Reference |
| U87 | 0, 10, 20 | 24 | Dose-dependent increase | G0/G1 phase increase from 47.94% to 67.73% | |
| U251 | 0, 10, 20 | 24 | Dose-dependent increase | G0/G1 phase increase from 37.89% to 57.81% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on GBM cells.
Materials:
-
GBM cell lines (e.g., U87, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed GBM cells into 96-well plates at a density of 1.5 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
GBM cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 channel.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
GBM cells treated with this compound
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest treated and control cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for Signaling Pathway Proteins (e.g., p-STAT3, STAT3)
This protocol is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
GBM cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways
Caption: Key signaling pathways affected by this compound in GBM cells.
Experimental Workflow
Caption: General experimental workflow for studying this compound in GBM.
Conclusion
This compound demonstrates significant potential as a therapeutic agent against glioblastoma multiforme by inducing apoptosis, inhibiting key oncogenic signaling pathways, and arresting the cell cycle. The provided protocols and data serve as a valuable resource for researchers investigating the anti-cancer properties of this natural compound. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic efficacy and potential for clinical translation in the treatment of GBM.
References
- 1. Alantolactone suppresses the metastatic phenotype and induces the apoptosis of glioblastoma cells by targeting LIMK kinase activity and activating the cofilin/G-actin signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alantolactone suppresses the metastatic phenotype and induces the apoptosis of glioblastoma cells by targeting LIMK kinase activity and activating the cofilin/G‑actin signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alantolactone, a natural sesquiterpene lactone, has potent antitumor activity against glioblastoma by targeting IKKβ kinase activity and interrupting NF-κB/COX-2-mediated signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alantolactone induces apoptosis in glioblastoma cells via GSH depletion, ROS generation, and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Alantolactone as a tool for studying STAT3-dependent signaling
Application Note
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis. Aberrant STAT3 signaling is a hallmark of many cancers and inflammatory diseases, making it a compelling target for therapeutic intervention and basic research. (+)-Alantolactone, a naturally occurring sesquiterpene lactone, has emerged as a potent and selective inhibitor of STAT3 signaling.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical tool to investigate STAT3-dependent signaling pathways in a research setting.
Mechanism of Action
This compound exerts its inhibitory effect on the STAT3 pathway through a multi-faceted mechanism. Primarily, it has been shown to suppress both constitutive and inducible STAT3 activation by inhibiting its phosphorylation at the critical tyrosine 705 residue.[1][4] This inhibition prevents the subsequent dimerization and translocation of STAT3 from the cytoplasm to the nucleus. Consequently, the DNA-binding activity of STAT3 is diminished, leading to the downregulation of its target genes, which are crucial for tumor cell survival and proliferation, such as c-Myc, Cyclin B1, and Survivin. Some studies also suggest that this compound's mechanism may involve the induction of oxidative stress and S-glutathionylation of STAT3, further contributing to the inhibition of its activation.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| MCF-7 | Breast Cancer | 35.45 | 24 | MTT Assay |
| MCF-7 | Breast Cancer | 24.29 | 48 | MTT Assay |
| 143B | Osteosarcoma | 4.251 | Not Specified | MTT Assay |
| MG63 | Osteosarcoma | 6.963 | Not Specified | MTT Assay |
| U2OS | Osteosarcoma | 5.531 | Not Specified | MTT Assay |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Concentration (µM) | Apoptosis (%) | Method |
| MCF-7 | 10 | Increased vs. Control | Hoechst 33258 Staining |
| MCF-7 | 20 | Increased vs. Control | Hoechst 33258 Staining |
| MCF-7 | 30 | Increased vs. Control | Hoechst 33258 Staining |
| A549 (in combination with Cisplatin) | 20 (+ 80 µM Cisplatin) | Dramatically Increased | Flow Cytometry (Annexin V/PI) |
Table 3: Downregulation of STAT3 Target Genes by this compound
| Cell Line | Target Gene | Concentration (µM) | Effect | Method |
| MCF-7 | c-MYC | 10, 20 | Significantly Reduced mRNA Expression | qPCR |
| MCF-7 | Survivin | 10, 20 | Significantly Reduced mRNA Expression | qPCR |
| MCF-7 | Cyclin B1 | 10, 20 | Significantly Reduced mRNA Expression | qPCR |
| A549 | Survivin, Bcl-2, Bcl-xL | 20 (in combination with 80 µM Cisplatin) | Inhibition of Expression | Western Blot |
| THP-1 | Survivin | 20, 40 | Inhibition of Expression | Western Blot |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
2. Western Blot Analysis of STAT3 Phosphorylation
This protocol is for detecting the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.
Materials:
-
This compound
-
Target cancer cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145, 1:1000 dilution) and rabbit anti-STAT3 (e.g., Cell Signaling Technology #9139, 1:1000 dilution).
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-STAT3 or anti-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For loading control, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
3. Immunofluorescence for STAT3 Nuclear Translocation
This protocol allows for the visualization of STAT3 localization within the cell.
Materials:
-
This compound
-
Target cancer cell line
-
Sterile glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: rabbit anti-STAT3 (e.g., Cell Signaling Technology)
-
Fluorophore-conjugated secondary antibody (e.g., anti-rabbit IgG-Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat cells with this compound. If studying induced STAT3 activation, stimulate with an appropriate cytokine (e.g., IL-6) for a short period before fixation.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-STAT3 antibody in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
4. STAT3 Luciferase Reporter Assay
This assay quantifies the transcriptional activity of STAT3.
Materials:
-
This compound
-
HEK293 cells (or other suitable cell line)
-
STAT3-responsive luciferase reporter plasmid (containing STAT3 binding sites upstream of a luciferase gene)
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System (or similar)
-
Luminometer
Protocol:
-
Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with this compound at various concentrations.
-
Stimulate the cells with a known STAT3 activator (e.g., IL-6) to induce STAT3 transcriptional activity. Include unstimulated and vehicle-treated controls.
-
Incubate for an appropriate period (e.g., 6-24 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as a fold change in luciferase activity relative to the stimulated control.
Visualizations
Caption: Canonical STAT3 Signaling Pathway.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Studying STAT3.
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. Alantolactone induces apoptosis and suppresses migration in MCF-7 human breast cancer cells via the p38 MAPK, NF-κB and Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low oral bioavailability of (+)-Alantolactone in vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working to overcome the low oral bioavailability of (+)-Alantolactone (ALT).
Section 1: Frequently Asked Questions (FAQs) - The Bioavailability Challenge
This section addresses fundamental questions regarding the pharmacokinetic challenges associated with this compound.
Q1: Why is the oral bioavailability of this compound so low?
A1: The low oral bioavailability of this compound is attributed to several key factors:
-
Extensive Hepatic First-Pass Metabolism: ALT is classified as a drug with a high hepatic extraction ratio (HER) of 0.890-0.933 in rats.[1][2] This means a significant portion of the absorbed drug is metabolized by the liver before it can reach systemic circulation. This metabolism is largely mediated by cytochrome P450 (CYP) enzymes, including the CYP1A, 2C, 2D, and 3A subfamilies.[1][2]
-
Poor Gastrointestinal (GI) Stability: Studies have shown that ALT is unstable in simulated gastrointestinal fluids, leading to degradation before it can be absorbed.[1]
-
Low Aqueous Solubility: Like many sesquiterpene lactones, ALT has low water solubility, which can limit its dissolution rate in the GI tract and subsequent absorption.
-
Rapid Metabolism and Conjugation: Besides oxidation by CYP enzymes, a predominant metabolic pathway for ALT is conjugation with endogenous thiols like glutathione (GSH) and cysteine (Cys). This can occur non-enzymatically and contributes to its rapid clearance.
Q2: What are the typical pharmacokinetic parameters of this compound in rats after oral administration?
A2: Pharmacokinetic studies in rats have consistently demonstrated low systemic exposure after oral dosing. The parameters can vary depending on the study and whether metabolites are included in the analysis.
| Parameter | Value (Mean ± SD) | Reference |
| Oral Bioavailability (F%) | 0.323% | |
| 2.32% (Parent ALT only) | ||
| 8.39% (Total: ALT + Metabolites) | ||
| Cmax (ng/mL) | 25.9 ± 9.3 | |
| Tmax (min) | 90 ± 26.8 | |
| AUC₀₋₁₂h (min·ng/mL) | 4918.9 ± 755.8 | |
| Total Body Clearance (mL/min/kg) | 111 ± 41 |
Q3: What are the major metabolic pathways for this compound?
A3: The primary metabolic transformations for this compound in vivo involve Phase I oxidation and Phase II conjugation reactions. The α,β-unsaturated lactone moiety is a key site for metabolic activity. The main pathways are:
-
Thiol Conjugation: The most significant pathway is the conjugation with glutathione (GSH) and cysteine (Cys). This reaction can occur non-enzymatically and leads to the formation of AL-GSH and AL-Cys adducts, which are found in substantial amounts in plasma.
-
Oxidation: Cytochrome P450 enzymes in the liver mediate various oxidation reactions.
-
Other Reactions: Minor pathways include hydration, dehydrogenation, and demethylation.
Caption: Major metabolic pathways of this compound after oral administration.
Section 2: Troubleshooting Guide for In Vivo Experiments
This guide provides solutions to common issues encountered during in vivo studies with this compound.
Issue 1: Highly variable or undetectable plasma concentrations of ALT after oral gavage.
-
Possible Cause: Degradation of ALT in the dosing vehicle or the GI tract. ALT is known to be unstable in various biological fluids.
-
Troubleshooting Steps:
-
Vehicle Stability: Confirm the stability of your ALT formulation at the prepared concentration and storage conditions. Test its stability over the duration of your experiment (e.g., 2-4 hours) at room temperature.
-
Use a Protective Formulation: Simple aqueous suspensions may not be sufficient. Consider using a formulation strategy known to improve stability and solubility, such as a nanosuspension or encapsulation in lipid-based carriers (e.g., Solid Lipid Nanoparticles).
-
Control for GI Degradation: As a baseline, compare oral administration results with intravenous (IV) administration to understand the absolute bioavailability and the extent of the first-pass effect.
-
Issue 2: Poor correlation between administered dose and plasma exposure (AUC).
-
Possible Cause: Saturation of metabolic enzymes or transporters at higher doses. The metabolism of ALT in rat liver microsomes follows a saturable, concentration-dependent profile.
-
Troubleshooting Steps:
-
Dose-Ranging Study: Conduct a pilot study with at least three dose levels (low, medium, high) to assess dose proportionality.
-
Quantify Metabolites: The exposure of the parent drug may be underestimated if metabolites are not measured. The formation of AL-GSH and AL-Cys conjugates is a major clearance pathway. Develop an analytical method to quantify these metabolites alongside the parent drug to get a more complete picture of total drug exposure. After oral administration, the AUC of these metabolites can be 3- to 13-fold higher than that of the parent drug.
-
Issue 3: Limited in vivo efficacy despite high in vitro potency.
-
Possible Cause: Insufficient drug concentration at the target tissue due to the extensive first-pass metabolism and low oral bioavailability.
-
Troubleshooting Steps:
-
Evaluate Advanced Formulations: This is the most critical step. The low intrinsic bioavailability of ALT necessitates an enabling formulation strategy. Explore and compare different approaches.
-
Consider Alternative Routes (for research): For mechanism-of-action or target validation studies where bypassing the bioavailability issue is desired, consider intraperitoneal (i.p.) injection.
-
Measure Tissue Distribution: If possible, conduct a tissue distribution study to determine if ALT and its active metabolites are reaching the target organ. The highest concentrations after oral administration are often found in the small intestine.
-
Caption: Workflow for selecting and evaluating strategies to enhance ALT bioavailability.
Section 3: Key Experimental Protocols
These are generalized protocols based on published methodologies. Researchers should adapt them to their specific laboratory conditions and analytical equipment.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Acclimatize animals for at least one week.
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle. Fast rats overnight (12 hours) before dosing, with free access to water.
-
Grouping:
-
Group 1: Intravenous (IV) administration (for determining absolute bioavailability). Dose typically 1-5 mg/kg via the tail vein. The vehicle could be a solution containing PEG300, Tween80, and saline.
-
Group 2: Oral Gavage (PO) administration of the test formulation. Dose typically 10-50 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular or tail vein into heparinized tubes at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
Protocol 2: Sample Preparation and LC-MS/MS Analysis of ALT in Rat Plasma
This protocol is adapted from methods described for the analysis of sesquiterpene lactones in plasma.
-
Reagents and Materials:
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (HPLC or LC-MS grade).
-
Internal Standard (IS), e.g., Psoralen or another structurally unrelated compound.
-
Rat plasma samples, calibration standards, and quality control (QC) samples.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 min at 4°C).
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatography System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for ALT, its key metabolites (AL-GSH, AL-Cys), and the IS.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards using a weighted (1/x² or 1/y) linear regression.
-
Determine the concentration of ALT in the unknown samples from the calibration curve. The linear range is typically between 5-750 ng/mL.
-
Section 4: Signaling Pathways and Advanced Strategies
Understanding the molecular targets of this compound is crucial for correlating pharmacokinetic profiles with pharmacodynamic outcomes. ALT is known to modulate several key cancer-related signaling pathways.
Key Signaling Pathways Modulated by this compound:
-
NF-κB Pathway: ALT inhibits the NF-κB pathway, a critical regulator of inflammation and cell survival. It has been shown to suppress IκB kinase (IKK) phosphorylation, which prevents the degradation of IκBα and subsequent nuclear translocation of the p65 subunit.
-
STAT3 Pathway: ALT is a potent inhibitor of STAT3 activation (phosphorylation at Tyr705). This blocks its translocation to the nucleus and the expression of downstream target genes involved in proliferation and survival.
-
PI3K/Akt/mTOR Pathway: Some sesquiterpene lactones, including ALT, can inhibit key components of this pathway, which is frequently overactive in cancer and contributes to drug resistance.
-
MAPK/ERK Pathway: This pathway, which regulates cell proliferation and differentiation, can also be modulated by ALT.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. High body clearance and low oral bioavailability of alantolactone, isolated from Inula helenium, in rats: extensive hepatic metabolism and low stability in gastrointestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High body clearance and low oral bioavailability of alantolactone, isolated from Inula helenium, in rats: extensive hepatic metabolism and low stability in gastrointestinal fluids | Semantic Scholar [semanticscholar.org]
Improving the water solubility of (+)-Alantolactone for aqueous buffers
Welcome to the technical support center for (+)-Alantolactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the water solubility of this compound for use in aqueous buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic water solubility of this compound?
A1: this compound is sparingly soluble in aqueous buffers[1]. One source estimates its water solubility to be approximately 38.39 mg/L at 25°C[2]. This low solubility can present challenges for in vitro and in vivo studies that require the compound to be in an aqueous solution.
Q2: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous experimental buffer. What can I do?
A2: This is a common issue when diluting a concentrated stock solution of a hydrophobic compound into an aqueous medium. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to a level below its solubility limit in the final buffer composition.
-
Optimize the Dilution Method: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid dispersal can prevent the formation of localized high concentrations that lead to precipitation[3].
-
Maintain Consistent Temperature: Ensure that both your stock solution and the aqueous buffer are at the same temperature before mixing. Temperature fluctuations can decrease solubility[3].
-
Incorporate Co-solvents and Surfactants: For many experiments, especially in vivo studies, a co-solvent system is necessary. A commonly used formulation involves a mixture of DMSO, PEG300, and a surfactant like Tween 80[4].
-
Use a Different Solubilization Technique: If simple dilution is not feasible, consider more advanced formulation strategies such as complexation with cyclodextrins or encapsulation in nanoparticles or liposomes.
Q3: What are the best organic solvents for preparing a stock solution of this compound?
A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used to prepare stock solutions. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.
Q4: How should I store this compound powder and stock solutions?
A4: For long-term stability, this compound powder should be stored at -20°C. Stock solutions prepared in an organic solvent should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year. It is not recommended to store aqueous solutions for more than one day.
Q5: Are there any potential liabilities of using co-solvents or other formulation agents in my experiments?
A5: Yes, it is important to consider the potential effects of the formulation components on your experimental system. High concentrations of organic solvents like DMSO can be toxic to cells. Similarly, surfactants and cyclodextrins can have their own biological effects. It is always recommended to include a vehicle control group in your experiments to account for any effects of the formulation itself.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents.
| Solvent/System | Solubility | Reference(s) |
| Water (estimated at 25°C) | 38.39 mg/L | |
| Dimethyl Sulfoxide (DMSO) | 15 - 46 mg/mL | |
| Ethanol | ~30 - 46 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| 1:7 Ethanol:PBS (pH 7.2) | ~0.12 mg/mL | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2 mg/mL |
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in aqueous buffers.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 20 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance
Methodology:
-
Equilibrate the this compound powder to room temperature before opening the container.
-
Weigh the desired amount of this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration of 20 mg/mL.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent System
This protocol details the preparation of a working solution of this compound for in vivo studies using a co-solvent system.
Caption: Workflow for preparing a co-solvent-based working solution of this compound.
Materials:
-
This compound stock solution in DMSO (e.g., 20 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline solution
-
Sterile tubes
-
Vortex mixer
Methodology:
This protocol is for a final solution containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
To a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween 80 to the mixture and vortex until a clear solution is formed.
-
Add 450 µL of saline to bring the total volume to 1 mL. Vortex the solution again to ensure homogeneity.
-
The final concentration of this compound in this formulation will be 2 mg/mL. This solution should be prepared fresh before each use.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This protocol describes a general method for preparing an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven or freeze-dryer
Methodology:
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).
-
Weigh the calculated amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.
-
Gradually add the this compound powder to the paste and knead thoroughly with the pestle for 30-60 minutes. The mixture should remain as a paste.
-
Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved, or freeze-dry the sample.
-
The resulting powder is the this compound-HP-β-CD inclusion complex, which should exhibit improved water solubility.
Protocol 4: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol outlines the preparation of SLNs encapsulating this compound.
Materials:
-
This compound
-
A solid lipid (e.g., glyceryl monostearate)
-
A surfactant (e.g., Poloxamer 188)
-
Deionized water
-
High-shear homogenizer or sonicator
-
Water bath
Methodology:
-
Melt the solid lipid by heating it to 5-10°C above its melting point in a water bath.
-
Dissolve the desired amount of this compound in the molten lipid.
-
In a separate beaker, heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer or sonicator for several minutes to form a hot oil-in-water emulsion.
-
Cool the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles with encapsulated this compound.
-
The resulting SLN dispersion can be used directly or further processed.
Protocol 5: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes containing this compound.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Chloroform or a chloroform:methanol mixture
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Bath sonicator or extruder
Methodology:
-
Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film by adding the aqueous buffer and rotating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
The resulting suspension of multilamellar vesicles (MLVs) can be downsized by sonication in a bath sonicator or by extrusion through polycarbonate membranes of a defined pore size to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Signaling Pathway
This compound has been shown to exert its biological effects through the modulation of various signaling pathways. One of the key targets is the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in cell proliferation, survival, and inflammation.
Caption: Simplified diagram of the STAT3 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: (+)-Alantolactone Nanoparticle Drug Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the development of (+)-Alantolactone (ALT) nanoparticle drug delivery systems.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the formulation, characterization, and evaluation of ALT nanoparticles.
Formulation and Synthesis
Question: Why is my drug loading efficiency for this compound so low?
Answer: Low drug loading is a common challenge, often stemming from the physicochemical properties of both the drug and the nanoparticle components. Consider the following:
-
Solubility Mismatch: Alantolactone is a hydrophobic sesquiterpene lactone.[] Its LogP value ranges from 1.52 to 1.84, indicating poor water solubility.[] Ensure the chosen nanoparticle core material is sufficiently hydrophobic to accommodate the drug. For lipid-based systems like Solid Lipid Nanoparticles (SLNs), the lipid matrix must be able to solubilize ALT.[2]
-
Drug Expulsion: During nanoparticle formation, especially in methods involving solvent evaporation or nanoprecipitation, the drug can be expelled from the nanoparticle matrix as the system solidifies and stabilizes. This is particularly true for crystalline lipid cores in SLNs.[3]
-
Formulation Parameters: The ratio of drug to carrier, the type and concentration of surfactant used, and the energy input (e.g., sonication time, homogenization pressure) can all significantly impact loading. Blending unpegylated and pegylated lipid surfactants has been shown to improve drug loading capacity.[3]
Troubleshooting Steps:
-
Optimize Drug-Lipid Ratio: Systematically vary the initial amount of ALT added to the formulation.
-
Screen Different Core Materials: Test various lipids (for SLNs) or polymers with varying hydrophobicity.
-
Adjust Surfactant Concentration: The surfactant stabilizes the particle but can also influence drug partitioning. Optimize the type and concentration to maximize encapsulation without compromising stability.
-
Modify Synthesis Method: For SLNs, consider using a microemulsion or high-pressure homogenization method, which can sometimes improve encapsulation of hydrophobic drugs.
Question: My nanoparticles are aggregating shortly after synthesis. How can I improve stability?
Answer: Nanoparticle aggregation is a sign of physical instability, often due to insufficient surface charge or steric hindrance to overcome van der Waals forces.
-
Zeta Potential: A low magnitude of zeta potential (generally between -30 mV and +30 mV) indicates insufficient electrostatic repulsion, leading to aggregation.
-
Surfactant Choice: The surfactant or stabilizing agent is critical. For SLNs, polymers and surfactants provide stability. For instance, chitosan can be used to create positively charged, mucoadhesive nanoparticles.
-
Storage Conditions: The storage medium (pH, ionic strength) and temperature can affect stability. Lyophilization (freeze-drying) with a suitable cryoprotectant is a common strategy for long-term storage.
Troubleshooting Steps:
-
Measure Zeta Potential: If the value is close to zero, consider changing the surfactant or adding a charged component to the nanoparticle surface.
-
Increase Steric Hindrance: Incorporate PEGylated lipids or other polymers that create a protective hydrophilic layer around the nanoparticle.
-
Optimize pH and Buffer: Disperse nanoparticles in a buffer system where they exhibit the highest zeta potential and stability.
-
Lyophilize the Product: Develop a freeze-drying protocol with cryoprotectants like trehalose or sucrose to create a stable, redispersible powder.
Physicochemical Characterization
Question: My Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI). What does this mean and how can I fix it?
Answer: A high PDI (> 0.3) indicates a broad particle size distribution, meaning your sample is not uniform. This can affect reproducibility, in vivo fate, and therapeutic efficacy. This may be caused by aggregation or issues during the formulation process itself.
Troubleshooting Steps:
-
Refine Formulation Process: Ensure uniform energy input during synthesis (e.g., consistent sonication or homogenization).
-
Purification: Use filtration (with appropriate filter types to avoid contamination) or centrifugation to remove larger particles or aggregates before DLS measurement.
-
Check for Aggregation: A high PDI may be an early sign of instability. Re-evaluate your stabilizing agents and dispersion medium.
Question: How do I accurately measure the amount of encapsulated this compound?
Answer: This requires separating the encapsulated drug from the free, unencapsulated drug.
-
Separation: The most common method is ultracentrifugation. The nanoparticle pellet is separated from the supernatant containing the free drug. Other methods include centrifugal filter units (e.g., Amicon®) or gel filtration chromatography.
-
Quantification: After separation, the amount of free drug in the supernatant is quantified using a validated analytical method, typically HPLC. The encapsulated drug is then calculated by subtracting the free drug from the total initial drug amount. Alternatively, the nanoparticle pellet can be disrupted with a suitable solvent (e.g., methanol, acetonitrile) to release the drug, which is then quantified.
In Vitro Evaluation
Question: My MTT/WST-8 assay results are inconsistent or show an unexpected increase in cell viability at high nanoparticle concentrations. What could be the cause?
Answer: Nanoparticles are known to interfere with common colorimetric and fluorometric cytotoxicity assays.
-
Optical Interference: Dense or colored nanoparticles can absorb light at the same wavelength as the formazan product, leading to false readings.
-
Chemical Interaction: Nanoparticles can interact with the assay reagents themselves. For example, they can adsorb the formazan dye or chemically reduce the tetrazolium salt, leading to a false positive signal for viability.
Troubleshooting Steps:
-
Run Particle-Only Controls: Always include controls with nanoparticles but without cells to check for direct interaction with assay reagents.
-
Centrifuge Plates Before Reading: For adherent cells, gently wash the cells to remove nanoparticles from the medium before adding the assay reagent. For suspension cells or if washing is not possible, centrifuge the assay plate and read the absorbance from the supernatant only.
-
Use an Alternative Assay: If interference is confirmed, switch to an assay with a different detection method. The Lactate Dehydrogenase (LDH) assay, which measures membrane integrity by quantifying an enzyme released into the supernatant, can be a good alternative, though it too requires proper controls.
Question: How do I design an effective in vitro drug release study for my ALT nanoparticles?
Answer: An in vitro release study should mimic physiological conditions to predict how the drug will be released in the body.
-
Method: The dialysis bag method is common. A known amount of the nanoparticle dispersion is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that retains the nanoparticles but allows the released drug to diffuse out.
-
Release Medium: The bag is placed in a release medium, typically a phosphate-buffered saline (PBS, pH 7.4) containing a small amount of a surfactant like Tween® 80 or a co-solvent like ethanol to ensure sink conditions for the hydrophobic ALT.
-
Sampling: At predetermined time points, aliquots of the release medium are withdrawn and replaced with fresh medium. The concentration of ALT in the aliquots is then measured by HPLC.
Section 2: Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and its nanoformulations.
Table 1: Physicochemical Properties of Reported Nanoparticle Formulations
| Nanoparticle Type | Drug(s) | Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|---|---|
| Chitosan/GMO | Paclitaxel* | 400 - 700 | N/A | Positive | N/A | ~98-100% | |
| Micelles | Quercetin & Alantolactone | ~100 | < 0.2 | N/A | ~10% (total) | > 90% | |
| SLNs | TPP-Alantolactone | ~150-200 | N/A | N/A | N/A | N/A | |
| Chitosan/HA | Alantolactone | ~250 | ~0.2 | +30 | ~5% | ~85% |
Note: Data for a different hydrophobic drug in a relevant system is included for comparison.
Table 2: In Vitro Cytotoxicity (IC50) of this compound and Nanoformulations
| Formulation | Cell Line | Time (h) | IC50 (µM) | Key Finding | Reference |
|---|---|---|---|---|---|
| Free Alantolactone | SKOV3 (Ovarian Cancer) | 24 | 44.75 | Baseline cytotoxicity | |
| Free Alantolactone | SKOV3 (Ovarian Cancer) | 48 | 10.41 | Time-dependent effect | |
| Alantolactone + ZnONPs | SKOV3 (Ovarian Cancer) | 24 | N/A | Synergistic effect, increased apoptosis | |
| TPP-Alantolactone | HuTu 80 (Duodenal Cancer) | N/A | 0.4 | High cytotoxicity of conjugate |
| TPP-Alantolactone-SLN | M-HeLa (Cervical Cancer) | N/A | N/A | 520-fold increase in cytotoxicity vs. conjugate | |
Section 3: Experimental Protocols & Workflows
General Experimental Workflow
The development and evaluation of ALT nanoparticles typically follow a structured workflow.
Caption: Standard workflow for developing therapeutic nanoparticles.
Protocol: Synthesis of ALT-loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a representative example based on the high-pressure homogenization method.
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid (e.g., glyceryl monostearate) and the specified amount of this compound.
-
Heat the mixture approximately 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is formed.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer 188, Tween® 80) in double-distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Primary Emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm using a high-shear homogenizer) for 5-10 minutes. This forms a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer (HPH) pre-heated to the same temperature.
-
Homogenize the emulsion for 5-10 cycles at a pressure of 500-1500 bar.
-
-
Nanoparticle Formation and Purification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize, forming solid lipid nanoparticles.
-
The SLN dispersion can be centrifuged at a low speed to remove any excess bulk lipid.
-
Protocol: MTT Cytotoxicity Assay with Interference Controls
-
Cell Seeding: Seed cancer cells (e.g., SKOV3, MDA-MB-231) in a 96-well plate at a density of 4x10³ to 8x10³ cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare serial dilutions of free ALT (dissolved in DMSO, final concentration <0.5%) and ALT-loaded nanoparticles in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions.
-
Include the following controls: Untreated cells (medium only), vehicle control (medium with DMSO), and blank nanoparticle control (drug-free nanoparticles).
-
-
Interference Controls (Crucial): In a separate cell-free plate, add the same serial dilutions of ALT-nanoparticles to 100 µL of medium per well.
-
Incubation: Incubate both plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well of both the cell plate and the interference plate.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Shake the plates for 10 minutes and read the absorbance at 540 nm using a microplate reader.
-
Correction: For each nanoparticle concentration, subtract the absorbance value from the interference plate from the corresponding value on the cell plate.
-
Calculate cell viability as: (Corrected Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100%.
-
Plot the viability against concentration to determine the IC50 value.
-
Section 4: Signaling Pathway Diagrams
This compound exerts its anticancer effects by modulating several key signaling pathways.
Inhibition of STAT3 Signaling Pathway
Alantolactone is known to selectively suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cancer cell proliferation and survival.
Caption: Mechanism of this compound-mediated STAT3 inhibition.
Inhibition of NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival, and its inhibition is a key mechanism of ALT's anti-inflammatory and antitumor effects.
Caption: Inhibition of the canonical NF-κB pathway by this compound.
Modulation of PI3K/Akt/mTOR Pathway
Sesquiterpene lactones can target the PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer, leading to uncontrolled cell growth and resistance to therapy.
Caption: Modulation of the PI3K/Akt/mTOR pathway by sesquiterpene lactones.
References
Technical Support Center: Overcoming (+)-Alantolactone Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to (+)-Alantolactone (ALT) in their cancer cell experiments.
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to this compound in your cancer cell line.
Possible Cause 1: Altered Signaling Pathways
Upregulation of pro-survival signaling pathways is a common mechanism of acquired drug resistance. Key pathways implicated in ALT resistance include STAT3, NF-κB, and Akt.
Troubleshooting Steps:
-
Assess Pathway Activation:
-
Perform Western blot analysis to compare the phosphorylation status of key proteins (p-STAT3, p-Akt) and the nuclear translocation of NF-κB (p65 subunit) in your resistant cells versus the parental (sensitive) cells.
-
Expected Result: Increased activation in resistant cells.
-
-
Combination Therapy:
-
Based on the identified activated pathway, consider combination treatment with a specific inhibitor.
-
STAT3 Activation: Combine ALT with a STAT3 inhibitor. Studies have shown that ALT can sensitize pancreatic cancer cells to EGFR inhibitors (like Erlotinib or Afatinib) by down-regulating STAT3 signaling.[1][2]
-
Akt Activation: Combine ALT with a PI3K/Akt inhibitor.
-
NF-κB Activation: ALT itself is an inhibitor of NF-κB.[3][4] Ensure sufficient concentration is used.
-
-
-
Synergy Analysis:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a matrix of ALT and the chosen inhibitor concentrations.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Experimental Workflow for Combination Therapy
Caption: Troubleshooting workflow for decreased ALT sensitivity.
Possible Cause 2: Increased Drug Efflux
Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce intracellular drug concentration. While this is a common mechanism for resistance to drugs like doxorubicin, ALT has been shown to counteract this.[5]
Troubleshooting Steps:
-
Assess P-gp Expression:
-
Use Western blot or qPCR to compare P-gp expression levels between resistant and parental cells.
-
-
Functional Assay:
-
Use a fluorescent P-gp substrate (e.g., Rhodamine 123) to measure efflux activity via flow cytometry. Reduced intracellular fluorescence indicates higher P-gp activity.
-
-
Intervention with ALT:
-
Treat resistant cells with ALT and re-assess intracellular accumulation of the co-administered chemotherapeutic agent (e.g., doxorubicin). ALT has been shown to inhibit P-gp expression.
-
Frequently Asked Questions (FAQs)
Q1: My cancer cells are resistant to a primary chemotherapy agent (e.g., Doxorubicin, Cisplatin). Can this compound help overcome this resistance?
A1: Yes, several studies have demonstrated that ALT can re-sensitize resistant cancer cells to standard chemotherapeutics. This is often achieved by targeting signaling pathways that are constitutively activated in the resistant phenotype.
-
Doxorubicin Resistance: In non-small cell lung cancer (NSCLC) cells, doxorubicin resistance is linked to STAT3 activation. ALT can overcome this resistance by inhibiting STAT3 activation and downregulating P-gp expression.
-
Cisplatin Resistance: ALT has been shown to overcome cisplatin resistance in ovarian cancer cells by inducing ROS generation and inhibiting aerobic glycolysis.
-
Bortezomib Resistance: In multiple myeloma, ALT can overcome resistance to the proteasome inhibitor bortezomib.
-
Gemcitabine Resistance: ALT enhances the sensitivity of lung cancer cells to gemcitabine through ROS-mediated endoplasmic reticulum stress and modulation of the Akt/GSK3β pathway.
-
Oxaliplatin Resistance: ALT can enhance the chemosensitivity of colorectal and pancreatic cancer cells to oxaliplatin.
Q2: What are the key signaling pathways I should investigate for this compound resistance?
A2: Based on current literature, the STAT3 signaling pathway is a critical mediator of resistance to both ALT and other chemotherapies. Other important pathways to investigate include:
-
PI3K/Akt Pathway: Frequently overexpressed in various cancers and associated with poor prognosis and therapy resistance.
-
NF-κB Pathway: This transcription factor promotes cell survival and proliferation, and its inhibition can induce apoptosis in cancer cells.
-
Nrf2 Pathway: Upregulation of the transcription factor Nrf2 is associated with treatment resistance.
Signaling Pathways in ALT Action and Resistance
Caption: Key signaling pathways involved in ALT action and resistance.
Q3: What concentration of this compound should I use in combination studies?
A3: The optimal concentration will be cell-line dependent. It is crucial to first determine the IC50 (half-maximal inhibitory concentration) of ALT for your specific parental and resistant cell lines. For combination studies, a common starting point is to use concentrations around the IC25 or IC50 of each drug to observe potential synergistic effects. A checkerboard assay with serial dilutions of both ALT and the combination drug is the standard method to identify optimal synergistic concentrations.
Data Presentation
Table 1: IC50 Values of this compound and Combination Drugs in Sensitive vs. Resistant Cells
| Cell Line | Drug | IC50 (µM) - Parental | IC50 (µM) - Resistant | Fold Resistance |
| e.g., A549 | Doxorubicin | User Data | User Data | Calculated |
| e.g., A549 | Alantolactone | User Data | User Data | Calculated |
| e.g., A2780 | Cisplatin | User Data | User Data | Calculated |
| e.g., A2780 | Alantolactone | User Data | User Data | Calculated |
Table 2: Combination Index (CI) Values for this compound Combinations
| Cell Line (Resistant) | Combination | Effect (Fa=0.5) CI Value | Interpretation |
| e.g., A549/DR | ALT + Doxorubicin | User Data | Synergism (<0.9) |
| e.g., PANC-1 | ALT + Erlotinib | User Data | Synergism (<0.9) |
| e.g., A2780/CR | ALT + Cisplatin | User Data | Synergism (<0.9) |
Note: CI values < 0.9 indicate synergy, 0.9-1.1 indicate an additive effect, and > 1.1 indicate antagonism.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3
-
Cell Lysis:
-
Treat parental and resistant cells with this compound, the combination drug, or both for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Cell Viability (MTT) Assay for Synergy Analysis
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment (Checkerboard Method):
-
Prepare serial dilutions of this compound (Drug A) and the combination drug (Drug B).
-
Treat the cells with each drug alone and in combination across a range of concentrations. Include a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Reading:
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use software (e.g., CompuSyn) to calculate the Combination Index (CI) from the dose-response curves to determine synergy.
-
References
- 1. Alantolactone sensitizes human pancreatic cancer cells to EGFR inhibitors through the inhibition of STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (+)-Alantolactone dosage to reduce toxicity in animal studies
Technical Support Center: (+)-Alantolactone Dosage Optimization
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dosage and minimizing toxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic applications under investigation?
A1: this compound (ALT) is a natural sesquiterpene lactone primarily extracted from the roots of plants like Inula helenium.[1][2][3] It has demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5] Its most extensively studied application is in oncology, where it shows potent antitumor activity against various cancers such as liver, colorectal, breast, and glioblastoma.
Q2: What are the known mechanisms of action for Alantolactone's therapeutic effects?
A2: Alantolactone's anticancer effects are multifactorial. It is known to induce apoptosis (programmed cell death) by generating reactive oxygen species (ROS), depleting glutathione (GSH), and disrupting mitochondrial function. Key signaling pathways inhibited by ALT include STAT3, NF-κB, and MAPKs, which are crucial for cancer cell survival, proliferation, and inflammation.
Q3: What are the primary toxicity concerns with Alantolactone in animal studies?
A3: While some studies suggest Alantolactone has a degree of selectivity for cancer cells over normal cells, dose-dependent toxicity is a key consideration. The primary concern is hepatotoxicity (liver toxicity), as the liver is a major site of metabolism. High concentrations can lead to significant cell death in hepatocytes. Other potential toxicities have not been extensively detailed in available literature, but researchers should monitor for general signs of distress in animal models, such as weight loss, behavioral changes, and organ damage. One study noted that isoalantolactone, a related compound, did not induce significant hepatotoxicity or nephrotoxicity in mice at a dose of 100 mg/kg.
Q4: What is the oral bioavailability of Alantolactone?
A4: Studies in rats have shown that Alantolactone has low oral bioavailability. This is attributed to extensive first-pass metabolism in the liver and low stability in gastrointestinal fluids. This characteristic is critical when designing oral dosing regimens, as higher doses may be required to achieve therapeutic plasma concentrations, which could increase the risk of localized gastrointestinal or systemic toxicity.
Troubleshooting Guide
Issue 1: High mortality or severe toxicity observed in animals at previously reported "effective" doses.
-
Possible Cause 1: Route of Administration. The toxicity of Alantolactone can vary significantly with the route of administration. Intravenous (IV) or intraperitoneal (IP) injections can lead to higher peak plasma concentrations (Cmax) and greater systemic exposure compared to oral (PO) administration, potentially causing acute toxicity.
-
Troubleshooting Steps:
-
Verify Dosing Calculations: Double-check all calculations for dose preparation and administration volume.
-
Review Pharmacokinetics: Alantolactone is absorbed relatively quickly after oral administration in rats, with a Tmax (time to maximum concentration) of about 90 minutes. Consider that rapid absorption could lead to acute toxicity.
-
Reduce Dose or Adjust Schedule: Lower the dose by 25-50% and observe animal wellness closely. Consider a dose-escalation study starting with a very low dose. Alternatively, split the daily dose into multiple smaller administrations to reduce Cmax.
-
Consider a Different Route: If using IV or IP routes, consider switching to oral administration to take advantage of the lower bioavailability, which may provide a wider therapeutic window.
-
Issue 2: Lack of therapeutic efficacy at non-toxic doses.
-
Possible Cause 1: Poor Bioavailability. As noted, oral bioavailability is low. The administered dose may not be reaching the target tissue in sufficient concentrations.
-
Troubleshooting Steps:
-
Increase Dose Cautiously: Gradually increase the oral dose while carefully monitoring for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Change Formulation: The solubility and absorption of Alantolactone can be improved. Consider formulating it in a suitable vehicle such as a suspension with 5% PEG-400 or exploring advanced delivery systems. Emerging research suggests that nanostructured carriers could enhance oral bioavailability.
-
Co-administration with Protective Agents: For liver cancer models, the antioxidant N-acetyl-L-cysteine (NAC) has been shown to abrogate Alantolactone-induced apoptosis in vitro by replenishing glutathione, suggesting it could potentially mitigate toxicity in normal cells.
-
Synergistic Combinations: Combine Alantolactone with other therapeutic agents. For example, quercetin has been shown to synergize with Alantolactone in colorectal cancer models, which may allow for a lower, less toxic dose of Alantolactone to be used.
-
Quantitative Toxicity & Pharmacokinetic Data
The following tables summarize key quantitative data from animal and in vitro studies. Note that specific LD50 values for Alantolactone in animal models are not well-documented in the provided search results. Toxicity is often reported via in vitro IC50 values.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line Model | Cancer Type | IC50 Value | Exposure Time | Reference |
| HepG2 | Human Liver Cancer | ~33 µM | 12 hours | |
| dHepaRG | Differentiated Hepatocyte-like | ~60 µM | 24 hours | |
| SKOV3 | Human Ovarian Cancer | 32 µM | 24 hours | |
| Various OS Lines | Human Osteosarcoma | Lower than normal cells | Not specified |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Unit | Study Details | Reference |
| Dose | 36.48 | mg/kg | Sprague-Dawley rats, oral gavage of Radix Inulae extract | |
| Cmax | 25.9 ± 9.3 | ng/mL | ||
| Tmax | 90 ± 26.8 | minutes | ||
| AUC(0-12h) | 4918.9 ± 755.8 | min·ng/mL | ||
| T½ | 321.0 | minutes |
Experimental Protocols
Protocol 1: General Oral Administration in a Rodent Model
This protocol provides a general methodology for oral gavage administration of this compound based on pharmacokinetic studies.
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
Prepare a vehicle solution. A commonly used vehicle is 5% Polyethylene glycol 400 (PEG-400) in sterile water.
-
Create a homogenous liquid suspension of Alantolactone in the vehicle. For a 9 mg/mL concentration as used in one study, sonication may be required to ensure uniform suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Use male Sprague-Dawley rats (or other appropriate model) that have been properly acclimatized.
-
Fast the animals overnight (approx. 12 hours) before dosing to standardize gut absorption, but allow free access to water.
-
Weigh each animal immediately before dosing to calculate the precise volume required.
-
Administer the suspension via oral gavage using a suitably sized, ball-tipped gavage needle.
-
-
Post-Dose Monitoring:
-
After administration, return animals to their cages with free access to food and water.
-
Monitor animals closely for the first few hours for any acute toxic effects (e.g., lethargy, respiratory distress, abnormal posture).
-
Continue monitoring daily for signs of sub-chronic toxicity, including body weight changes, food/water intake, and changes in behavior or appearance.
-
Visualized Pathways and Workflows
Diagram 1: Alantolactone-Induced Apoptosis Signaling
Caption: Key pathways in Alantolactone-induced apoptosis.
Diagram 2: Experimental Workflow for Dosage Optimization
Caption: A decision-making workflow for optimizing Alantolactone dosage.
Diagram 3: Factors Influencing Alantolactone's Therapeutic Window
Caption: Key experimental factors that define the therapeutic window.
References
- 1. mdpi.com [mdpi.com]
- 2. Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alantolactone inhibits proliferation, metastasis and promotes apoptosis of human osteosarcoma cells by suppressing Wnt/β-catenin and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alantolactone: A sesquiterpene lactone with diverse pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of (+)-Alantolactone in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of (+)-Alantolactone in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring sesquiterpene lactone.[1] Its primary anticancer and anti-inflammatory effects are attributed to the inhibition of key signaling pathways, including STAT3, NF-κB, and MAPKs.[2][3][4]
Q2: I am observing a different IC50 value for this compound in my cell line compared to published literature. What could be the reason?
A2: Variations in IC50 values are common and can be attributed to several factors:
-
Cell Line Specifics: Different cell lines have unique genetic backgrounds and protein expression profiles, which can influence their sensitivity to a compound.[5]
-
Experimental Conditions: Factors such as cell density, passage number, serum concentration in the media, and the duration of drug exposure can significantly impact the calculated IC50 value.
-
Compound Purity and Handling: The purity of the this compound used and the number of freeze-thaw cycles can affect its potency.
-
Assay Method: Different cytotoxicity assays (e.g., MTT, MTS, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP levels) and can yield different IC50 values.
Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results with natural compounds can be due to their complex nature. To improve reproducibility:
-
Standardize Protocols: Ensure consistent cell seeding density, treatment duration, and assay procedures for every experiment.
-
Compound Management: Aliquot your this compound stock solution to minimize freeze-thaw cycles.
-
Solvent Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for your treatment groups.
-
Regular Mycoplasma Testing: Mycoplasma contamination can alter cellular responses to treatments.
Q4: How can I be sure that the observed cellular phenotype is due to an on-target effect of this compound and not an off-target effect?
A4: Differentiating on-target from off-target effects is crucial. Here are some strategies:
-
Use a Structurally Unrelated Inhibitor: If a different compound known to target the same pathway (e.g., another STAT3 inhibitor) produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its intended target in a cellular context.
-
Rescue Experiments: If possible, overexpressing the target protein might rescue the cells from the effects of this compound.
-
CRISPR/Cas9-mediated Knockout: Knocking out the putative target gene should mimic the phenotypic effect of the compound.
Troubleshooting Guides
Issue 1: Unexpected or No Cytotoxicity Observed
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect Concentration Range | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal working concentration for your cell line. |
| Compound Instability | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Ensure proper storage of the stock solution (typically at -20°C or -80°C, protected from light). |
| Cellular Resistance | Some cell lines may be inherently resistant to this compound. Consider using a different, more sensitive cell line as a positive control. |
| High Serum Concentration | This compound may bind to proteins in the serum, reducing its effective concentration. Try reducing the serum percentage in your culture medium during the treatment period, ensuring it does not affect cell viability on its own. |
Issue 2: Inconsistent Western Blot Results for Phosphorylated Proteins (e.g., p-STAT3, p-p38)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Phosphatase Activity | Always use phosphatase inhibitors in your lysis buffer and keep samples on ice to preserve the phosphorylation status of proteins. |
| Suboptimal Antibody Dilution | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with minimal background. |
| Inappropriate Blocking Buffer | For phospho-specific antibodies, BSA is generally recommended over milk, as milk contains phosphoproteins (like casein) that can cause high background. |
| Insufficient Protein Loading | Ensure you are loading an adequate amount of protein (typically 20-30 µg) per lane. Perform a protein quantification assay (e.g., BCA) to normalize loading. |
| Timing of Treatment | Phosphorylation events can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 6h) to determine the optimal time point to observe changes in phosphorylation after this compound treatment. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| HL60 | Acute Myeloid Leukemia | 3.26 | 72h |
| K562 | Chronic Myelogenous Leukemia | 2.75 | 72h |
| THP-1 | Acute Myeloid Leukemia | 2.17 | 72h |
| KG1a | Acute Myeloid Leukemia | 2.75 | 72h |
| 143B | Osteosarcoma | 4.251 | Not Specified |
| MG63 | Osteosarcoma | 6.963 | Not Specified |
| U2OS | Osteosarcoma | 5.531 | Not Specified |
| MDA-MB-231 | Breast Cancer | 13.3 | 48h |
| BT-549 | Breast Cancer | 4.5 | Not Specified |
| MCF-7 | Breast Cancer | 19.4 | Not Specified |
Note: IC50 values can vary based on experimental conditions as detailed in the FAQs.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is designed to analyze changes in protein expression and phosphorylation (e.g., STAT3, p-STAT3, p65, p-p38) following treatment with this compound.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-p38, anti-p38, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with the appropriate blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein for phosphorylated targets.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflows
Caption: Workflow for distinguishing on-target vs. off-target effects.
Caption: Logical workflow for troubleshooting in vitro experiments.
References
- 1. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. biocompare.com [biocompare.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
Optimizing western blot conditions for detecting (+)-Alantolactone-induced protein changes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Western blot to detect protein changes induced by (+)-Alantolactone.
Troubleshooting Guides
This section addresses common issues encountered during Western blot analysis of this compound-treated samples.
Problem: Weak or No Signal for Target Protein
| Possible Cause | Recommended Solution |
| Insufficient Protein Load | Determine the total protein concentration of your lysate using a Bradford or BCA assay. For low-abundance proteins, you may need to load up to 50-60 µg of total protein per lane.[1] Consider enriching your protein of interest via immunoprecipitation if the target is known to have very low expression.[2][3] |
| Suboptimal Antibody Concentration | The concentration of both primary and secondary antibodies is critical. Titrate your primary antibody to find the optimal dilution. If the signal is still weak, try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[4][5] |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. For large proteins, consider a wet transfer method with a longer transfer time. For small proteins (<15 kDa), use a membrane with a smaller pore size (0.2 µm). |
| Protein Degradation | Always prepare samples on ice and add protease and phosphatase inhibitor cocktails to your lysis buffer to prevent protein degradation and dephosphorylation. |
| Incorrect Blocking Buffer | Some antibodies perform better with specific blocking agents. While 5% non-fat dry milk in TBST is common, for phosphorylated proteins, 5% BSA in TBST is recommended to avoid high background from phosphoproteins in milk. |
Problem: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. You can also try increasing the concentration of your blocking agent. |
| Antibody Concentration Too High | Excess primary or secondary antibody can lead to non-specific binding. Reduce the antibody concentration and optimize through titration. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween 20 (e.g., TBST) to help remove unbound antibodies. |
| Membrane Handled Improperly | Handle the membrane with tweezers to avoid contamination. Ensure the membrane does not dry out at any point during the blotting process. |
| Sample Overload | Loading too much protein can lead to "streaky" lanes and non-specific bands. A protein load of 30-50 µg is often suitable for most proteins. |
Frequently Asked Questions (FAQs)
Q1: What are the key proteins I should probe for when studying this compound-induced apoptosis?
A1: this compound is known to induce apoptosis through the mitochondrial (intrinsic) pathway. Key proteins to investigate include:
-
Bcl-2 family proteins: Look for an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.
-
Caspases: Monitor the cleavage of executioner caspases like caspase-3 and caspase-9. Detecting the cleaved (active) forms is a hallmark of apoptosis.
-
PARP: Poly(ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3. Detection of cleaved PARP is a strong indicator of apoptosis.
-
p53: Alantolactone has been shown to increase the expression of the tumor suppressor protein p53, which can in turn upregulate pro-apoptotic proteins.
Q2: How does this compound affect inflammatory signaling pathways, and which proteins are relevant for Western blot analysis?
A2: this compound has been shown to suppress inflammatory responses by inhibiting the STAT3 and NF-κB signaling pathways.
-
STAT3: You should probe for the phosphorylated (activated) form of STAT3 (p-STAT3). Treatment with Alantolactone is expected to decrease the levels of p-STAT3.
-
NF-κB Pathway: To assess NF-κB activation, you can measure the levels of phosphorylated IκBα and the nuclear translocation of the p65 subunit. Alantolactone treatment may lead to decreased IκBα phosphorylation and reduced nuclear p65.
Q3: What is a standard protocol for preparing cell lysates after this compound treatment?
A3: A general protocol for preparing cell lysates is as follows:
-
After treating cells with the desired concentrations of this compound for the specified time, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The volume of lysis buffer will depend on the size of the culture dish (e.g., 0.5 mL for a 60 mm dish).
-
Scrape the adherent cells from the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new, pre-cooled tube and discard the pellet.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford).
-
Samples can be stored at -80°C for long-term use.
Q4: Are there specific considerations for detecting phosphorylated proteins in Alantolactone-treated samples?
A4: Yes, when detecting phosphorylated proteins, it is crucial to preserve the phosphate groups.
-
Always include phosphatase inhibitors in your lysis buffer.
-
Keep your samples on ice or at 4°C throughout the preparation process.
-
When blocking the membrane, use 3-5% Bovine Serum Albumin (BSA) in TBST instead of non-fat dry milk. Milk contains phosphoproteins like casein, which can cause high background.
Experimental Protocols & Visualizations
General Western Blot Workflow for Alantolactone Studies
Caption: General workflow for Western blot analysis of this compound-treated cells.
This compound-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis.
This compound Inhibition of STAT3/NF-κB Signaling
Caption: Mechanism of this compound-mediated inhibition of STAT3 and NF-κB pathways.
References
- 1. biocompare.com [biocompare.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Addressing experimental variability in (+)-Alantolactone research
Welcome to the technical support center for (+)-Alantolactone research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of this compound, ensuring more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a naturally occurring sesquiterpene lactone isolated from plants such as Inula helenium.[1][2] It is widely recognized for a variety of biological effects, including anti-inflammatory, antimicrobial, and potent anti-cancer properties.[1][3] Its anti-cancer effects are attributed to its ability to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit cancer cell proliferation, migration, and invasion across numerous cancer cell lines.[4]
Q2: What is the primary mechanism of action for this compound?
A2: this compound's mechanism of action is multifaceted, as it modulates several key cellular signaling pathways. It is a known selective inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3), preventing its activation and translocation to the nucleus. Additionally, it has been shown to inhibit the NF-κB pathway, modulate various Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK1/2, JNK), and activate the Nrf2 signaling pathway. It can also induce activin/SMAD3 signaling.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is insoluble in water but soluble in organic solvents. For in vitro experiments, it is common to prepare a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) or ethanol. A stock solution of 15-46 mg/mL in fresh DMSO is typically achievable. It is critical to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility. For long-term storage, the powder form is stable for up to 3 years at -20°C. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.
Q4: What are the known challenges associated with using this compound, particularly for in vivo studies?
A4: A significant challenge for in vivo research is the low aqueous solubility and poor oral bioavailability of this compound. Studies have shown it has low stability in gastrointestinal fluids and undergoes extensive hepatic metabolism, leading to high body clearance. These factors can limit its absorption and therapeutic efficacy when administered orally. Researchers are exploring strategies like combining it with other compounds or using nanostructured carriers to enhance its bioavailability.
Troubleshooting Guide
Q1: I am observing inconsistent results in my cell viability (e.g., MTT) assays. What are the potential causes?
A1: Inconsistent results in cell viability assays can stem from several factors:
-
Solubility Issues: this compound can precipitate out of the culture medium, especially at higher concentrations or if the final DMSO concentration is too high. Ensure the final DMSO concentration in your media is low (typically <0.5%) and that the compound is fully dissolved before adding it to the cells. Visually inspect for any precipitation.
-
Compound Stability: While stable in DMSO stock at -80°C, this compound's stability in aqueous culture media over long incubation periods (48-72h) can vary. Consider refreshing the treatment media for longer experiments.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final readout and the calculated IC50 value. Ensure you are using a consistent and optimal seeding density for your specific cell line and assay duration.
-
Time-Dependent Effects: The cytotoxic effects of this compound are time-dependent. IC50 values can differ significantly when measured at 24, 48, or 72 hours. Standardize your incubation time across all experiments for comparability.
Q2: My Western blot results for downstream signaling proteins (e.g., p-STAT3, p-p38) are not showing the expected changes. How can I troubleshoot this?
A2: If you are not observing the expected modulation of signaling pathways, consider the following:
-
Treatment Duration: The activation and inhibition of signaling pathways can be transient. For phosphorylation events, effects can often be seen in as little as 30 minutes to a few hours. An endpoint of 24 or 48 hours may be too late to observe peak changes in protein phosphorylation. Perform a time-course experiment (e.g., 0, 15 min, 30 min, 1h, 4h, 12h, 24h) to determine the optimal time point for your target and cell line.
-
Compound Concentration: The effects of this compound are dose-dependent. If the concentration is too low, it may not be sufficient to induce a measurable change. Conversely, a very high, cytotoxic concentration might trigger widespread cellular stress responses that obscure specific pathway modulation. Use a concentration range around the known IC50 value for your cell line (see tables below).
-
Cell Line Specificity: The predominant signaling pathways affected by this compound can vary between different cancer types and even different cell lines of the same cancer. The genetic background of your cells may influence their response. Confirm the pathways reported to be affected in your specific cell model from the literature.
Q3: I am struggling to reproduce in vivo anti-tumor effects reported in the literature. What should I check?
A3: Reproducibility in in vivo experiments is challenging due to the compound's pharmacokinetic properties.
-
Route of Administration: Due to poor oral bioavailability, intraperitoneal (i.p.) injection is often used in animal models to achieve effective systemic concentrations. Ensure your delivery method is appropriate.
-
Vehicle Formulation: For i.p. injections, this compound needs to be dissolved in a vehicle that ensures its solubility and stability. A common formulation is a mix of DMSO, PEG300, Tween 80, and saline. The vehicle itself should be tested for any toxic effects in a control group.
-
Dosing and Schedule: The dose and frequency of administration are critical. Published studies have used doses around 2.5 mg/kg via i.p. injection. Ensure your dosing regimen is consistent with effective protocols. The compound is generally well-tolerated with no significant toxicity reported at therapeutic doses.
Quantitative Data
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference(s) |
| MCF-7 | Breast Cancer | 35.45 | 24 | |
| MCF-7 | Breast Cancer | 24.29 | 48 | |
| MDA-MB-231 | Breast Cancer (TNBC) | 9.9 - 27.1 | Not Specified | |
| BT-549 | Breast Cancer (TNBC) | 4.5 - 17.1 | Not Specified | |
| U87 | Glioblastoma | 33 | 12 | |
| U373 | Glioblastoma | 35 | 12 | |
| LN229 | Glioblastoma | 36 | 12 | |
| PC-3 | Prostate Cancer | 3.2 - 6.4 | 72 | |
| HeLa | Cervical Cancer | 3.2 - 6.4 | 72 | |
| HepG2 | Liver Cancer | ~10-50 | Not Specified |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell density and the assay method used. This table should be used as a guide for determining an appropriate concentration range.
Table 2: Typical Experimental Concentrations for In Vitro Assays
| Assay Type | Cell Line(s) | Concentration(s) (µM) | Duration | Purpose | Reference(s) |
| STAT3/NF-κB Activation | HaCaT | Not specified, but effective | 30 min | Pathway Inhibition | |
| STAT3 Activation | MDA-MB-231 | 5, 10, 15 | Not specified | Pathway Inhibition | |
| Cell Proliferation | HCT-8 | 5 µg/mL (~21.5 µM) | 24 h | Proliferation Assay | |
| Apoptosis/Migration | MCF-7 | 10, 20, 30 | 24 h | Apoptosis/Migration Assay | |
| Cell Cycle Analysis | PC-3 | 1, 2, 4 | Not specified | Cell Cycle Analysis | |
| Wound Healing | Osteosarcoma Cells | 4, 8, 10 | Not specified | Migration Assay |
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3 x 10³ cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound from a concentrated DMSO stock in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Signaling Protein Phosphorylation
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentrations for a short duration (e.g., 30 minutes to 4 hours) for phosphorylation studies.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations: Signaling Pathways and Workflows
Caption: Key signaling pathways modulated by this compound.
References
- 1. Alantolactone Suppresses Proliferation and the Inflammatory Response in Human HaCaT Keratinocytes and Ameliorates Imiquimod-Induced Skin Lesions in a Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H20O2 | CID 72724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review of anticancer mechanisms of action of Alantolactone [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of (+)-Alantolactone Through Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (+)-Alantolactone in combination therapies. The goal is to facilitate the enhancement of its therapeutic index by leveraging synergistic interactions with other anti-cancer agents.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in combination therapy?
A1: this compound is a natural sesquiterpene lactone with demonstrated anti-cancer properties. However, like many chemotherapeutic agents, its clinical utility can be limited by its therapeutic index (the ratio of its toxic dose to its therapeutic dose). Combination therapy aims to:
-
Enhance Efficacy: Achieve a greater anti-cancer effect at lower, less toxic concentrations of each drug.
-
Overcome Resistance: Circumvent mechanisms of drug resistance by targeting multiple signaling pathways simultaneously.
-
Reduce Toxicity: Lower the doses of individual agents, thereby minimizing side effects.
Studies have shown that this compound can act synergistically with conventional chemotherapeutics like oxaliplatin and PARP inhibitors like olaparib, as well as sensitize cancer cells to drugs like doxorubicin.[1][2]
Q2: Which signaling pathways are primarily targeted by this compound?
A2: this compound modulates several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The primary targets include:
-
NF-κB Signaling: It inhibits the nuclear translocation of NF-κB subunits (p50 and p65) by preventing the phosphorylation of IκBα and the activity of IKKβ.[3]
-
STAT3 Signaling: It suppresses both constitutive and inducible STAT3 activation at tyrosine 705, leading to reduced expression of STAT3 target genes.
-
PI3K/Akt Pathway: Alantolactone can attenuate the phosphorylation of Akt, a critical regulator of cell survival.[3]
-
MAPK Pathways: It can activate pro-apoptotic JNK and p38 MAPK pathways, while its effect on ERK can be cell-type dependent.[1]
-
Apoptosis Pathways: It induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the modulation of Bcl-2 family proteins and activation of caspases.
Q3: How can I determine if the combination of this compound and another drug is synergistic?
A3: The most common method is to calculate the Combination Index (CI) using the Chou-Talalay method. This method provides a quantitative measure of the interaction between two drugs.
-
CI < 1: Indicates synergism (the effect of the combination is greater than the sum of the individual effects).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the effect of the combination is less than the sum of the individual effects).
The CI is typically calculated from data obtained from cell viability assays (e.g., MTT assay) where cells are treated with each drug alone and in combination at various concentrations. Software like CompuSyn can be used to calculate CI values and generate isobolograms for a visual representation of the synergy.
Data Presentation: Quantitative Analysis of this compound Combination Therapies
The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound with other anti-cancer drugs.
Table 1: Synergistic Effects of this compound with Doxorubicin
| Cell Line | Cancer Type | Alantolactone IC50 (µM) | Doxorubicin IC50 (µM) | Combination Effect | Reference |
| A549 | Lung Adenocarcinoma | Not specified | Not specified | Alantolactone augments doxorubicin toxicity. | |
| HCT116, HCT-15 | Colon Cancer | Not specified | Not specified | Isoalantolactone (an isomer) shows a synergistic effect with Doxorubicin. |
Note: Specific quantitative data (IC50 values for the combination, CI values) for the direct combination of this compound and Doxorubicin were not available in the reviewed literature. The available data suggests a sensitizing effect.
Table 2: Synergistic Effects of this compound with Oxaliplatin
| Cell Line | Cancer Type | Alantolactone IC50 (µM) | Oxaliplatin IC50 (µM) | Combination IC50 (µM) | Combination Index (CI) | In Vivo Effect | Reference |
| HCT116 | Colorectal Cancer | ~10 | ~8 | Alantolactone (5 µM) + Oxaliplatin (4 µM) | < 1 (Synergistic) | Stronger antitumor activity in xenograft model compared to single agents. | |
| RKO | Colorectal Cancer | ~12 | ~10 | Alantolactone (6 µM) + Oxaliplatin (5 µM) | < 1 (Synergistic) | Not specified |
Table 3: Synergistic Effects of this compound with Olaparib
| Cell Line | Cancer Type | Alantolactone Conc. (µM) | Olaparib Conc. (µM) | Effect | In Vivo Effect | Reference |
| A549, PC-3 | Lung, Prostate Cancer | Nontoxic doses | Nontoxic doses | Marked synergistic lethality, S and G2 cell cycle arrest, apoptosis. | Effective regression of tumor xenografts with combination, while single agents had no effect. | |
| U2OS | Osteosarcoma | Low doses | Low doses | Synergistic potentiation of olaparib-induced cell growth inhibition and mitotic defects. | Not specified |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound alone and in combination with another drug.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug. Treat the cells with each drug alone and in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment and calculate the Combination Index (CI) using the Chou-Talalay method.
Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This protocol is for quantifying apoptosis induced by this compound and its combinations.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and combination drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or both for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protein Expression Analysis: Western Blotting for Signaling Pathways
This protocol provides a general framework for analyzing the effect of this compound on protein expression and phosphorylation in pathways like NF-κB and STAT3.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as required, then lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Troubleshooting Guides
Issue 1: High variability in MTT assay results.
-
Possible Cause: Uneven cell seeding, contamination, or drug precipitation.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
Check for microbial contamination in the cell culture.
-
Visually inspect the drug solutions for any precipitation. If observed, try dissolving the compound in a different solvent or using a fresh stock.
-
Issue 2: Low percentage of apoptotic cells detected by flow cytometry.
-
Possible Cause: Suboptimal drug concentration or incubation time, or loss of apoptotic cells during harvesting.
-
Troubleshooting Steps:
-
Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis.
-
Ensure to collect both the supernatant (containing floating apoptotic cells) and the adherent cells during harvesting.
-
Handle cells gently to minimize mechanical damage that could lead to necrosis.
-
Issue 3: Weak or no signal for phosphorylated proteins in Western blotting.
-
Possible Cause: Loss of phosphorylation during sample preparation, or low antibody affinity.
-
Troubleshooting Steps:
-
Always use fresh phosphatase inhibitors in your lysis buffer.
-
Keep samples on ice or at 4°C throughout the preparation process.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure the antibody is validated for the specific application and species.
-
Issue 4: No synergistic effect observed with the drug combination.
-
Possible Cause: Inappropriate drug ratio, cell line is not sensitive to the combination, or the drugs have antagonistic mechanisms in the chosen context.
-
Troubleshooting Steps:
-
Test a wider range of concentrations and ratios of the two drugs.
-
Try a different cell line that may have a more responsive signaling profile to the drug combination.
-
Re-evaluate the mechanisms of action of both drugs to ensure they are not targeting pathways in a mutually exclusive or antagonistic manner.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for apoptosis analysis by flow cytometry.
Caption: General workflow for Western blotting.
References
- 1. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoalantolactone Enhances the Antitumor Activity of Doxorubicin by Inducing Reactive Oxygen Species and DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges and solutions in the clinical development of (+)-Alantolactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Alantolactone.
Frequently Asked Questions (FAQs)
General
-
What is this compound?
-
What is the primary mechanism of action for its anticancer effects?
-
The primary anticancer mechanism of ALT is the selective inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) activation. ALT has been shown to suppress both constitutive and inducible STAT3 phosphorylation at tyrosine 705, which prevents its translocation to the nucleus and subsequent DNA binding. This, in turn, downregulates the expression of STAT3 target genes involved in cell proliferation and survival. Other reported mechanisms include the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.
-
Formulation and Solubility
-
Why am I observing low solubility of Alantolactone in aqueous solutions?
-
Alantolactone is a lipophilic compound with low water solubility, which presents a significant challenge for its clinical development. Log P values for Alantolactone have been reported to range from 1.52 to 1.84.
-
-
What are some recommended solvents and formulation strategies to improve solubility and bioavailability?
-
For in vitro studies, Alantolactone can be dissolved in DMSO or ethanol with the aid of sonication. For in vivo animal studies, a common vehicle formulation is a mixture of DMSO, PEG300, Tween 80, and saline. To enhance oral bioavailability, researchers have explored the use of nanostructured carriers.
-
In Vitro Experiments
-
I am not seeing the expected cytotoxic effects in my cancer cell line. What could be the issue?
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to Alantolactone. For example, MDA-MB-231 human breast cancer cells, which have constitutively active STAT3, are particularly sensitive.
-
Concentration and Time: Ensure you are using an appropriate concentration range and incubation time. Cytotoxic effects are dose- and time-dependent. Effective concentrations in various cell lines are summarized in the table below.
-
Compound Stability: Alantolactone can be unstable in biological samples. Prepare fresh solutions and minimize storage time.
-
-
How can I confirm that Alantolactone is inhibiting STAT3 in my experiment?
-
The most direct method is to perform a Western blot analysis to measure the levels of phosphorylated STAT3 (p-STAT3) at tyrosine 705 relative to total STAT3. A decrease in the p-STAT3/STAT3 ratio indicates inhibition. You can also assess the nuclear translocation of STAT3 using immunofluorescence or measure its DNA-binding activity.
-
In Vivo Experiments
-
What is the reported oral bioavailability of Alantolactone?
-
The oral bioavailability of Alantolactone in rats is very low, reported to be around 0.323%. This is attributed to extensive first-pass metabolism in the liver and low stability in gastrointestinal fluids.
-
-
What are the main metabolic pathways for Alantolactone?
-
Alantolactone undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP1A, 2C, 2D, and 3A subfamilies. Another significant metabolic pathway is conjugation with glutathione (GSH) and cysteine (Cys).
-
-
Are there any known toxicities associated with Alantolactone?
-
While some in vivo studies in mice showed no significant toxic effects on the liver and kidneys at doses up to 100 mg/kg, other studies have indicated potential hepatotoxicity at high concentrations. Alantolactone has been shown to induce reactive oxygen species (ROS) formation even at non-toxic concentrations in liver cells. It has also been reported to be toxic to leukocytes in vitro. Careful dose-escalation studies are crucial in preclinical development.
-
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays (e.g., MTT, CCK-8).
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Ensure complete dissolution of Alantolactone in the stock solvent (e.g., DMSO) before diluting in cell culture media. Observe for any precipitation. |
| Compound Instability | Prepare fresh dilutions of Alantolactone for each experiment from a recently prepared stock solution. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. Consider using an alternative method to confirm results (e.g., trypan blue exclusion, crystal violet staining). |
Problem: Difficulty in detecting inhibition of STAT3 phosphorylation.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Time | Perform a time-course experiment to determine the optimal duration of Alantolactone treatment for observing maximal STAT3 inhibition. |
| Low Basal p-STAT3 Levels | If using a cell line with low basal STAT3 activation, consider stimulating the cells with an appropriate cytokine (e.g., IL-6) to induce STAT3 phosphorylation before or during Alantolactone treatment. |
| Antibody Quality | Verify the specificity and sensitivity of the primary antibodies for both p-STAT3 (Tyr705) and total STAT3. |
| Protein Extraction/Handling | Use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of STAT3 during sample preparation. |
Quantitative Data Summary
Table 1: In Vitro Anticancer Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Concentration | Incubation Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | MTT | ~15 µM | 24 | |
| HCT-8 | Colon Adenocarcinoma | Proliferation Assay | 5 µg/mL | 24 | |
| T-47D | Breast Cancer | CCK-8 | 50 µM (35.6% cytotoxicity) | Not Specified | |
| HepG2 | Liver Cancer | Apoptosis Assay | Dose-dependent | Not Specified | |
| A549 | Lung Adenocarcinoma | Western Blot | 45-60 µM | 12 | |
| dHepaRG | Hepatocyte-like | Viability Assay | ~60 µM | 24 |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 0.323% | Oral | |
| Total Body Clearance | 111 ± 41 mL/min/kg | Intravenous | |
| Cmax | 25.9 ± 9.3 ng/mL | Oral (90 mg/kg extract) | |
| Tmax | 90 ± 26.8 min | Oral (90 mg/kg extract) | |
| AUC (0-12h) | 4918.9 ± 755.8 ng·min/mL | Oral (90 mg/kg extract) |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (prepared from a DMSO stock) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for p-STAT3 and STAT3
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the p-STAT3 signal to the total STAT3 signal.
Visualizations
Caption: Alantolactone inhibits the phosphorylation and activation of STAT3.
Caption: Challenges and solutions in Alantolactone's clinical development.
Caption: Workflow for evaluating Alantolactone's effect on STAT3.
References
- 1. Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and Pharmacological Activities of Alantolactone and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Synthetic and Pharmacological Activities of Alantolactone and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alantolactone Suppresses Proliferation and the Inflammatory Response in Human HaCaT Keratinocytes and Ameliorates Imiquimod-Induced Skin Lesions in a Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Reducing non-specific binding of (+)-Alantolactone in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of non-specific binding (NSB) when working with (+)-Alantolactone in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cellular assays? this compound is a natural sesquiterpene lactone with a range of reported biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] In cellular assays, it is frequently used to investigate its effects on various signaling pathways, such as NF-κB, STAT3, and MAPK, which are often dysregulated in cancer and inflammatory diseases.[1][2][3]
Q2: What causes non-specific binding of this compound? Non-specific binding (NSB) refers to the interaction of a compound with molecules or surfaces other than its intended biological target.[4] The primary cause of NSB for this compound is its hydrophobic nature. This property can cause the molecule to adsorb to plastic surfaces (like microplates) and interact non-specifically with cellular proteins and lipids, leading to high background signals and inaccurate data.
Q3: How can I determine if high background in my assay is due to non-specific binding of this compound? To identify NSB, you must run proper control experiments. A key control is a "no-target" or "blank" condition, for instance, wells in a microplate that do not contain cells but include all other assay components, including this compound. A high signal in these wells directly indicates that the compound is binding to the assay surface or other components non-specifically. Additionally, comparing unstained cells to cells treated with Alantolactone can help identify if the compound itself is causing autofluorescence, although NSB is the more common issue.
Q4: What general strategies can I use to minimize non-specific binding? Minimizing NSB involves a multi-step approach focused on optimizing your assay conditions. Key strategies include:
-
Optimizing Blocking: Using an effective blocking agent to saturate non-specific binding sites on assay surfaces.
-
Modifying Buffers: Adding non-ionic detergents to disrupt hydrophobic interactions and adjusting the ionic strength of the buffer.
-
Refining Procedures: Increasing the number and duration of wash steps to remove unbound compound.
-
Titrating Compound Concentration: Using the lowest effective concentration of this compound to minimize off-target effects.
Q5: Which blocking agents are most effective for reducing hydrophobic compound NSB? Protein-based blockers are commonly used to saturate unoccupied binding sites on assay surfaces. The choice of blocking agent should be empirically determined for your specific assay.
| Blocking Agent | Recommended Starting Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v) | Widely used for preventing adsorption of hydrophobic molecules. Avoid in assays with phosphoprotein-specific antibodies as BSA may contain interfering phosphoproteins. |
| Non-fat Dry Milk / Casein | 1% - 5% (w/v) | A cost-effective alternative to BSA. Not recommended for assays involving phosphoproteins due to high casein content. |
| Normal Serum | 1% - 10% (v/v) | Provides a complex mixture of proteins to effectively block non-specific sites, particularly useful in immunohistochemistry (IHC). |
Q6: Should I add a detergent to my buffers? If so, which one? Yes, adding a non-ionic detergent is highly recommended for reducing NSB driven by hydrophobic interactions. These detergents are generally mild and do not denature most proteins at low concentrations.
| Detergent | Recommended Starting Concentration | Key Considerations |
| Tween-20 | 0.01% - 0.1% (v/v) | Commonly used in both assay and wash buffers to reduce background. |
| Triton X-100 | 0.01% - 0.1% (v/v) | Another effective non-ionic detergent for minimizing hydrophobic interactions. |
Caution: Higher concentrations of detergents can disrupt cell membranes or interfere with protein-protein interactions, so it is crucial to optimize the concentration for your specific assay.
Troubleshooting Guide for High Background Signal
This guide provides a systematic approach to diagnosing and resolving issues with non-specific binding of this compound.
Step 1: Perform Diagnostic Control Experiments
Before modifying your protocol, confirm the source of the high background.
-
No-Cell Control: Prepare wells without cells but with all other reagents, including this compound. A high signal here points to NSB with the plate surface.
-
No-Compound Control: Prepare wells with cells and all reagents except this compound. This helps determine the baseline background of your cells and other reagents.
-
Unstained Control: If using fluorescence, include a sample of cells that has gone through all processing steps but without any fluorescent labels to check for autofluorescence.
Step 2: Optimize the Blocking Step
Insufficient blocking is a primary cause of high background.
-
Increase Concentration: If you are already using a blocking agent like BSA, try increasing its concentration (e.g., from 1% to 3% or 5%).
-
Increase Incubation Time: Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).
-
Test Different Agents: Empirically test various blocking buffers (e.g., BSA, non-fat dry milk, commercial blockers) to find the most effective one for your system.
Step 3: Modify Assay and Wash Buffers
Buffer composition is critical for controlling hydrophobic interactions.
-
Add a Non-ionic Detergent: Incorporate Tween-20 or Triton X-100 into your assay and wash buffers, starting at a low concentration (e.g., 0.05% v/v).
-
Increase Ionic Strength: For NSB driven by electrostatic interactions, consider increasing the salt concentration (e.g., titrate NaCl from 150 mM up to 500 mM) to shield charges.
Step 4: Refine the Experimental Protocol
Procedural errors can significantly contribute to high background.
-
Enhance Washing: Increase the number and duration of wash steps after incubating with this compound and any detection reagents. A short incubation (3-5 minutes) with the wash buffer can also improve efficiency.
-
Optimize Incubation Times: High concentrations of this compound or excessively long incubation times can increase NSB. Titrate the compound to find the lowest concentration and shortest incubation time that yields a specific signal.
Key Experimental Protocols
Protocol 1: Optimizing Blocking Buffer
This protocol provides a framework for selecting the most effective blocking agent and concentration.
-
Preparation: Prepare several different blocking buffers to test in parallel (e.g., 1% BSA, 3% BSA, 5% non-fat dry milk in PBS).
-
Application: In a multi-well plate, add the different blocking buffers to their assigned wells. Include a "no block" control.
-
Incubation: Incubate the plate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the blocking buffer and wash the wells 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Procedure: Proceed with your standard assay protocol, adding this compound and other reagents. Be sure to include "no-cell" control wells for each blocking condition.
-
Analysis: Measure the signal in the "no-cell" control wells for each condition. The blocking buffer that yields the lowest background signal is the most effective.
Protocol 2: Enhanced Cell Washing Procedure
This protocol is designed to rigorously remove unbound and non-specifically bound molecules.
-
Aspiration: Carefully remove the solution containing this compound from the wells without disturbing the cell monolayer.
-
First Wash: Gently add wash buffer (e.g., PBS with 0.05% Tween-20) to each well.
-
Soak: Allow the plate to incubate at room temperature for 3-5 minutes.
-
Aspirate and Repeat: Aspirate the wash buffer. Repeat steps 2-4 for a total of 3-5 washes.
-
Final Wash: After the final wash, aspirate the buffer completely before adding the next reagent.
Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key cellular signaling pathways, which are often the focus of investigation. Its ability to inhibit pro-inflammatory and survival pathways like NF-κB and STAT3 makes it a compound of interest in cancer and inflammation research.
Caption: Key signaling pathways affected by this compound.
Experimental Workflow for Troubleshooting NSB
Following a logical workflow can efficiently identify and solve issues related to non-specific binding. The process begins with diagnosis using controls, followed by systematic optimization of assay parameters.
Caption: Workflow for troubleshooting non-specific binding.
References
- 1. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of (+)-Alantolactone and Isoalantolactone
For Researchers, Scientists, and Drug Development Professionals
(+)-Alantolactone and its isomer, isoalantolactone, are naturally occurring sesquiterpene lactones found in various medicinal plants, notably from the Inula species. Both compounds have garnered significant attention in oncological research for their potent anticancer properties. This guide provides an objective comparison of their anticancer activities, supported by experimental data, to aid researchers in their exploration of these promising natural products for therapeutic development.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound and isoalantolactone has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter for comparing their anticancer efficacy. The following table summarizes the IC50 values reported in various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions such as cell density, incubation time, and specific assay protocols.
| Cancer Type | Cell Line | This compound IC50 (µM) | Incubation Time (h) | Isoalantolactone IC50 (µM) | Incubation Time (h) |
| Breast Cancer | MDA-MB-231 | 13.3[1] | 48 | 24.6[1] | 48 |
| BT-549 | Potent (IC50 not specified)[1] | 48-72 | Potent (IC50 not specified)[1] | 48-72 | |
| MCF-7 | Less potent (IC50 not specified)[1] | 48-72 | 19.4 - 39.6 | 48-72 | |
| Cervical Cancer | HeLa | - | - | 8.15 ± 1.16 | - |
| Pancreatic Cancer | PANC-1 | - | - | Significant mitochondrial potential reduction | - |
| Glioblastoma | U87 | Apoptosis induction | - | Apoptosis induction | - |
| Hepatoma | HepG2 | Apoptosis induction | - | Apoptosis induction | - |
| Leukemia | K562 | Effective growth inhibition | - | - | - |
Note: "-" indicates that specific data was not found in the reviewed literature under the same comparative context. The potency of this compound in BT-549 and MCF-7 cells was described as more and less potent, respectively, compared to MDA-MB-231 cells, but specific IC50 values were not provided in the comparative study.
Comparative Mechanism of Action
Both this compound and isoalantolactone exert their anticancer effects through the modulation of multiple cellular signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).
| Mechanism of Action | This compound | Isoalantolactone |
| Apoptosis Induction | Induces apoptosis in various cancer cell lines including leukemia, hepatoma, and glioblastoma. | Induces apoptosis in various cancer cell lines including pancreatic and hepatoma. |
| Mitochondrial Pathway | Induces apoptosis through the intrinsic mitochondrial pathway, involving cytochrome c release and caspase activation. | Reduces mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway. |
| NF-κB Signaling | Suppresses the activation of NF-κB, a key regulator of inflammation and cell survival. | Also known to inhibit NF-κB signaling. |
| STAT3 Signaling | A potent inhibitor of STAT3 activation, which is often constitutively active in cancer cells and promotes proliferation and survival. | Also a potent inhibitor of STAT3 activation. |
| Reactive Oxygen Species (ROS) | Can induce the generation of ROS, leading to oxidative stress and apoptosis. | Can induce the overproduction of ROS. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound and isoalantolactone.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or isoalantolactone (typically ranging from 0 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or isoalantolactone for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathways (e.g., NF-κB)
Western blotting is used to detect specific proteins in a sample and assess the effect of the compounds on signaling pathways.
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by this compound and isoalantolactone, and a typical experimental workflow for their comparative analysis.
Conclusion
Both this compound and isoalantolactone demonstrate significant anticancer activity across a variety of cancer cell lines. Their primary mechanisms of action involve the induction of apoptosis through the modulation of key signaling pathways, including NF-κB and STAT3. While the available data suggests that their potency can vary depending on the specific cancer cell type, they both represent promising candidates for further preclinical and clinical investigation. Direct comparative studies under standardized conditions are warranted to more definitively delineate their relative efficacy and therapeutic potential.
References
A Comparative Analysis of the Anti-inflammatory Mechanisms of (+)-Alantolactone and Parthenolide
In the landscape of natural compounds with therapeutic potential, the sesquiterpene lactones (+)-Alantolactone and Parthenolide have emerged as significant anti-inflammatory agents. Both compounds, derived from medicinal plants, exhibit robust inhibitory effects on key inflammatory pathways, yet their precise mechanisms of action reveal subtle yet important differences. This guide provides a detailed comparison of their anti-inflammatory activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Key Signaling Pathways Targeted
Both this compound and Parthenolide exert their anti-inflammatory effects by modulating several critical signaling cascades, including NF-κB, STAT3, MAPK, and the NLRP3 inflammasome. However, the specific molecular targets and the nature of their interactions within these pathways differ.
Nuclear Factor-κB (NF-κB) Signaling
The NF-κB pathway is a cornerstone of the inflammatory response. Both compounds are potent inhibitors of this pathway.
-
This compound has been shown to interrupt the NF-κB signaling cascade by targeting IκB kinase β (IKKβ) activity.[1] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[2][3][4] Studies in lipopolysaccharide (LPS)-activated RAW 264.7 cells demonstrated that alantolactone inhibits the phosphorylation of IκB-α and IKK, leading to the suppression of NF-κB activation.[2]
-
Parthenolide also targets the IκB kinase (IKK) complex, but its mechanism has been more extensively characterized. It has been shown to directly bind to and inhibit IKKβ, with some studies suggesting it may target a component of the IKK complex without directly inhibiting the catalytic subunits IKKα or IKKβ. This action similarly leads to the inhibition of IκBα phosphorylation and degradation, thus blocking NF-κB activation.
Figure 1. Inhibition of the NF-κB signaling pathway.
Signal Transducer and Activator of Transcription 3 (STAT3) Signaling
The STAT3 pathway is another crucial mediator of inflammatory and immune responses.
-
This compound is a potent inhibitor of STAT3 activation. It effectively suppresses both constitutive and inducible STAT3 activation at tyrosine 705. This inhibition prevents STAT3 translocation to the nucleus and its DNA-binding activity, ultimately downregulating the expression of STAT3 target genes. The mechanism appears to involve the role of a protein tyrosine phosphatase (PTP), as a PTP inhibitor was able to reverse the alantolactone-induced suppression of STAT3 activation.
-
Parthenolide also inhibits STAT3 signaling, but through a different mechanism. It has been shown to covalently target and inhibit Janus kinases (JAKs), which are the major upstream kinases of STAT3. By modifying cysteine residues on JAK2, parthenolide suppresses its kinase activity, thereby preventing the phosphorylation and activation of STAT3.
Figure 2. Inhibition of the STAT3 signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK pathways, including ERK, JNK, and p38, are involved in cellular responses to a variety of stimuli and play a role in inflammation.
-
This compound has been shown to modulate MAPK signaling. It can inhibit the phosphorylation of JNK, ERK, and p38 MAPK in LPS-stimulated RAW 264.7 cells. In other contexts, such as colon cancer cells, it has been observed to activate the MAPK-JNK/c-Jun signaling pathway, suggesting its effects on MAPK can be cell-type and context-dependent.
-
Parthenolide also affects the MAPK pathway. It has been reported to inhibit the B-Raf/MAPK/Erk pathway in non-small cell lung cancer cells. In human periodontal ligament cells, parthenolide has been shown to inhibit the ERK signaling pathway.
NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.
-
This compound is a direct inhibitor of the NLRP3 inflammasome. It has been found to directly bind to the NACHT domain of NLRP3, which inhibits the activation and assembly of the inflammasome complex. This leads to the suppression of IL-1β secretion, caspase-1 activation, and pyroptosis.
-
Parthenolide also inhibits the NLRP3 inflammasome. Its inhibitory mechanism involves targeting the ATPase activity of the NLRP3 protein. Additionally, parthenolide can inhibit caspase-1 activation in response to various inflammasome stimuli.
Figure 3. Inhibition of the NLRP3 inflammasome.
Quantitative Comparison of Inhibitory Activities
Direct comparative studies with standardized experimental conditions are limited. However, data from various independent studies provide insights into their relative potencies.
| Target/Pathway | This compound | Parthenolide | Cell Line/Model | Reference |
| NF-κB Inhibition | Inhibition of IκBα phosphorylation | Inhibition of IκBα phosphorylation | Various | ,, |
| STAT3 Inhibition | Suppresses STAT3 activation | Inhibits JAKs, upstream of STAT3 | MDA-MB-231 cells | , |
| NLRP3 Inflammasome | IC50 for IL-1β secretion: ~1.5 µM | IC50 for IL-1β secretion: ~5 µM | BMDMs (LPS+ATP) | , |
| Cytotoxicity (IC50) | Varies by cell line (e.g., ~10-20 µM in some cancer cells) | Varies by cell line (e.g., 6.07 - 15.38 µM in NSCLC cells) | Various cancer cell lines | , |
Note: IC50 values are highly dependent on the specific experimental setup, including cell type, stimulus, and incubation time. The values presented here are for comparative purposes and are drawn from different studies.
Experimental Protocols
General Cell Culture and Treatment
-
Cell Lines: Bone marrow-derived macrophages (BMDMs), RAW 264.7 murine macrophages, various human cancer cell lines (e.g., MDA-MB-231, HepG2, A549).
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or Parthenolide for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or ATP.
Western Blot Analysis for Signaling Protein Phosphorylation
Figure 4. General workflow for Western Blot analysis.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., IκBα, STAT3, ERK, JNK, p38). After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
ELISA for Cytokine Measurement
-
Sample Collection: Cell culture supernatants are collected after treatment and stimulation.
-
ELISA Procedure: The concentrations of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion
Both this compound and Parthenolide are potent anti-inflammatory sesquiterpene lactones that target multiple key signaling pathways. While both effectively inhibit the NF-κB and NLRP3 inflammasome pathways, their mechanisms of action on the STAT3 pathway are distinct, with this compound's effects being mediated by PTPs and Parthenolide directly targeting the upstream JAK kinases. The choice between these two compounds for further research or therapeutic development may depend on the specific inflammatory context and the relative importance of these distinct molecular targets. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. Alantolactone, a natural sesquiterpene lactone, has potent antitumor activity against glioblastoma by targeting IKKβ kinase activity and interrupting NF-κB/COX-2-mediated signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alantolactone suppresses inducible nitric oxide synthase and cyclooxygenase-2 expression by down-regulating NF-κB, MAPK and AP-1 via the MyD88 signaling pathway in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alantolactone derivatives inhibit the tumor necrosis factor α-induced nuclear factor κB pathway by a different mechanism from alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating (+)-Alantolactone as a Specific and Potent STAT3 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in drug discovery, particularly in oncology, due to its critical role in tumor cell proliferation, survival, and metastasis. The identification of specific and potent STAT3 inhibitors is paramount for the development of effective cancer therapeutics. This guide provides a comprehensive validation of (+)-Alantolactone (ATL), a natural sesquiterpene lactone, as a STAT3 inhibitor, and objectively compares its performance against other known STAT3 inhibitors.
Mechanism of Action of this compound
This compound has been shown to effectively suppress both constitutive and interleukin-6-inducible STAT3 activation by inhibiting its phosphorylation at the critical tyrosine 705 residue[1]. This inhibition prevents the subsequent dimerization and translocation of STAT3 to the nucleus, thereby blocking its DNA binding activity and the transcription of downstream target genes involved in cell survival and proliferation[1]. Mechanistic studies suggest that ATL's inhibitory action is not through the direct inhibition of upstream kinases such as JAKs or Src[1]. Instead, its effect is at least partially mediated by the activation of protein tyrosine phosphatases (PTPs) and through the promotion of STAT3 glutathionylation[1].
Potency and Specificity of this compound
While a precise IC50 value for the direct inhibition of STAT3 phosphorylation by this compound is not consistently reported across literature, studies demonstrate its potent inhibitory effects in a concentration-dependent manner. Notably, one study highlighted that ATL exhibited a greater inhibitory effect on STAT3 tyrosine phosphorylation than the known STAT3 inhibitor, S3I-201[2].
Qualitative assessments from western blot analyses show significant reduction of phosphorylated STAT3 at concentrations as low as 2.5 to 10 µM in various cancer cell lines. In terms of specificity, research indicates that this compound has a marginal effect on other signaling pathways, such as the MAPK and NF-κB pathways, underscoring its selectivity for STAT3.
Comparative Analysis of STAT3 Inhibitors
To provide a clear perspective on the potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-characterized STAT3 inhibitors.
| Inhibitor | Type | Target Domain | IC50 (STAT3 Inhibition) | Selectivity Notes |
| This compound | Natural Product (Sesquiterpene Lactone) | Indirect (Induces PTPs, Glutathionylation) | Not explicitly reported; potent inhibition at low µM range | Selective for STAT3 over MAPK and NF-κB pathways. |
| Stattic | Small Molecule | SH2 Domain | 5.1 µM (in cell-free assays) | Highly selective for STAT3 over STAT1. |
| S3I-201 | Small Molecule | SH2 Domain | 86 µM (STAT3 DNA-binding activity) | Preferentially inhibits STAT3 over STAT1 and STAT5. |
| Cryptotanshinone | Natural Product (Diterpene Quinone) | SH2 Domain | 4.6 µM (in a cell-free assay) | Little to no effect on STAT1 or STAT5. |
| Niclosamide | FDA-approved Anthelmintic | STAT3 Activation/Transcriptional Function | 0.25 µM (STAT3-dependent luciferase activity) | No obvious effects on STAT1, STAT5, JAK1, JAK2, or Src kinases. |
Experimental Protocols
Accurate validation of STAT3 inhibition requires robust experimental methodologies. Below are detailed protocols for key assays used to assess the efficacy of STAT3 inhibitors.
Western Blot for STAT3 Phosphorylation
This protocol details the detection of phosphorylated STAT3 (p-STAT3) in cell lysates to assess the inhibitory activity of a compound.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231, a human breast cancer cell line with constitutively active STAT3) at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or other inhibitors for a predetermined time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
For inducible STAT3 activation, cells can be serum-starved and then stimulated with a cytokine like Interleukin-6 (IL-6) for a short period (e.g., 15-30 minutes) following inhibitor treatment.
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin or GAPDH.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
2. Inhibitor Treatment and Stimulation:
-
After 24 hours, treat the cells with different concentrations of the STAT3 inhibitor.
-
Following inhibitor treatment, stimulate the cells with a known STAT3 activator (e.g., IL-6) for 6-8 hours.
3. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in STAT3 activity relative to the vehicle-treated control.
Visualizing the STAT3 Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: The STAT3 signaling cascade and the inhibitory mechanism of this compound.
Caption: Experimental workflow for Western Blot analysis of STAT3 phosphorylation.
References
A Comparative Guide to the Biological Effects of (+)-Alantolactone: Reproducibility and Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
(+)-Alantolactone, a sesquiterpene lactone primarily isolated from the roots of Inula helenium, has garnered significant attention for its diverse biological activities, most notably its anticancer properties.[1][2] This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data and detailed protocols to ensure reproducibility. The information presented herein is intended to aid researchers in designing and interpreting experiments, and to provide a framework for the cross-validation of its biological effects.
Comparative Efficacy of Sesquiterpene Lactones
The anticancer activity of this compound is often compared with other sesquiterpene lactones, such as its isomer Isoalantolactone and Parthenolide, which share a similar α-methylene-γ-lactone ring crucial for their biological activity.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Alternatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MCF-7 | Breast Cancer | 24.29 (48h) | [3] |
| NCI-H1299 | Lung Cancer | ~20 (24h) | ||
| Anip973 | Lung Cancer | ~20 (24h) | ||
| HeLa | Cervical Cancer | - | ||
| HCT-8 | Colorectal Cancer | - | ||
| HCT-116 | Colorectal Cancer | - | ||
| RKO | Colon Cancer | - | ||
| U87 | Glioblastoma | - | ||
| HepG2 | Liver Cancer | - | ||
| K562 | Leukemia | - | ||
| Isoalantolactone | PANC-1 | Pancreatic Cancer | - | |
| HepG2 | Liver Cancer | - | ||
| U87 | Glioblastoma | - | ||
| Parthenolide | Jurkat | T-cell Leukemia | ~1-3 | |
| Jeko-1 | Mantle Cell Lymphoma | ~1-3 | ||
| HeLa | Cervical Cancer | ~1-3 | ||
| SK-N-MC | Neuroblastoma | 0.6 |
Note: IC50 values can vary between studies due to different experimental conditions. Direct comparison should be made with caution.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The reproducibility of its effects is supported by multiple independent studies targeting these pathways.
NF-κB Signaling Pathway
A primary and well-documented target of this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. This compound has been shown to inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus.
Caption: Inhibition of the NF-κB pathway by this compound.
Other Key Signaling Pathways
Multiple studies have demonstrated that this compound also modulates other critical signaling pathways, including:
-
MAPK Pathway: It can activate the p38 MAPK pathway while suppressing others, contributing to apoptosis.
-
STAT3 Pathway: It has been shown to inhibit the activation of STAT3, a key transcription factor in cancer progression.
-
PI3K/Akt Pathway: Alantolactone can suppress the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.
Experimental Protocols for Cross-Validation
To ensure the reproducibility and facilitate the cross-validation of this compound's biological effects, detailed protocols for key in vitro assays are provided below.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3x10³ to 1x10⁵ cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 5, 10, 20, 30, 40, 80 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10-15 minutes and measure the absorbance at 490-570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Cell Migration: Wound-Healing Assay
The wound-healing assay is a straightforward method to assess cell migration.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to 80-90% confluency.
-
Scratch: Create a "wound" in the cell monolayer using a sterile 10 µL or 200 µL pipette tip.
-
Wash: Wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound.
-
Imaging: Observe and capture images of the wound at 0, 24, and 48 hours using a microscope.
-
Analysis: Measure the width of the wound at different time points to quantify cell migration.
Cell Invasion: Transwell Assay
The Transwell assay is used to evaluate the invasive potential of cancer cells.
Protocol:
-
Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.
-
Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in serum-free medium containing this compound in the upper chamber.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24 hours.
-
Staining: Remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface with crystal violet.
-
Quantification: Count the number of stained cells under a microscope.
Protein Expression and Pathway Activation: Western Blotting
Western blotting is used to detect specific proteins and their phosphorylation status to confirm the modulation of signaling pathways like NF-κB.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IKK, IκBα, p-p65, p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for Western Blot analysis.
Conclusion
The biological effects of this compound, particularly its anticancer activities, have been documented in numerous studies, suggesting a good degree of reproducibility. The consistent findings across different research groups on its mechanisms of action, primarily through the inhibition of the NF-κB pathway, provide a solid basis for its further investigation. By utilizing the standardized protocols provided in this guide, researchers can contribute to the cross-validation of these effects and further elucidate the therapeutic potential of this promising natural compound.
References
A Comparative Efficacy Analysis of (+)-Alantolactone and Other Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (+)-Alantolactone with other prominent sesquiterpene lactones: Parthenolide, Helenalin, and Costunolide. The information is supported by experimental data from peer-reviewed scientific literature, with a focus on their anti-cancer properties.
Quantitative Efficacy Comparison: Cytotoxicity
The following tables summarize the cytotoxic activity (IC50 values) of this compound and its counterparts against a range of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower values indicate higher potency.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Sesquiterpene Lactones Against Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Parthenolide | Helenalin | Costunolide |
| A549 | Lung Carcinoma | - | 4.3[1] | - | - |
| GLC-82 | Non-small Cell Lung Cancer | - | 6.07 ± 0.45 | - | - |
| NCI-H1299 | Non-small Cell Lung Cancer | Data available[2][3] | 12.37 ± 1.21[4] | - | 23.93 ± 1.67[5] |
| MCF-7 | Breast Cancer | 19.4 - 39.6 | 9.54 ± 0.82 | - | - |
| MDA-MB-231 | Breast Cancer | 13.3 | - | - | IC50 data available |
| BT-549 | Breast Cancer | 9.9 - 27.1 | - | - | - |
| T47D | Breast Cancer | - | - | 2.23 (72h) | - |
| HT-29 | Colon Adenocarcinoma | - | 7.0 | - | - |
| HCT116 | Colon Cancer | Data available | - | - | IC50 data available |
| TE671 | Medulloblastoma | - | 6.5 | - | - |
| SiHa | Cervical Cancer | - | 8.42 ± 0.76 | - | - |
| GLC4 | Lung Carcinoma | - | - | 0.44 (2h) | - |
| COLO 320 | Colon Cancer | - | - | 1.0 (2h) | - |
| A431 | Skin Cancer | - | - | - | 0.8 |
| DU145 | Prostate Cancer | - | - | 8 (48h) | - |
| PC-3 | Prostate Cancer | - | - | 4 (48h) | - |
Data is compiled from multiple sources and experimental conditions (e.g., incubation times) may vary. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sesquiterpene lactones (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sesquiterpene lactones in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Analysis of NF-κB Signaling Pathway (Western Blotting)
This protocol outlines the steps to analyze the protein expression and phosphorylation status of key components of the NF-κB pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p65, rabbit anti-phospho-IκBα, rabbit anti-IKKβ, and a loading control like mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the sesquiterpene lactones, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the changes in protein expression and phosphorylation.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) staining and flow cytometry to measure ROS production, a key mechanism for Helenalin.
Materials:
-
Treated and untreated cells
-
DCFH-DA stain
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cells with the desired concentration of the sesquiterpene lactone (e.g., Helenalin) for the specified time.
-
Staining: Harvest the cells and resuspend them in pre-warmed serum-free medium containing 10 µM DCFH-DA. Incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with flow cytometry buffer to remove excess dye.
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and analyze them immediately on a flow cytometer, typically using an excitation wavelength of 488 nm and measuring emission at ~525 nm.
-
Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the amount of intracellular ROS.
Signaling Pathways and Mechanisms of Action
Sesquiterpene lactones exert their biological effects through the modulation of various signaling pathways. A common mechanism involves the α-methylene-γ-lactone moiety, which can react with sulfhydryl groups of proteins, notably cysteine residues in key signaling molecules.
This compound
This compound has been shown to induce apoptosis and inhibit cancer cell proliferation by targeting multiple signaling pathways. A primary target is the NF-κB pathway , where it inhibits the phosphorylation of IκBα and IKK, preventing the nuclear translocation of the p65 subunit. Additionally, Alantolactone can induce apoptosis through the activation of the p38 MAPK pathway and modulation of the STAT3 signaling pathway .
Parthenolide
Parthenolide is a well-studied sesquiterpene lactone known for its potent anti-inflammatory and anti-cancer activities. Similar to Alantolactone, a key mechanism of action is the inhibition of the NF-κB pathway . It directly targets the IKK complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB. This leads to the suppression of pro-inflammatory and pro-survival genes.
Helenalin
Helenalin exerts its cytotoxic effects primarily through the induction of oxidative stress by increasing intracellular reactive oxygen species (ROS). This increase in ROS can lead to mitochondrial dysfunction and apoptosis. Helenalin also inhibits the NF-κB pathway , contributing to its anti-inflammatory and pro-apoptotic effects.
Costunolide
Costunolide is another sesquiterpene lactone that demonstrates significant anti-cancer activity, primarily through the potent inhibition of the NF-κB signaling pathway . It has been shown to inhibit the phosphorylation of IκB, which is a critical step for the activation of NF-κB. This action blocks the downstream expression of genes involved in cell proliferation, survival, and inflammation.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative evaluation of the cytotoxic and mechanistic properties of sesquiterpene lactones.
References
- 1. Abcam NF-kB Signaling Pathway Antibody Sampler Panel, Quantity: Each of | Fisher Scientific [fishersci.com]
- 2. Helenalin Facilitates Reactive Oxygen Species-Mediated Apoptosis and Cell Cycle Arrest by Targeting Thioredoxin Reductase-1 in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alantolactone derivatives inhibit the tumor necrosis factor α-induced nuclear factor κB pathway by a different mechanism from alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the NF-κB Inhibitory Landscape: A Comparative Analysis of (+)-Alantolactone and Alternative Compounds
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of potential therapeutics is paramount. This guide provides a detailed comparison of (+)-Alantolactone with other known inhibitors of the Nuclear Factor-kappa B (NF-κB) pathway, a critical signaling cascade implicated in inflammation and cancer.
This compound, a naturally occurring sesquiterpene lactone, has garnered significant interest for its anti-inflammatory and anti-cancer properties, largely attributed to its ability to modulate the NF-κB signaling pathway. This document presents a comprehensive overview of the downstream targets of this compound within this pathway, supported by experimental data and detailed protocols. Furthermore, it offers a comparative analysis with two other well-characterized NF-κB inhibitors: Parthenolide, another sesquiterpene lactone, and BAY 11-7082, a synthetic inhibitor.
Quantitative Comparison of NF-κB Pathway Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and its alternatives on various aspects of the NF-κB pathway and downstream cellular effects. This data allows for a direct comparison of their potency.
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| This compound | IKKβ Kinase Activity | U87 Glioblastoma | ~10 µM (Significant inhibition) | [1] |
| ICAM-1 Expression | A549 Lung Adenocarcinoma | 5 µM | ||
| Cell Viability | U87 Glioblastoma | 20.24 ± 2.11 µM | [1] | |
| Cell Viability | U251 Glioblastoma | 16.33 ± 1.93 µM | [1] | |
| Cell Viability | MCF-7 Breast Cancer | 24.29 µM (48h) | ||
| Parthenolide | IKK Activity | AS Cells | Significant inhibition at 40 µM | [2] |
| IL-8 Secretion | 16HBE Cells | Significant inhibition at 40 µM | [2] | |
| BAY 11-7082 | IκBα Phosphorylation | Tumor Cells | 10 µM | |
| ICAM-1, VCAM-1, E-selectin Expression | Human Endothelial Cells | 5-10 µM |
Delving into the Mechanism: Key Downstream Targets
Experimental evidence has elucidated several key downstream targets of this compound in the NF-κB pathway. These findings are corroborated by multiple studies.
-
Inhibition of IκB Kinase (IKK) Activity: this compound directly inhibits the activity of IKKβ, a crucial kinase responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the subsequent degradation of IκBα.
-
Prevention of IκBα Phosphorylation and Degradation: By inhibiting IKK, this compound stabilizes the IκBα protein, preventing its phosphorylation and subsequent ubiquitination and degradation.
-
Blockade of p65/p50 Nuclear Translocation: The stabilization of IκBα effectively sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate target gene transcription.
-
Suppression of Downstream Gene Expression: Consequently, the expression of NF-κB target genes involved in inflammation and cell survival, such as intercellular adhesion molecule-1 (ICAM-1), is significantly reduced.
Visualizing the Molecular Interactions
To clarify the points of intervention for each compound, the following diagrams illustrate the NF-κB signaling pathway and the specific targets of this compound and its alternatives.
Figure 1. NF-κB signaling pathway and points of inhibition.
Experimental Corner: Protocols for Target Validation
The following are detailed methodologies for key experiments used to confirm the downstream targets of NF-κB inhibitors.
Western Blot for p65 Nuclear Translocation and IκBα Phosphorylation
This protocol is essential for visualizing the subcellular localization of the NF-κB p65 subunit and the phosphorylation status of IκBα.
-
Cell Culture and Treatment: Plate cells (e.g., A549, U87) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or alternative inhibitors for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 30 minutes.
-
Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate nuclear and cytoplasmic proteins using a commercial kit or a standard protocol involving hypotonic lysis and high-salt extraction.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p65, phospho-IκBα, total IκBα, and loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Figure 2. Western blot experimental workflow.
IKKβ Kinase Assay
This assay directly measures the enzymatic activity of IKKβ and its inhibition by the test compounds.
-
Immunoprecipitation of IKKβ:
-
Lyse treated and control cells with a non-denaturing lysis buffer.
-
Incubate the cell lysates with an anti-IKKβ antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-IKKβ complex.
-
Wash the immunoprecipitated complexes several times with lysis buffer and then with kinase assay buffer.
-
-
In Vitro Kinase Reaction:
-
Resuspend the immunoprecipitated IKKβ complexes in kinase assay buffer containing a substrate (e.g., GST-IκBα) and ATP (including γ-³²P-ATP for radioactive detection or using an ADP-Glo™ kinase assay kit).
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Radioactive Method: Stop the reaction by adding SDS loading buffer, boil the samples, and separate the proteins by SDS-PAGE. Expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Luminescence Method (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Figure 3. IKK kinase assay workflow.
NF-κB Luciferase Reporter Assay
This cell-based assay provides a quantitative measure of NF-κB transcriptional activity.
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24 hours, treat the transfected cells with the test compounds for a specified duration.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
-
Cell Lysis and Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
-
References
- 1. Alantolactone, a natural sesquiterpene lactone, has potent antitumor activity against glioblastoma by targeting IKKβ kinase activity and interrupting NF-κB/COX-2-mediated signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Efficacy of (+)-Alantolactone and Doxorubicin in Cancer Therapy: A Comparative Guide
The combination of natural compounds with conventional chemotherapeutic agents is an emerging strategy to enhance anti-cancer efficacy and overcome drug resistance. This guide provides a detailed comparison of the synergistic effects of (+)-Alantolactone (ALT), a natural sesquiterpene lactone, and doxorubicin (DOX), a widely used chemotherapy drug, in various cancer cell lines. The data presented herein is derived from multiple preclinical studies, highlighting the molecular mechanisms, quantitative effects, and experimental approaches behind this promising combination therapy.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and doxorubicin has been quantified across different cancer cell types, primarily demonstrating an enhanced cytotoxic effect. The combination consistently leads to a greater reduction in cell viability than either agent alone.
Table 1: Synergistic Cytotoxicity of this compound and Doxorubicin in Cancer Cells
| Cancer Type | Cell Line | Treatment | IC50 / Effect | Combination Index (CI) | Reference |
| Colon Cancer | HCT116 | Isoalantolactone (IATL) + DOX | 20 µM IATL markedly increased DOX cytotoxicity | Synergistic | [1][2] |
| Colon Cancer | HCT-15 | Isoalantolactone (IATL) + DOX | 20 µM IATL markedly increased DOX cytotoxicity | Synergistic | [1][2] |
| Lung Cancer | A549 | Alantolactone (ALT) + DOX | ALT enhanced chemosensitivity to DOX | Not explicitly calculated, but synergistic effects reported | [3] |
| Lung Cancer (Doxorubicin-Resistant) | A549/DR | Alantolactone (ALT) + DOX | ALT reversed doxorubicin resistance | Not explicitly calculated, but synergistic effects reported |
Note: Isoalantolactone (IATL) is an isomer of Alantolactone and is often studied for similar anti-cancer properties.
Table 2: Enhancement of Apoptosis and Modulation of Key Proteins
The synergistic effect of the combination is strongly linked to the induction of apoptosis. The co-administration of ALT and DOX leads to significant changes in the expression of proteins that regulate the apoptotic cascade.
| Cancer Type | Cell Line | Key Observations | Modulated Proteins | Reference |
| Lung Cancer | A549 | Augmented apoptosis | Upregulated: Bax, Cleaved Caspase-3, Cleaved-PARPDownregulated: Bcl-2, Survivin, XIAP | |
| Lung Cancer (Doxorubicin-Resistant) | A549/DR | Reversal of resistance and induction of apoptosis | Downregulated: p-STAT3, Cox-2, MMP-9, P-glycoprotein (P-gp) | |
| Colon Cancer | HCT116, HCT-15 | Increased DNA damage and cell death | Upregulated: Phosphorylated JNK |
Mechanisms of Synergistic Action
The enhanced anti-cancer effect of the this compound and doxorubicin combination stems from a multi-pronged attack on cancer cell survival mechanisms.
Induction of Oxidative Stress
A primary mechanism is the massive generation of intracellular Reactive Oxygen Species (ROS). Both Alantolactone and doxorubicin are known to induce ROS independently. When combined, they trigger an overwhelming level of oxidative stress that cancer cells cannot overcome. This excessive ROS accumulation leads to DNA damage, mitochondrial dysfunction, and ultimately, apoptosis. In colon cancer cells, the synergistic cytotoxicity was significantly reversed by the ROS scavenger N-acetylcysteine (NAC), confirming the pivotal role of oxidative stress.
Modulation of Key Signaling Pathways
The combination therapy disrupts critical signaling pathways that promote cancer cell proliferation and survival.
-
JNK Signaling Pathway: In colon cancer cells, the combination of Isoalantolactone and doxorubicin leads to the pronounced activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is a downstream effect of ROS accumulation and is crucial for inducing apoptosis.
-
STAT3 Signaling Pathway: In lung adenocarcinoma cells, Alantolactone enhances doxorubicin's effects by suppressing both constitutive and inducible STAT3 activation. STAT3 is a transcription factor that regulates genes involved in proliferation, survival, and drug resistance. ALT promotes the glutathionylation of STAT3, inhibiting its activity.
Overcoming Doxorubicin Resistance
Alantolactone has been shown to re-sensitize doxorubicin-resistant cancer cells. In doxorubicin-resistant A549/DR lung cancer cells, ALT enhances doxorubicin's toxicity by inhibiting the expression of P-glycoprotein (P-gp), a key drug efflux pump responsible for multidrug resistance. This inhibition leads to increased intracellular accumulation of doxorubicin, allowing the chemotherapeutic to exert its cytotoxic effects.
Visualizing the Molecular Mechanisms and Workflows
Caption: Synergistic mechanism in colon cancer cells.
Caption: Reversal of doxorubicin resistance in lung cancer.
Caption: General experimental workflow for synergy studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound alone, doxorubicin alone, or their combination for 24 to 48 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. IC50 values are calculated, and the Chou-Talalay method is used to determine the Combination Index (CI), where CI < 1 indicates synergy.
Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the compounds for a specified time (e.g., 6-12 hours).
-
Probe Loading: Cells are washed with PBS and then incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Data Acquisition: Cells are washed again, harvested, and resuspended in PBS. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is immediately analyzed by flow cytometry.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred onto a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA for 1 hour and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Bax, Bcl-2, P-gp, JNK, p-JNK, β-actin).
-
Secondary Antibody and Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The combination of this compound and doxorubicin represents a highly promising strategy for cancer treatment. The synergistic interaction is driven by multiple mechanisms, including the profound induction of ROS, the targeted disruption of key survival pathways like STAT3 and JNK, and the ability to overcome clinically relevant mechanisms of drug resistance, such as P-glycoprotein expression. These preclinical findings provide a strong rationale for further investigation of this combination in in vivo models and ultimately, in clinical settings, to potentially improve therapeutic outcomes for cancer patients.
References
- 1. Frontiers | Isoalantolactone Enhances the Antitumor Activity of Doxorubicin by Inducing Reactive Oxygen Species and DNA Damage [frontiersin.org]
- 2. Isoalantolactone Enhances the Antitumor Activity of Doxorubicin by Inducing Reactive Oxygen Species and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Using negative and positive controls for (+)-Alantolactone experiments
A Researcher's Guide to Controls for (+)-Alantolactone Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental setups for studying the effects of this compound, a bioactive sesquiterpene lactone recognized for its anticancer and anti-inflammatory properties.[1][2] Proper experimental design is paramount for valid and reproducible results. Here, we focus on the critical role of negative and positive controls in key assays used to evaluate this compound's activity, with a focus on its known inhibitory effects on STAT3 and NF-κB signaling pathways.[1][3][4]
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical signaling pathways, primarily the STAT3 and NF-κB pathways, which are often dysregulated in cancer and inflammatory diseases. Understanding these pathways is essential for designing experiments with appropriate controls.
Caption: Signaling pathways affected by this compound and relevant controls.
Experimental Design: The Role of Controls
To validate the specific effects of this compound, a well-structured experimental workflow including multiple controls is necessary.
Caption: A typical experimental workflow for evaluating this compound.
Negative Controls
The purpose of a negative control is to establish a baseline and ensure that the observed effects are due to the treatment, not the solvent or experimental conditions.
-
Vehicle Control: The most crucial negative control. This compound is often dissolved in dimethyl sulfoxide (DMSO). Cells should be treated with the same final concentration of DMSO used in the experimental group (e.g., 0.1%). This accounts for any effects of the solvent itself.
-
Untreated Control: A culture of cells that receives no treatment. This helps monitor the baseline health and behavior of the cells over the experiment's duration.
Positive Controls
Positive controls validate the assay's functionality and provide a benchmark against which to compare the efficacy of this compound. The choice of positive control is assay-dependent.
-
For Pathway Activation: To confirm that the signaling pathway is responsive, use a known activator.
-
STAT3 Pathway: Interleukin-6 (IL-6) is a standard cytokine used to induce STAT3 phosphorylation.
-
NF-κB Pathway: Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) are potent inducers of the NF-κB pathway.
-
-
For Pathway Inhibition: To compare the inhibitory potential of this compound, use a well-characterized inhibitor.
-
STAT3 Inhibition: Stattic is a widely used small molecule inhibitor that prevents STAT3 dimerization and activation.
-
NF-κB Inhibition: Bay 11-7082 is an irreversible inhibitor of IκBα phosphorylation.
-
-
For Cytotoxicity/Apoptosis: To confirm the cell death assay is working correctly.
-
Cytotoxicity: A detergent like Triton™ X-100 can be used to induce 100% cell lysis, establishing the maximum possible signal in assays like LDH release.
-
Apoptosis: Staurosporine or Etoposide are common inducers of apoptosis and can be used to validate assays that measure caspase activity or DNA fragmentation (TUNEL).
-
Comparative Data Analysis
Quantitative data from experiments should be tabulated to allow for clear, objective comparisons between this compound and control groups.
Table 1: Comparative Cytotoxicity in Human Cancer Cell Lines (MTT Assay)
| Compound | Cell Line | Incubation Time | IC₅₀ (µM) - Representative Data | Controls Used |
| This compound | HCT-8 | 24h | ~15 µM | Vehicle (DMSO) as Negative Control |
| This compound | RKO | 24h | ~9 µM (2.5 µg/ml) | Vehicle (DMSO) as Negative Control |
| Positive Control (Doxorubicin) | HCT-8 | 24h | ~1 µM | Vehicle (DMSO/Saline) as Negative Control |
| Vehicle (0.1% DMSO) | HCT-8/RKO | 24h | No significant effect | N/A |
Data are representative and may vary based on experimental conditions.
Table 2: Effect on Protein Expression (Western Blot)
| Treatment (MCF-7 Cells) | Target Protein | Relative Expression (% of Control) | Positive/Negative Controls Used |
| Vehicle Control (DMSO) | p-STAT3/STAT3 | 100% (Baseline) | N/A |
| IL-6 (Activator) | p-STAT3/STAT3 | >500% | Serves as a positive control for pathway activation. |
| This compound (20 µM) | p-STAT3/STAT3 | ~30% | Compared against Vehicle and IL-6 stimulated groups. |
| Stattic (Positive Inhibitor) | p-STAT3/STAT3 | ~20% | Serves as a positive control for inhibition, providing a benchmark for Alantolactone's effect. |
| Vehicle Control (DMSO) | p-p65/p65 | 100% (Baseline) | N/A |
| TNF-α (Activator) | p-p65/p65 | >400% | Serves as a positive control for pathway activation. |
| This compound (20 µM) | p-p65/p65 | ~40% | Compared against Vehicle and TNF-α stimulated groups. |
Data are illustrative, based on typical outcomes reported in the literature.
Experimental Protocols
Detailed and consistent protocols are essential for reproducibility.
A. Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, vehicle control (DMSO), and a positive control for cytotoxicity (e.g., Doxorubicin) for 24-48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
B. Western Blot for p-STAT3 and p-p65
This technique quantifies changes in protein phosphorylation, indicating pathway activation or inhibition.
-
Cell Culture and Lysis: Culture cells to 70-80% confluency. Treat with activators (IL-6 or TNF-α) for a short period (e.g., 30 minutes) and/or inhibitors (this compound, Stattic) for a longer duration (e.g., 2-24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
C. Apoptosis Assay (TUNEL Staining)
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Grow cells on coverslips and treat with this compound (e.g., 2.5 µg/ml for 24h), vehicle control, and a positive control (e.g., Staurosporine).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 10 minutes, and permeabilize with 0.1% Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in the dark, according to the manufacturer's instructions.
-
Counterstaining: Stain the nuclei with DAPI to visualize all cells.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope.
-
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.
References
- 1. Alantolactone Suppresses Proliferation and the Inflammatory Response in Human HaCaT Keratinocytes and Ameliorates Imiquimod-Induced Skin Lesions in a Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of (+)-Alantolactone and Conventional Chemotherapy: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of the natural compound (+)-Alantolactone with conventional chemotherapy agents. The information is curated to assist researchers in evaluating its potential as a therapeutic agent.
Introduction
This compound, a sesquiterpene lactone isolated from the roots of plants like Inula helenium, has garnered significant attention for its diverse pharmacological activities, including potent anticancer effects.[1][2] Unlike conventional chemotherapy drugs that often exhibit significant toxicity, this compound is suggested to have a more targeted action with potentially fewer side effects. This guide presents a comparative analysis of their efficacy, mechanisms of action, and relevant experimental data to provide a comprehensive overview for the scientific community.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and various conventional chemotherapy drugs against a range of cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions such as cell line passage number, incubation time, and assay method.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Ovarian Cancer | SKOV3 | 44.75 | 24 | [3] |
| Ovarian Cancer | SKOV3 | 10.41 | 48 | [3] |
| Ovarian Cancer | SKOV3 | 11.32 | 72 | [3] |
| Lung Cancer | A549 | 0.55 µg/mL (~2.37 µM) | 72 | |
| Fibrosarcoma | HT-1080 | 0.696 µg/mL (~3.0 µM) | 72 | |
| Colon Adenocarcinoma | HCT-8 | ~21.6 | 24 |
Table 2: Comparative IC50 Values of Conventional Chemotherapy Agents
| Drug | Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Cisplatin | Ovarian Cancer | SKOV3 | 30.76 | 24 | |
| Ovarian Cancer | SKOV3 | 6.93 | 48 | ||
| Ovarian Cancer | SKOV3 | 5.57 | 72 | ||
| Colon Cancer | HCT116 | 4.2 | 24 | ||
| Colon Cancer | SW480 | 4.8 | 24 | ||
| Doxorubicin | Liver Cancer | HepG2 | 1.3 | 24 | |
| Liver Cancer | Huh7 | 5.2 | 24 | ||
| Breast Cancer | MDA-MB-231 | Not specified | Not specified | ||
| Breast Cancer | ZR75-1 | Not specified | Not specified | ||
| Paclitaxel | Breast Cancer | MCF-7 | 3.5 | Not specified | |
| Breast Cancer | MDA-MB-231 | 0.3 | Not specified | ||
| Breast Cancer | SKBR3 | 4 | Not specified | ||
| Breast Cancer | BT-474 | 0.019 | Not specified | ||
| Etoposide | Lung Cancer (SCLC) | Various | Median: 2.06 | Not specified | |
| Lung Cancer (NSCLC) | A549 | 3.49 | 72 |
Mechanisms of Action: A Comparative Overview
This compound exerts its anticancer effects through a multi-targeted approach, distinguishing it from many conventional chemotherapy agents that often have a singular primary mechanism.
This compound:
-
Induction of Apoptosis: Triggers programmed cell death in cancer cells by modulating key signaling pathways.
-
Cell Cycle Arrest: Halts the proliferation of cancer cells at different phases of the cell cycle.
-
Generation of Reactive Oxygen Species (ROS): Increases oxidative stress within cancer cells, leading to cellular damage and death.
-
Inhibition of Pro-survival Signaling Pathways: Downregulates critical pathways for cancer cell survival and proliferation, including NF-κB, STAT3, and PI3K/Akt.
Conventional Chemotherapy:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, disrupting DNA replication and transcription, ultimately triggering apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis.
-
Etoposide: A topoisomerase II inhibitor that causes DNA strand breaks, leading to cell cycle arrest and apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: A typical experimental workflow for comparative analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound and conventional chemotherapy.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the chosen conventional chemotherapy agent in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Gel Electrophoresis: Denature equal amounts of protein (typically 20-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NF-κB, anti-STAT3, anti-Akt, anti-p38, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The available data suggests that this compound is a promising natural compound with significant anticancer activity across a variety of cancer cell lines. Its multi-targeted mechanism of action, which involves the induction of apoptosis and the modulation of key survival pathways, may offer advantages over conventional chemotherapy agents. However, further research, including more direct comparative studies and in vivo experiments, is necessary to fully elucidate its therapeutic potential and to establish a clear profile of its efficacy and safety relative to standard-of-care treatments. This guide provides a foundational comparison to aid researchers in the continued exploration of this compound as a potential novel cancer therapeutic.
References
- 1. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alantolactone and ZnO nanoparticles induce apoptosis activity of cisplatin in an ovarian cancer cell line (SKOV3) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of (+)-Alantolactone's Anti-Inflammatory Properties: A Comparative Guide
An objective analysis of (+)-Alantolactone's performance against inflammatory markers, supported by experimental data from multiple studies.
This compound, a sesquiterpene lactone isolated from the roots of plants such as Inula helenium, has garnered significant attention within the scientific community for its potent anti-inflammatory activities.[1][2][3] This guide provides a comparative analysis of its efficacy across various preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms of action. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound as a potential therapeutic agent.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in numerous studies, primarily focusing on its ability to inhibit key inflammatory mediators and signaling pathways. The following tables summarize the quantitative data extracted from various research articles.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound
| Cell Line | Inducer | Mediator | Alantolactone Concentration | % Inhibition / Effect | Reference |
| RAW 264.7 | LPS | NO Production | 5.61 µM (IC50) | 50% | [4] |
| RAW 264.7 | LPS | iNOS Expression | 10 µM | Significant Suppression | [3] |
| RAW 264.7 | LPS | COX-2 Expression | 10 µM | Significant Suppression | |
| HaCaT | M5 Cytokines | TNF-α mRNA | 1.25, 2.5, 5 µM | Dose-dependent decrease | |
| HaCaT | M5 Cytokines | IL-6 mRNA | 1.25, 2.5, 5 µM | Dose-dependent decrease | |
| HaCaT | M5 Cytokines | IL-1β mRNA | 1.25, 2.5, 5 µM | Dose-dependent decrease | |
| THP-1 derived macrophages | S. aureus | TNF-α Production | 1 µM | Significant Suppression (p < 0.001) | |
| THP-1 derived macrophages | S. aureus | IL-6 Production | 1 µM | Significant Suppression (p < 0.05) | |
| Human Bronchial Epithelial Cells | CSE | IL-1β, TNF-α, IL-6 | Not specified | Counteracted CSE-induced expression |
Table 2: Effects of this compound on Signaling Pathway Components
| Cell Line | Inducer | Pathway Component | Alantolactone Concentration | Effect | Reference |
| RAW 264.7 | LPS | p65 & p50 Nuclear Translocation | Not specified | Inhibition | |
| RAW 264.7 | LPS | IκB-α Phosphorylation | Not specified | Inhibition | |
| RAW 264.7 | LPS | JNK, ERK, p38 Phosphorylation | Not specified | Inhibition | |
| NCI-H1299 & Anip973 | --- | p-p38 Expression | 20 µM | Decrease | |
| NCI-H1299 & Anip973 | --- | Nuclear p65 Translocation | 20 µM | Decrease | |
| HaCaT | M5 Cytokines | STAT3 Phosphorylation | 1.25, 2.5, 5 µM | Inhibition | |
| HaCaT | M5 Cytokines | NF-κB p65 Nuclear Translocation | 1.25, 2.5, 5 µM | Inhibition | |
| BV2 microglia | LPS | IκBα Degradation | Not specified | Inhibition | |
| BV2 microglia | LPS | p-ERK, p-JNK Phosphorylation | Not specified | Inhibition |
Signaling Pathways and Experimental Workflow
The subsequent diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its anti-inflammatory properties.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound suppresses the MAPK signaling pathway.
Caption: General experimental workflow for evaluating anti-inflammatory effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of this compound's anti-inflammatory properties.
-
Cell Lines: Murine macrophage cell line RAW 264.7 and human keratinocyte cell line HaCaT are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction). After reaching 70-80% confluency, the cells are pre-treated with varying concentrations of this compound (e.g., 1.25, 2.5, 5, 10, 20 µM) or vehicle (DMSO) for a specified period (e.g., 2 hours). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) or a cytokine cocktail and incubated for a further period (e.g., 6-24 hours).
-
Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
After cell treatment, 100 µL of culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
-
Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
The plate is washed, and non-specific binding sites are blocked.
-
Cell culture supernatants and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
The cytokine concentration is determined by comparison to the standard curve.
-
-
Principle: This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated signaling proteins (p-p38, p-ERK, p-JNK) and NF-κB subunits, in cell lysates.
-
Procedure:
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
Band intensities are quantified using densitometry software, often normalized to a loading control like β-actin or GAPDH.
-
-
Principle: qRT-PCR is used to measure the mRNA expression levels of pro-inflammatory genes.
-
Procedure:
-
Total RNA is extracted from the treated cells.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
The qRT-PCR reaction is performed using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
The amplification of DNA is monitored in real-time.
-
The relative expression of the target gene is calculated using the 2^-ΔΔCt method, normalized to a housekeeping gene such as GAPDH.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Alantolactone Suppresses Proliferation and the Inflammatory Response in Human HaCaT Keratinocytes and Ameliorates Imiquimod-Induced Skin Lesions in a Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alantolactone Enhances the Phagocytic Properties of Human Macrophages and Modulates Their Proinflammatory Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Evaluating the selectivity of (+)-Alantolactone for cancer cells over normal cells
For researchers, scientists, and drug development professionals, the quest for anti-cancer agents that selectively target tumor cells while sparing healthy tissue is a paramount objective. (+)-Alantolactone, a naturally occurring sesquiterpene lactone, has emerged as a compound of significant interest, demonstrating a marked preference for cytotoxicity towards cancer cells over their normal counterparts. This guide provides a comprehensive evaluation of the selectivity of this compound, supported by experimental data, detailed methodologies, and visual representations of its molecular mechanisms.
Unveiling the Cytotoxic Selectivity: A Data-Driven Comparison
The cornerstone of evaluating a potential anti-cancer drug's efficacy and safety lies in its selectivity index (SI), a ratio of its cytotoxicity towards normal cells to its cytotoxicity towards cancer cells. A higher SI value signifies greater selectivity and a wider therapeutic window. Data from multiple studies, summarized below, consistently highlight the preferential action of this compound against a diverse range of cancer cell lines.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| KG1a | Acute Myeloid Leukemia | 2.75 | [1] |
| HL60 | Acute Promyelocytic Leukemia | 3.26 | [1] |
| K562 | Chronic Myelogenous Leukemia | 2.75 | [1] |
| THP-1 | Acute Monocytic Leukemia | 2.17 | [1] |
| 143B | Osteosarcoma | 4.251 | |
| MG63 | Osteosarcoma | 6.963 | |
| U2OS | Osteosarcoma | 5.531 | |
| HeLa | Cervical Cancer | 15 | [2] |
| C4-1 | Cervical Cancer | - | |
| ME-180 | Cervical Cancer | - | |
| C33A | Cervical Cancer | - | |
| MDA-MB-231 | Breast Cancer | 13.3 | |
| BT-549 | Breast Cancer | 4.5 - 17.1 | |
| MCF-7 | Breast Cancer | 19.4 - 39.6 | |
| NCI-H1299 | Lung Cancer | <20 | |
| Anip973 | Lung Cancer | <20 | |
| Normal Cell Lines | |||
| Normal Hematopoietic Cells | Normal Blood Cells | 26.37 | |
| LO2 | Normal Human Hepatocyte | 128.6 | |
| HS5 | Human Bone Marrow Stromal Cells | 44.07 | |
| HEB | Human Brain Glial Cells | 289.8 | |
| HCerEPiC | Normal Human Cervical Epithelial Cells | >15 | |
| MRC-5 | Normal Human Lung Fibroblast | 40 |
Note: IC50 values can vary between studies due to different experimental conditions. A direct comparison is most accurate when conducted within the same study.
The data clearly illustrates that this compound exhibits significantly lower IC50 values against a multitude of cancer cell lines compared to normal cell lines. For instance, the IC50 for the acute myeloid leukemia cell line KG1a is 2.75 µM, whereas for normal hematopoietic cells, it is 26.37 µM, yielding a selectivity index of approximately 9.6. This trend is consistent across various cancer types, including osteosarcoma and cervical cancer, where the IC50 values for cancer cells are substantially lower than those for normal cell lines.
Delving into the Mechanism: How this compound Targets Cancer Cells
The selective cytotoxicity of this compound is not arbitrary; it is rooted in its ability to modulate specific signaling pathways that are often dysregulated in cancer cells. Two of the most prominent targets are the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
The NF-κB Signaling Pathway
In many cancers, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and inflammation, all of which are hallmarks of cancer. This compound has been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis (programmed cell death).
Caption: Inhibition of the NF-κB pathway by this compound.
The STAT3 Signaling Pathway
Similarly, the STAT3 protein is often persistently activated in a wide array of cancers, contributing to tumor growth and progression. This compound has been demonstrated to effectively suppress the activation of STAT3, further contributing to its anti-cancer effects.
References
- 1. Alantolactone selectively ablates acute myeloid leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alantolactone, a natural sesquiterpene lactone, has potent antitumor activity against glioblastoma by targeting IKKβ kinase activity and interrupting NF-κB/COX-2-mediated signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of (+)-Alantolactone: A Guide for Laboratory Professionals
For Immediate Implementation: Operational and Disposal Plan for (+)-Alantolactone
This compound, a sesquiterpene lactone, is a valuable compound in drug development and research, but it requires careful handling due to its classification as a skin sensitizer.[1][2][3] Repeated or prolonged contact can lead to allergic contact dermatitis.[1][2] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans to ensure the safety of laboratory personnel. Adherence to these procedures is critical to minimize exposure risk and maintain a safe research environment.
Personal Protective Equipment (PPE) Specifications
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile Gloves (minimum 5 mil thickness) | Provides a barrier against skin contact. Thicker gloves offer increased protection. |
| Double Gloving | Recommended for extended procedures or when handling larger quantities to provide an additional protective layer. | |
| Eye Protection | Safety Goggles with side shields | Protects eyes from dust particles and potential splashes. |
| Body Protection | Fully-buttoned Laboratory Coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required when handled in a fume hood | A properly functioning chemical fume hood provides adequate respiratory protection from dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step procedures should be followed in a designated area within a laboratory.
Preparation and Weighing
-
Designated Area: All work with this compound, especially when handling the solid powder, must be conducted in a designated area, such as a chemical fume hood, to contain any airborne particles.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Don PPE: Put on a lab coat, safety goggles, and a single pair of nitrile gloves.
-
Weighing: Carefully weigh the desired amount of this compound. Use a spatula to transfer the powder and avoid generating dust. If any powder is spilled, decontaminate the area immediately (see Spill and Decontamination Procedures).
-
Double Glove: After weighing, don a second pair of nitrile gloves over the first.
Experimental Use
-
In Solution: When working with this compound in solution, continue to work within the chemical fume hood.
-
Avoid Contact: Exercise caution to prevent the solution from coming into contact with skin or clothing.
-
Glove Changes: If gloves become contaminated, remove them immediately, wash your hands, and don a fresh pair.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Place all contaminated solid waste, including used weigh boats, paper towels, and disposable gloves, into a designated, clearly labeled hazardous waste bag within the fume hood.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a properly labeled, sealed hazardous waste container.
-
-
Sharps Waste:
-
Any contaminated sharps (needles, scalpels) should be disposed of in a designated sharps container for hazardous waste.
-
-
Final Disposal:
-
Follow your institution's and local regulations for the final disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Emergency Procedures
Spill and Decontamination
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For a large spill, evacuate the immediate area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.
-
Contain the Spill:
-
Solid Spills: Gently cover the spill with absorbent material to avoid raising dust.
-
Liquid Spills: Cover the spill with an appropriate absorbent material.
-
-
Decontamination:
-
Carefully clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and absorbent pads, working from the outside in.
-
Wipe the area with soap and water after the initial decontamination.
-
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.
-
Seek Medical Attention: In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
